molecular formula C4H5ClO3 B057725 methyl 3-chloro-3-oxopropanoate CAS No. 37517-81-0

methyl 3-chloro-3-oxopropanoate

Cat. No.: B057725
CAS No.: 37517-81-0
M. Wt: 136.53 g/mol
InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-3-oxopropionate reacts with 4-cyano-1,1′ -biphenyl derivatives bearing ω -hydroxyalkyl substituents to yield liquid-crystalline linear malonates and cyanoacetates.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClO3/c1-8-4(7)2-3(5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBCRHAMJFMIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190959
Record name Methyl 3-chloro-3-oxopropionate
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Molecular Weight

136.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37517-81-0
Record name Methyl 3-chloro-3-oxopropanoate
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Record name Methyl malonyl chloride
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Record name Methyl 3-chloro-3-oxopropionate
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Record name Methyl 3-chloro-3-oxopropionate
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Record name METHYL MALONYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37517-81-0

This technical guide provides a comprehensive overview of methyl 3-chloro-3-oxopropanoate, a key reagent in synthetic organic chemistry, particularly in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of the neutrophil elastase inhibitor, Alvelestat.

Chemical and Physical Properties

This compound, also known as methyl malonyl chloride, is a reactive acyl chloride that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both an ester and an acyl chloride group, allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 37517-81-0[1]
Molecular Formula C₄H₅ClO₃[1]
Molecular Weight 136.53 g/mol [1]
Appearance Colorless liquid (presumed)
Density 1.273 g/mL at 25 °C[1]
Boiling Point 57-59 °C at 12 mmHg[1]
Refractive Index n20/D 1.432[1]
InChI Key UTBCRHAMJFMIIR-UHFFFAOYSA-N
SMILES COC(=O)CC(Cl)=O

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Features
¹H NMR Data available, specific shifts to be obtained from spectral databases.
¹³C NMR Data available, specific shifts to be obtained from spectral databases.
Infrared (IR) Characteristic peaks for C=O (ester and acyl chloride) and C-Cl bonds expected.
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the structure.

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of methyl hydrogen malonate (also known as 3-methoxy-3-oxopropanoic acid). This transformation is a standard procedure in organic chemistry for the preparation of acyl chlorides from carboxylic acids.

Experimental Protocol: Synthesis via Chlorination

Materials:

  • Methyl hydrogen malonate

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl hydrogen malonate in anhydrous dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a stoichiometric excess (typically 1.2 to 2.0 equivalents) of thionyl chloride or oxalyl chloride dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

  • The resulting crude this compound can be purified by vacuum distillation.

Note: This is a general procedure and may require optimization for specific scales and conditions. All manipulations should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

Application in Drug Development: Synthesis of Alvelestat (AZD9668)

A significant application of this compound in drug development is its use as a key building block in the synthesis of Alvelestat (AZD9668). Alvelestat is an orally bioavailable and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD).[2][3]

The synthesis of Alvelestat involves the coupling of two main intermediates. While the full synthetic route is complex and proprietary, the role of this compound would be to introduce the malonate-derived backbone, which is a common structural motif in various bioactive molecules.

G reagent This compound intermediate1 Intermediate A reagent->intermediate1 Acylation alvelestat Alvelestat (AZD9668) intermediate1->alvelestat Further Synthetic Steps intermediate2 Intermediate B intermediate2->alvelestat Coupling

Logical workflow for the role of this compound in Alvelestat synthesis.

Role in Signaling Pathways: Inhibition of Neutrophil Elastase

This compound is not known to directly participate in or modulate signaling pathways. Its significance in this context is as a precursor to molecules that do, such as Alvelestat. Alvelestat targets neutrophil elastase (NE), a key enzyme in inflammatory cascades.

In inflammatory conditions of the lungs, neutrophils are recruited and release neutrophil elastase.[2] This enzyme degrades components of the extracellular matrix, including elastin, leading to tissue damage and perpetuating the inflammatory cycle.[2] NE can also regulate inflammatory responses by processing chemokines and cytokines.[4] By inhibiting NE, Alvelestat breaks this cycle of inflammation and tissue destruction. The inhibition of NE by Alvelestat can prevent the downstream signaling events that lead to lung tissue damage.

G cluster_inflammation Inflammatory Cascade cluster_damage Tissue Damage Pathway Inflammatory Stimuli Inflammatory Stimuli Neutrophil Recruitment Neutrophil Recruitment Inflammatory Stimuli->Neutrophil Recruitment NE Release NE Release Neutrophil Recruitment->NE Release ECM Degradation ECM Degradation NE Release->ECM Degradation degrades Alvelestat Alvelestat Lung Tissue Damage Lung Tissue Damage ECM Degradation->Lung Tissue Damage Perpetuation of Inflammation Perpetuation of Inflammation Lung Tissue Damage->Perpetuation of Inflammation Perpetuation of Inflammation->Neutrophil Recruitment Alvelestat->ECM Degradation inhibits

Signaling pathway of Neutrophil Elastase and its inhibition by Alvelestat.

Experimental Protocols: Neutrophil Elastase Inhibition Assay

To assess the efficacy of compounds synthesized using this compound, such as Alvelestat, a neutrophil elastase inhibition assay is crucial.

Objective: To determine the in-vitro inhibitory activity of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (hNE)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

  • Test compound (e.g., Alvelestat)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the hNE substrate in DMSO.

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in Assay Buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the diluted test compound or vehicle control (Assay Buffer with DMSO).

    • Add the hNE enzyme solution to all wells except for the blank controls.

    • Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by hNE.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G start Start prep Prepare Reagents (Substrate, Inhibitor, Enzyme) start->prep plate Plate Inhibitor Dilutions and Enzyme prep->plate incubate Incubate for Inhibitor Binding plate->incubate add_sub Add Fluorogenic Substrate incubate->add_sub read Measure Fluorescence Over Time add_sub->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Experimental workflow for a Neutrophil Elastase inhibition assay.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its utility in the synthesis of complex molecules, such as the neutrophil elastase inhibitor Alvelestat, highlights its importance in the field of drug discovery and development. Understanding its properties, synthesis, and the biological context of the molecules it helps create is essential for researchers aiming to develop novel therapeutics for inflammatory and other diseases.

References

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis. Its structure incorporates both a methyl ester and a highly reactive acyl chloride, rendering it a valuable building block for the introduction of a C3 moiety in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and reactivity of this compound.

Chemical and Physical Properties

This compound is a combustible, corrosive liquid that requires careful handling.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₅ClO₃[2]
Molecular Weight 136.53 g/mol [1][2]
CAS Number 37517-81-0[1][2]
EC Number 253-540-6[2]
Density 1.273 g/mL at 25 °C[2]
Boiling Point 57-59 °C at 12 mmHg[2]
Refractive Index (n20/D) 1.432[2]
Flash Point 80 °C (176 °F) - closed cup[1]
InChI Key UTBCRHAMJFMIIR-UHFFFAOYSA-N[2]
SMILES COC(=O)CC(Cl)=O[2]

Spectroscopic Properties

The structural identity of this compound can be confirmed through various spectroscopic techniques. While specific peak data is proprietary to chemical suppliers, general expectations for the spectra are as follows:

Spectroscopic DataExpected Characteristics
¹H NMR Two singlets are expected: one for the methyl ester protons (CH₃) and another for the methylene (B1212753) protons (-CH₂-). The methylene protons, being alpha to two carbonyl groups, will be shifted downfield.
¹³C NMR Four distinct carbon signals are anticipated: the methyl carbon of the ester, the methylene carbon, the ester carbonyl carbon, and the acyl chloride carbonyl carbon. The carbonyl carbons will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy Characteristic strong absorption bands for the two carbonyl groups (C=O) are expected, likely at different wavenumbers due to the different electronic environments of the ester and the acyl chloride. A C-Cl stretching vibration will also be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak. Common fragmentation patterns would involve the loss of the chlorine atom, the methoxy (B1213986) group (-OCH₃), or carbon monoxide (CO).

Synthesis of this compound

This compound can be synthesized through the chlorination of a suitable precursor. Two common methods are detailed below.

Experimental Protocol 1: From Methyl Malonic Acid

This method involves the direct conversion of methyl malonic acid to its corresponding acyl chloride using oxalyl chloride.[3]

Materials:

  • Methyl malonic acid

  • Oxalyl chloride

  • Dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • A 100 mL round-bottom flask is dried in an oven and cooled to room temperature under an inert atmosphere (e.g., argon).

  • To the flask, add 5 mL of dichloromethane and 1.0 g (8.5 mmol) of methyl malonic acid.

  • The flask is placed in an ice bath, and stirring is initiated. A catalytic amount (1 drop) of DMF is added.

  • After 5 minutes of stirring in the ice bath, 1.2 g (9.4 mmol) of oxalyl chloride is added dropwise.

  • The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

  • The solvent and any excess reagent are removed under reduced pressure using a rotary evaporator to yield this compound.

Experimental Protocol 2: From Dialkyl Malonate (Three-Step Synthesis)

This synthetic route involves the selective saponification of a dialkyl malonate, followed by hydrolysis and subsequent chlorination.[4]

Step 1: Selective Saponification

  • Dialkyl malonate is reacted with one equivalent of potassium hydroxide (B78521) in an alcoholic medium to yield the monopotassium salt of the diester.

Step 2: Hydrolysis

  • The monopotassium salt is hydrolyzed under acidic conditions to produce monoalkyl malonic acid.

Step 3: Chlorination

  • The resulting monoalkyl malonic acid is chlorinated using a reagent such as thionyl chloride, often in a solvent like methylene chloride, to produce the final product, this compound. The reaction mixture is typically refluxed, and the product is isolated after the removal of the solvent and excess chlorinating agent.[4]

G cluster_synthesis Synthesis Workflow Methyl Malonic Acid Methyl Malonic Acid Reaction Reaction Methyl Malonic Acid->Reaction Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Reaction Methyl 3-chloro-3-oxopropanoate_product This compound Reaction->Methyl 3-chloro-3-oxopropanoate_product

Synthesis of this compound.

Reactivity and Applications in Synthesis

The high reactivity of the acyl chloride group makes this compound an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reactions with Alcohols

This compound reacts with alcohols to form the corresponding malonic acid methyl esters. This reaction is a straightforward and efficient method for synthesizing unsymmetrical malonic esters. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct.

Reactions with Amines

Primary and secondary amines react readily with this compound to yield the corresponding N-substituted malonamic acid methyl esters.[5][6] The reaction is generally vigorous and exothermic. Similar to the reaction with alcohols, a base is often used to scavenge the generated HCl. This reaction is a fundamental step in the synthesis of various amides and can be a key step in the construction of more complex nitrogen-containing molecules.

G cluster_reactions Reactivity with Nucleophiles Start This compound Alcohol Alcohol (R'-OH) Start->Alcohol Amine Amine (R'-NH₂) Start->Amine Ester_Product Unsymmetrical Malonic Ester Alcohol->Ester_Product Acylation Amide_Product Malonamic Acid Methyl Ester Amine->Amide_Product Acylation

Reactivity of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[1]

Conclusion

This compound is a highly useful and reactive intermediate in organic synthesis. Its bifunctional nature allows for the straightforward synthesis of a variety of malonic acid derivatives, which are themselves important precursors in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in research and development.

References

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate: Structure, Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-chloro-3-oxopropanoate, a versatile bifunctional reagent crucial in organic synthesis and of significant interest to the pharmaceutical and chemical research sectors. Also known by its synonyms, methyl malonyl chloride and methyl chloroformylacetate, this compound serves as a key building block for the synthesis of a wide array of more complex molecules, including β-keto esters, heterocyclic compounds, and active pharmaceutical ingredients.

Chemical Structure and Identification

This compound is a trifunctional molecule featuring a methyl ester, a methylene (B1212753) group, and a reactive acyl chloride. This combination of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: 2D structure of this compound.

Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 37517-81-0[2]

  • Molecular Formula: C₄H₅ClO₃

  • SMILES: COC(=O)CC(=O)Cl[1]

  • InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
Molecular Weight 136.53 g/mol [2]
Appearance Colorless liquid
Boiling Point 57-59 °C at 12 mmHg
Density 1.273 g/mL at 25 °C
Refractive Index (n20/D) 1.432
Flash Point 80 °C (176 °F) - closed cup
Storage Temperature 2-8°C

Spectroscopic Data: While comprehensive, high-resolution spectra are best obtained from dedicated databases or experimental analysis, general characteristics can be described.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets: one for the methyl ester protons (CH₃) and another for the methylene protons (-CH₂-).

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the ester carbonyl carbon, the methylene carbon, and the acyl chloride carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the two carbonyl groups (C=O), one for the ester and one for the acyl chloride, typically in the range of 1735-1810 cm⁻¹. Carbon-oxygen and carbon-chlorine stretching frequencies will also be present. PubChem lists the availability of a Near IR spectrum for this compound.[1]

Synthesis and Reactivity

Synthesis: this compound is typically synthesized from Meldrum's acid or malonic acid derivatives. A common laboratory-scale preparation involves the reaction of monomethyl malonate with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction selectively converts the carboxylic acid moiety to an acyl chloride while leaving the methyl ester intact.

synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Monomethyl\nmalonate Monomethyl malonate Reaction in\ninert solvent Reaction in inert solvent Monomethyl\nmalonate->Reaction in\ninert solvent Chlorinating agent\n(e.g., SOCl₂) Chlorinating agent (e.g., SOCl₂) Chlorinating agent\n(e.g., SOCl₂)->Reaction in\ninert solvent Purification\n(Distillation) Purification (Distillation) Reaction in\ninert solvent->Purification\n(Distillation) Byproducts\n(e.g., SO₂, HCl) Byproducts (e.g., SO₂, HCl) Reaction in\ninert solvent->Byproducts\n(e.g., SO₂, HCl) This compound This compound Purification\n(Distillation)->this compound

Caption: General synthesis workflow for this compound.

Reactivity: The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons, with the acyl chloride being significantly more reactive than the ester.

  • Nucleophilic Acyl Substitution: The acyl chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. This reaction is the cornerstone of its utility, allowing for the introduction of the methoxycarbonylacetyl group into various molecules. For example, it reacts with alcohols to form malonic acid diesters and with amines to form malonamides.

  • Synthesis of β-Keto Esters: One of the most important applications is in the synthesis of β-keto esters. Reaction with Grignard reagents or organocuprates can lead to the formation of β-keto esters, although careful control of reaction conditions is necessary to prevent over-addition. A more common approach is the acylation of enolates or their equivalents.

  • Knoevenagel Condensation: While this compound itself is not a substrate for the Knoevenagel condensation, its derivatives, such as the resulting β-keto esters, are key substrates for this carbon-carbon bond-forming reaction.[3]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery due to its ability to participate in the construction of diverse molecular scaffolds.

Key Applications:

  • Intermediate for β-Keto Ester Synthesis: As a highly reactive acylating agent, it is a precursor to a variety of β-keto esters. These motifs are prevalent in many biologically active molecules and are versatile intermediates for further chemical transformations.[4][5]

  • Synthesis of Heterocyclic Compounds: The products derived from reactions of this compound, particularly β-keto esters and malonates, are common starting materials for the synthesis of heterocyclic systems like pyrimidines, quinolones, and coumarins, which form the core of many pharmaceuticals.[2]

  • Peptide Chemistry: As a derivative of a β-amino acid ester, it can be incorporated into peptide chains to create peptidomimetics with modified structures and improved stability.

  • Precursor for Active Pharmaceutical Ingredients (APIs): It serves as a reagent in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of resin-bound 4-tosyl quinolinone.[2] It also reacts with 4-cyano-1,1′-biphenyl derivatives to yield liquid-crystalline linear malonates and cyanoacetates.

Experimental Protocols

General Protocol for Acylation of an Alcohol

This protocol describes a general procedure for the reaction of this compound with an alcohol to form a substituted methyl malonate diester.

Materials:

  • This compound

  • Alcohol of interest

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the cooled reaction mixture dropwise via a syringe or dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the desired diester.

experimental_workflow A 1. Dissolve alcohol and base in anhydrous solvent B 2. Cool to 0 °C A->B C 3. Add this compound solution dropwise B->C D 4. Stir and warm to room temperature C->D E 5. Monitor reaction (TLC) D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate G->H I 9. Purify (Chromatography/Distillation) H->I J Pure Product I->J

Caption: Experimental workflow for the acylation of an alcohol.

HPLC Analysis Method

An established Reverse Phase (RP) HPLC method can be used for the analysis of this compound.[6]

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[6]

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood.

Hazard Identification:

  • Signal Word: Danger

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Hazard Classifications:

    • Skin Corrosion/Irritation: Category 1B[1]

    • Serious Eye Damage/Eye Irritation: Category 1

    • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a chemical fume hood to avoid inhalation of vapors.

  • Keep away from moisture, as it can hydrolyze to form hydrochloric acid.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Incompatible with strong oxidizing agents, strong bases, and alcohols.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature, particularly the high reactivity of the acyl chloride group, makes it an essential building block for the preparation of a wide range of compounds, including β-keto esters and various heterocyclic systems that are of significant interest in drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in a research setting.

References

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-3-oxopropanoate, a versatile bifunctional reagent, serves as a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and detailed experimental protocols for its application in the synthesis of bioactive molecules. Emphasis is placed on its role in the preparation of quinolone derivatives, which are central to the development of new therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a reactive organic compound that combines the functionalities of a methyl ester and an acyl chloride. This dual reactivity makes it a valuable intermediate for a variety of chemical transformations.

Synonyms

The compound is known by several names in the chemical literature and commercial catalogs:

  • Methyl malonyl chloride[1]

  • Methyl chloroformylacetate

  • Propanoic acid, 3-chloro-3-oxo-, methyl ester[1]

  • Carbomethoxy acetyl chloride

  • Methyl (chloroformyl)acetate[1]

Chemical Structure and Identifiers
  • Molecular Formula: C₄H₅ClO₃[1]

  • Molecular Weight: 136.53 g/mol [1]

  • CAS Number: 37517-81-0[1]

  • InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N

  • SMILES: COC(=O)CC(Cl)=O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Appearance Colorless to light yellow liquid
Boiling Point 57-59 °C at 12 mmHg
Density 1.273 g/mL at 25 °C
Refractive Index (n20/D) 1.432
Flash Point 80 °C (176 °F) - closed cup
Storage Temperature 2-8°C

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed analysis with assigned chemical shifts and coupling constants is not readily found in the search results, ¹H NMR and ¹³C NMR are standard techniques for the characterization of this molecule. The expected signals would correspond to the methyl ester protons and the methylene (B1212753) protons adjacent to the two carbonyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the acyl chloride. PubChem indicates the availability of FTIR and ATR-IR spectra.[1] The characteristic stretching frequencies for the C=O groups are expected in the region of 1740-1815 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters and acyl chlorides would be observed.[2][3] These would include the loss of the chloro group, the methoxy (B1213986) group, and cleavage adjacent to the carbonyl groups.

Applications in Organic Synthesis

This compound is a key reagent in the synthesis of various organic molecules, particularly heterocyclic compounds with potential applications in drug discovery.

Synthesis of Quinolone Derivatives

A significant application of this compound is in the synthesis of quinolone derivatives, a class of compounds known for their broad-spectrum antibacterial activity. The general synthetic approach involves the reaction of anilines with a β-keto ester equivalent, which can be generated from this reagent.

Experimental Protocol: Synthesis of 4-Hydroxyquinolines

This protocol is a generalized procedure based on the known reactivity of anilines with β-keto ester precursors.

Materials:

  • Substituted aniline (B41778) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous, non-polar solvent (e.g., toluene, diphenyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline in the anhydrous solvent under an inert atmosphere.

  • Slowly add this compound to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary.

  • After the initial reaction subsides, heat the mixture to reflux. The reaction temperature and time will depend on the specific aniline derivative used and are typically in the range of 150-250°C for several hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Filter the solid product and wash with a cold, non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure (if its boiling point allows), or the product can be isolated by column chromatography.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified 4-hydroxyquinoline (B1666331) derivative.

Acylation of Amines

The acyl chloride functionality of this compound allows for the straightforward acylation of primary and secondary amines to form the corresponding amides.

Experimental Protocol: General N-Acylation of an Amine

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.05 eq)

  • A non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the cooled amine solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Role in Drug Development

The ability of this compound to serve as a precursor for heterocyclic systems makes it a valuable tool in drug discovery and development. Quinolone-based structures, for example, are the core of many antibacterial drugs (fluoroquinolones). The synthesis of novel quinolone derivatives allows for the exploration of structure-activity relationships (SAR) to develop new antibiotics with improved efficacy and reduced resistance.

While a direct synthetic route from this compound to a specific marketed drug is not explicitly detailed in the provided search results, its utility in creating the foundational scaffolds of bioactive molecules is evident.

Logical Relationships and Workflows

The following diagrams illustrate the key synthetic transformations involving this compound.

synthesis_of_4_hydroxyquinoline aniline Substituted Aniline intermediate Acyclic Intermediate aniline->intermediate + reagent This compound reagent->intermediate Acylation product 4-Hydroxyquinoline Derivative intermediate->product Cyclization (High Temperature) amine_acylation amine Primary or Secondary Amine product N-Acylated Product (β-keto amide ester) amine->product + reagent This compound reagent->product Acylation base Base (e.g., Triethylamine) base->product HCl scavenger

References

Methyl 3-chloro-3-oxopropanoate: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of the safety data for Methyl 3-chloro-3-oxopropanoate (CAS No: 37517-81-0), also known as Methyl malonyl chloride.[1] The information is compiled for researchers, scientists, and professionals in drug development who may handle this substance. It summarizes critical safety information, handling procedures, and emergency responses.

Chemical Identification and Properties

This compound is a combustible, corrosive liquid that is also a lachrymator. It is primarily used in laboratory settings for the synthesis of other substances.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[2]
Synonyms Methyl malonyl chloride, Methyl chloroformylacetate[1][2]
CAS Number 37517-81-0[1]
EC Number 253-540-6[1]
Molecular Formula C₄H₅ClO₃[2]
Molecular Weight 136.53 g/mol [1][2]

| InChI Key | UTBCRHAMJFMIIR-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

Property Value
Physical State Liquid
Density 1.273 g/mL at 25 °C[1]
Boiling Point 57-59 °C at 12 mmHg[1]
Flash Point 80 °C (176 °F) - closed cup[1]

| Refractive Index | n20/D 1.432[1] |

Hazard Identification and GHS Classification

This substance is classified under the Globally Harmonized System (GHS) as a combustible liquid that causes severe skin burns, serious eye damage, and respiratory irritation.[3]

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Flammable Liquids 4 H227: Combustible liquid
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (Target Organ: Respiratory system)[1][2][3] |

GHS Hazard Pictograms and Statements

Experimental Protocols

The Safety Data Sheets reviewed for this guide summarize toxicological and safety data but do not provide detailed experimental protocols for the studies that generated this data. The toxicological properties have not been fully investigated.[3] For detailed methodologies, researchers should consult primary toxicological literature.

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Table 4: Handling and Storage Procedures

Procedure Recommendation
Handling Wear protective gloves, clothing, eye, and face protection.[3] Use only outdoors or in a well-ventilated area.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Avoid breathing mist or vapors. Wash skin thoroughly after handling.[3]
Storage Store locked up in a well-ventilated place.[3] Keep the container tightly closed and cool.[3] Recommended storage temperature is 2 - 8 °C.[1] Store under inert gas as the substance is moisture and light sensitive.

| Incompatible Materials | Strong oxidizing agents, Strong bases, Alcohols.[3] |

PPE_Workflow cluster_ppe PPE Components start Handling Methyl 3-chloro-3-oxopropanoate ventilation Ensure Adequate Ventilation (Fume Hood or Outdoors) start->ventilation ppe Wear Required Personal Protective Equipment (PPE) ventilation->ppe gloves Protective Gloves ppe->gloves clothing Protective Clothing ppe->clothing eyes Eye/Face Protection (Goggles/Face Shield) ppe->eyes respirator Approved Respirator (if ventilation is inadequate) ppe->respirator proceed Proceed with Work ppe->proceed

Personal Protective Equipment (PPE) Workflow

Emergency and First Aid Procedures

Immediate action is required in case of exposure. First aiders must protect themselves. This safety data sheet should be shown to the attending physician.[3]

Table 5: First Aid Measures

Exposure Route First Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[3] If not breathing, provide artificial respiration.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[3] Wash contaminated clothing before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.[3]

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately. If the victim is conscious, have them drink water (two glasses at most).[3] |

First_Aid_Flow cluster_routes Exposure Route cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Keep comfortable inhalation->action_inhale action_skin Remove Contaminated Clothing Rinse with Water/Shower skin->action_skin action_eyes Rinse with Water Remove Contact Lenses eyes->action_eyes action_ingest Rinse Mouth Drink Water (if conscious) DO NOT Induce Vomiting ingestion->action_ingest seek_medical Immediately Call a POISON CENTER or Doctor action_inhale->seek_medical action_skin->seek_medical action_eyes->seek_medical action_ingest->seek_medical

First Aid Response Flowchart

Fire-Fighting and Accidental Release Measures

Fire-Fighting

  • Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam. Water mist can be used to cool closed containers.[3]

  • Specific Hazards : The substance is combustible. Containers may explode when heated.[3] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[3]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release

  • Personal Precautions : Do not breathe vapors. Avoid substance contact. Ensure adequate ventilation and remove all sources of ignition.[3]

  • Environmental Precautions : Prevent the product from entering drains.

  • Containment and Cleanup : Cover drains. Use a liquid-absorbent material (e.g., Chemizorb®) to collect the spill. Dispose of the material at an approved waste disposal plant.[3]

Toxicological and Ecological Information

  • Toxicology : The toxicological properties have not been thoroughly investigated.[3] It is known to cause severe burns and irritation to the skin, eyes, and respiratory system.[2] It is also a lachrymator, meaning it can cause tearing.

  • Ecotoxicity : No specific ecotoxicity data for the substance is available, partly because it reacts with water.[3] Persistence in the environment is considered unlikely based on available information.[3]

This guide is intended for informational purposes and should be used in conjunction with a full, official Safety Data Sheet provided by the supplier. Always adhere to established laboratory safety protocols and institutional guidelines.

References

Technical Whitepaper: Physicochemical Characterization of Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An In-depth Guide to the Molecular Weight and Physicochemical Properties of Methyl 3-Chloro-3-oxopropanoate.

Introduction

This compound, also known by synonyms such as Methyl malonyl chloride and Methyl chloroformylacetate, is a reactive chemical intermediate of significant interest in organic synthesis.[1] Its bifunctional nature, featuring both a methyl ester and an acyl chloride, makes it a versatile building block for the synthesis of a variety of more complex molecules, including malonates, cyanoacetates, and heterocyclic compounds like quinolinones.

Accurate characterization of the physicochemical properties of this compound is paramount for its effective use in research and development. The molecular weight, in particular, is a fundamental parameter that underpins stoichiometric calculations in reaction design and is the primary identifier in analytical techniques such as mass spectrometry. This guide provides a summary of the key quantitative data for this compound and details the experimental protocols for the determination of its molecular weight and a general synthetic route.

Physicochemical Data Summary

The essential physicochemical properties of this compound are summarized in the table below. This data is critical for handling, reaction setup, and analytical characterization.

PropertyValue
Molecular Weight 136.53 g/mol [2]
Molecular Formula C₄H₅ClO₃
CAS Number 37517-81-0[2][3]
Density 1.273 g/mL at 25 °C[2]
Boiling Point 57-59 °C at 12 mmHg[2]
Refractive Index n20/D 1.432[2]
InChI Key UTBCRHAMJFMIIR-UHFFFAOYSA-N[2]
SMILES String COC(=O)CC(Cl)=O[2]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from monomethyl malonate.

Principle: This synthesis involves the conversion of the carboxylic acid group of a malonic acid monoester into an acyl chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent.

Materials:

  • Monomethyl malonate (Malonic acid monomethyl ester)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve monomethyl malonate (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (approximately 1.2 equivalents) to the solution at room temperature via a dropping funnel. The reaction may be exothermic.

  • After the addition is complete, gently heat the mixture to reflux and maintain for 2-3 hours, or until gas evolution (HCl) ceases.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography by derivatizing a small aliquot).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be purified by fractional distillation under reduced pressure.[2]

Molecular Weight Determination by Mass Spectrometry

Objective: To confirm the molecular weight of this compound using mass spectrometry.

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] For molecular weight determination, the compound is ionized, and the resulting molecular ion (M⁺) is detected. The m/z value of this peak corresponds to the molecular weight of the compound.[4] Electron ionization (EI) is a common method for small, volatile molecules.

Materials:

  • Purified this compound sample

  • Volatile solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

  • Gas chromatograph (for GC-MS) or a direct insertion probe

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurement.[3]

  • Sample Introduction: Introduce the sample into the ion source. For a volatile compound like this, GC-MS is a suitable method, where the sample is first vaporized and separated from any minor impurities on a GC column before entering the mass spectrometer.

  • Ionization: Bombard the sample molecules with a high-energy beam of electrons (typically 70 eV for EI). This will eject an electron from the molecule to form a radical cation, the molecular ion (M⁺·).[4][6]

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[4][7]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: A mass spectrum is generated, plotting ion abundance versus m/z. Identify the molecular ion peak. For this compound (C₄H₅ClO₃), the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion: a peak at m/z ≈ 136 (for the ³⁵Cl isotope) and a smaller peak at m/z ≈ 138 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity. The peak with the highest m/z ratio, corresponding to the intact molecule, confirms the molecular weight.[4]

Diagrams and Workflows

Molecular_Structure cluster_main This compound C1 C O1 O C1->O1 C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 O2 O C3->O2 O3 O C3->O3 C4 CH₃ O3->C4

Caption: Molecular structure of this compound.

MS_Workflow SamplePrep Sample Preparation (Dilute Solution) Introduction Sample Introduction (GC Inlet) SamplePrep->Introduction Ionization Ionization (Electron Impact) Introduction->Ionization Analysis Mass Analysis (m/z Separation) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Data Analysis (Mass Spectrum) Detection->Spectrum

Caption: Workflow for molecular weight determination by GC-MS.

References

Technical Guide: Physicochemical Properties of Methyl 3-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a reactive acyl chloride and a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ester and an acyl chloride group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its physical properties, particularly its boiling point, is crucial for its purification, handling, and scale-up in synthetic processes. This technical guide provides an in-depth overview of the boiling point of this compound, along with a detailed experimental protocol for its determination.

Physicochemical Data

The boiling point of this compound is dependent on the ambient pressure. Due to its reactivity and potential for decomposition at higher temperatures, it is typically purified by distillation under reduced pressure.

Physical PropertyValueConditions
Boiling Point 57-59 °C12 mmHg
Boiling Point 87 °C35 mmHg
Molecular Formula C₄H₅ClO₃
Molecular Weight 136.53 g/mol
Density 1.273 g/mLat 25 °C
Refractive Index 1.432at 20 °C

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

The following is a generalized procedure for the determination of the boiling point of this compound at reduced pressure. This method is suitable for compounds that may decompose at their atmospheric boiling point.

Materials:

  • This compound (crude or to be purified)

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a port for a thermometer

  • Thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump or water aspirator

  • Manometer

  • Heating mantle or oil bath

  • Stir bar or boiling chips

  • Vacuum grease

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.

    • Place a stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Sample Charging:

    • Charge the round-bottom flask with the crude this compound. The flask should not be more than two-thirds full.

  • Initiating Vacuum:

    • Connect the vacuum adapter to the vacuum source.

    • Slowly and carefully apply the vacuum. It is crucial to evacuate the system before heating to prevent bumping of any low-boiling impurities.

    • Monitor the pressure using a manometer and allow it to stabilize at the desired level (e.g., 12 mmHg).

  • Heating and Distillation:

    • Once the desired pressure is stable, begin to heat the distillation flask gently using a heating mantle or an oil bath.

    • Observe the mixture for the onset of boiling. The stir bar or boiling chips should be actively promoting even boiling.

    • As the vapor rises and envelops the thermometer bulb, the temperature reading will increase and then stabilize. This stable temperature is the boiling point of the liquid at that specific pressure.

    • Collect the distillate in the receiving flask. The distillation rate should be controlled to about 1-2 drops per second for efficient separation.

  • Data Recording and Shutdown:

    • Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This is the boiling point of this compound at the recorded pressure.

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.

Mandatory Visualization

experimental_workflow cluster_setup Apparatus Setup cluster_procedure Distillation Procedure cluster_shutdown Shutdown A Assemble Glassware: - Round-bottom flask - Claisen adapter - Distillation head - Condenser - Receiving flask B Add Stir Bar/ Boiling Chips A->B C Grease Joints B->C D Position Thermometer C->D E Charge Flask with This compound D->E Ready for Distillation F Apply Vacuum & Stabilize Pressure E->F G Gently Heat the Flask F->G H Observe Boiling & Vapor Rise G->H I Record Stable Temperature & Pressure H->I J Collect Distillate I->J K Remove Heat Source J->K Distillation Complete L Cool Apparatus to Room Temperature K->L M Slowly Release Vacuum L->M

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

methyl 3-chloro-3-oxopropanoate density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-chloro-3-oxopropanoate

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for density determination, reactivity, and safety information for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound, also known as methyl malonyl chloride, is a chemical compound with the linear formula CH₃OCOCH₂COCl.[1] It is a crucial reagent in various chemical syntheses. A summary of its key quantitative properties is presented below for easy reference.

PropertyValue
CAS Number 37517-81-0[1][2][3]
Molecular Formula C₄H₅ClO₃[2][4][5]
Molecular Weight 136.53 g/mol [1][2][4][5]
Density 1.273 g/mL at 25 °C
Boiling Point 57-59 °C at 12 mmHg
Refractive Index n20/D 1.432
Flash Point 80 °C (176 °F) - closed cup[1]
Storage Temperature 2-8°C

Experimental Protocol: Density Determination

The density of a liquid compound such as this compound can be accurately determined using a pycnometer. The following is a detailed methodology for this procedure.

Objective: To determine the density of this compound using a pycnometer by measuring the mass of a known volume of the liquid.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Distilled water

  • Acetone (for cleaning)

  • The sample of this compound

  • Temperature-controlled water bath

Procedure:

  • Cleaning and Drying the Pycnometer:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by distilled water.

    • Dry the pycnometer completely in an oven and then allow it to cool to room temperature in a desiccator.

  • Determining the Mass of the Empty Pycnometer:

    • Carefully weigh the clean, dry, and empty pycnometer along with its stopper on the analytical balance. Record this mass as m₁.

  • Calibration with Distilled Water:

    • Fill the pycnometer with distilled water that has been equilibrated to a specific temperature (e.g., 25 °C) in the water bath.

    • Insert the stopper carefully, ensuring that any excess water exits through the capillary tube.

    • Wipe the outside of the pycnometer dry, making sure no water is on the exterior.

    • Weigh the pycnometer filled with water. Record this mass as m₂.

    • Measure the temperature of the water.

  • Measuring the Sample:

    • Empty and thoroughly dry the pycnometer as described in step 1.

    • Fill the dry pycnometer with this compound, which should also be at the same temperature as the water in the previous step.

    • Insert the stopper and wipe the exterior dry.

    • Weigh the pycnometer filled with the sample. Record this mass as m₃.

  • Calculation of Density:

    • Calculate the mass of the water: m_water = m₂ - m₁.

    • Look up the density of water (ρ_water) at the recorded temperature.

    • Calculate the volume of the pycnometer: V = m_water / ρ_water.

    • Calculate the mass of the sample: m_sample = m₃ - m₁.

    • Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V.

Reactivity and Applications

This compound is a reactive compound used in organic synthesis. For instance, it reacts with 4-cyano-1,1′-biphenyl derivatives that have ω-hydroxyalkyl substituents to produce liquid-crystalline linear malonates and cyanoacetates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications:

  • Skin Corrosion/Irritation (Category 1B)[5][6]

  • Serious Eye Damage (Category 1)[6]

  • Specific target organ toxicity — single exposure (Category 3), affecting the respiratory system[1][6]

  • Flammable liquids (Category 4)[6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][5][6]

  • H335: May cause respiratory irritation.[1][5][6]

  • H227: Combustible liquid.[6]

Precautionary Measures:

  • Work in a well-ventilated area, such as a fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][6][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][7] Recommended storage is between 2-8°C.

Visualizations

The following diagram illustrates the key property and hazard relationships of this compound.

G substance This compound properties Physicochemical Properties substance->properties hazards Primary Hazards substance->hazards density Density: 1.273 g/mL @ 25°C properties->density bp Boiling Point: 57-59°C / 12 mmHg properties->bp mw Molecular Weight: 136.53 g/mol properties->mw corrosive Corrosive (Causes severe skin burns and eye damage) hazards->corrosive irritant Irritant (May cause respiratory irritation) hazards->irritant combustible Combustible Liquid hazards->combustible

Caption: Key properties and hazards of this compound.

References

A Technical Guide to Methyl 3-chloro-3-oxopropanoate: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, systematically known by its IUPAC name This compound , is a versatile bifunctional reagent crucial in synthetic organic chemistry.[1] It is also commonly referred to by synonyms such as Methyl malonyl chloride and Methyl chloroformylacetate. The molecule incorporates both a methyl ester and a highly reactive acyl chloride functional group, making it a valuable building block for a range of chemical transformations. Its utility is particularly pronounced in the synthesis of complex heterocyclic structures, which form the core of many pharmacologically active compounds. This guide provides an in-depth overview of its physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its role in drug discovery and development.

Physicochemical and Safety Data

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental setups.

Properties
PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Methyl malonyl chloride, Methyl chloroformylacetate
CAS Number 37517-81-0
Molecular Formula C₄H₅ClO₃[1]
Molecular Weight 136.53 g/mol [1]
Appearance Colorless liquid (typical)
Boiling Point 57-59 °C at 12 mmHg[2]
Density 1.273 g/mL at 25 °C[2]
Refractive Index n20/D 1.432 (lit.)[2]
SMILES String COC(=O)CC(Cl)=O[2]
InChI Key UTBCRHAMJFMIIR-UHFFFAOYSA-N[2]
Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1]

Synthesis of this compound

The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, methyl hydrogen malonate (also known as 3-methoxy-3-oxopropanoic acid). Reagents such as oxalyl chloride or thionyl chloride are effective for this transformation. The use of oxalyl chloride is often preferred for its clean reaction profile, yielding only gaseous byproducts.

Experimental Protocol: Synthesis from Methyl Hydrogen Malonate

Materials:

  • Methyl hydrogen malonate (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Nitrogen or Argon atmosphere

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

  • A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with methyl hydrogen malonate (1.0 eq) dissolved in anhydrous DCM under a nitrogen atmosphere.

  • A catalytic amount of DMF (1-2 drops) is added to the solution.

  • The flask is cooled to 0 °C in an ice bath.

  • Oxalyl chloride (1.2 eq), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30-60 minutes. The reaction progress is monitored by the cessation of gas evolution (CO, CO₂, HCl).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

  • The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by fractional distillation under vacuum to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification MHM Methyl Hydrogen Malonate in Anhydrous DCM Setup Combine MHM and DMF in flask under N2. Cool to 0 °C. MHM->Setup Oxalyl Oxalyl Chloride in Anhydrous DCM Addition Add Oxalyl Chloride dropwise at 0 °C. Oxalyl->Addition DMF DMF (catalyst) DMF->Setup Setup->Addition Stir Warm to RT. Stir for 1-2 hours. Addition->Stir Evaporation Remove solvent and excess reagent via rotary evaporation. Stir->Evaporation Distillation Purify by vacuum fractional distillation. Evaporation->Distillation Product Product: This compound Distillation->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its two functional groups. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols, etc.). The methylene (B1212753) group is activated by both the adjacent ester and acyl chloride, making it susceptible to deprotonation and subsequent alkylation or condensation reactions.

A significant application in medicinal chemistry is its use as a precursor for heterocyclic compounds, particularly quinolinones. The quinolinone scaffold is present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer and antibacterial properties.[3][4]

Synthesis of 4-Hydroxyquinolin-2(1H)-ones

This compound serves as a highly efficient C3 synthon for constructing the quinolinone ring system. The classical approach involves the reaction of an aniline (B41778) derivative with a malonate-type reagent followed by thermal cyclization. The high reactivity of the acyl chloride in this compound allows the initial acylation of the aniline to occur under milder conditions than with less reactive diesters.

The general reaction proceeds in two steps:

  • N-Acylation: The aniline nitrogen attacks the electrophilic carbonyl of the acyl chloride to form an N-aryl-3-methoxy-3-oxopropanamide intermediate.

  • Intramolecular Cyclization: The intermediate undergoes a thermal or acid-catalyzed intramolecular condensation (Dieckmann-type condensation) to form the heterocyclic ring, followed by tautomerization to the more stable 4-hydroxyquinolin-2(1H)-one.

Biological Activity of Resulting Compounds

The versatility of this synthesis allows for the creation of a library of substituted quinolinones for structure-activity relationship (SAR) studies. For example, novel 4-substituted-3-hydroxyquinolin-2(1H)-ones synthesized via related methods have demonstrated significant anticancer activity against various cell lines.

Compound TypeCancer Cell LineIC₅₀ ValueReference
Substituted 3-Hydroxyquinolin-2(1H)-oneNCI-H460 (Lung)up to 1.8 µM[3]
Substituted 3-Hydroxyquinolin-2(1H)-oneMCF-7 (Breast)up to 4.82 µM[3]
L-leucine derivative of 3-Hydroxyquinolin-2(1H)-oneNCI-H460 (Lung)2.7 µM[3]
L-leucine derivative of 3-Hydroxyquinolin-2(1H)-oneMCF-7 (Breast)15.1 µM[3]

Experimental Protocols: Application in Synthesis

The following is a representative protocol for the synthesis of a 4-hydroxyquinolin-2(1H)-one derivative using this compound.

Protocol: Synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Materials:

  • Substituted Aniline (e.g., Anthranilic acid methyl ester) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine (B92270) or Triethylamine (1.5 eq)

  • Anhydrous Toluene (B28343) or Dichloromethane

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Hydrochloric acid (HCl) for workup

Procedure: Step 1: N-Acylation

  • Dissolve the substituted aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.1 eq) in anhydrous toluene dropwise to the cooled, stirred mixture.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a high-boiling solvent like diphenyl ether in a flask equipped with a distillation head.

  • Heat the mixture to a high temperature (typically 240-260 °C). The cyclization reaction is driven by the removal of methanol (B129727).

  • Maintain the temperature until the distillation of methanol ceases (1-3 hours).

  • Cool the reaction mixture to room temperature. The product often precipitates from the solvent.

  • Dilute the mixture with hexane (B92381) to facilitate further precipitation, and collect the solid product by filtration.

  • Wash the solid with hexane and recrystallize from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified 4-hydroxyquinolin-2(1H)-one derivative.

Quinolinone_Synthesis_Workflow cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Thermal Cyclization Aniline Substituted Aniline + Pyridine in Toluene Reaction1 Combine at 0 °C, then Stir at RT for 2-4h Aniline->Reaction1 Reagent This compound Reagent->Reaction1 Workup1 Aqueous Workup (HCl, NaHCO3, Brine) Reaction1->Workup1 Intermediate Crude Acylated Intermediate Workup1->Intermediate Reaction2 Heat crude intermediate in Diphenyl Ether (240-260 °C) Intermediate->Reaction2 Workup2 Cool, precipitate with Hexane, and Filter Reaction2->Workup2 Purify Recrystallize from Ethanol or Acetic Acid Workup2->Purify Product Final Product: 4-Hydroxyquinolin-2(1H)-one Derivative Purify->Product

Caption: Experimental workflow for the synthesis of a quinolinone derivative.

Conclusion

This compound is a powerful and versatile reagent for organic synthesis. Its dual functionality allows for the efficient construction of complex molecular architectures, most notably the quinolinone core, which is of significant interest in drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this reagent in the development of novel therapeutic agents and other advanced chemical applications. Proper adherence to safety protocols is paramount when handling this corrosive and reactive compound.

References

methyl malonyl chloride as a synonym for methyl 3-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also widely known by its synonym methyl malonyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both a methyl ester and an acid chloride group, makes it a versatile building block for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and liquid crystals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Methyl malonyl chloride, Methyl chloroformylacetate[1][2]
IUPAC Name This compound
CAS Number 37517-81-0[1]
Molecular Formula C₄H₅ClO₃
Molecular Weight 136.53 g/mol [1]
Boiling Point 57-59 °C at 12 mmHg[1]
Density 1.273 g/mL at 25 °C[1]
Refractive Index n20/D 1.432[1]

Synthesis of this compound

The synthesis of this compound typically involves the conversion of a suitable precursor, such as a malonic acid derivative, into the corresponding acid chloride. Two common methods are detailed below.

Experimental Protocol: Synthesis from Methyl Malonic Acid and Oxalyl Chloride

This method provides a clean conversion with volatile byproducts.[3]

Materials:

  • Methyl malonic acid

  • Dichloromethane (B109758) (DCM)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Argon or Nitrogen gas

  • Ice bath

  • Rotary evaporator

  • 100 mL round-bottom flask, oven-dried

Procedure:

  • To the oven-dried 100 mL flask under an inert atmosphere (argon), add 5 mL of dichloromethane and 1.0 g (8.5 mmol) of methyl malonic acid.

  • With stirring, add one drop of DMF.

  • Cool the reaction mixture in an ice bath for 5 minutes.

  • Slowly add 1.2 g (9.4 mmol) of oxalyl chloride to the cooled mixture.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 2 hours.

  • Concentrate the reaction mixture using a rotary evaporator to yield this compound.

Experimental Protocol: Synthesis from Monoester Monoacid and Thionyl Chloride

This protocol describes a method using thionyl chloride as the chlorinating agent, which can be performed with or without a solvent.[1]

Materials:

  • Monoester monoacid (Carbomethoxy acetic acid)

  • Thionyl chloride

  • Methylene (B1212753) chloride (optional, as solvent)

  • Reflux apparatus

  • Vacuum distillation setup

Procedure (with solvent):

  • In a reaction vessel, dissolve the monoester monoacid in methylene chloride (volume ratio of solvent to acid is 1:4).

  • Add thionyl chloride in a molar ratio of 2:1 (thionyl chloride to acid).

  • Reflux the reaction mixture for 1 hour at 40-45°C.

  • Isolate the product by distillation of the solvent under vacuum, followed by high vacuum distillation to ensure complete removal of the solvent.

A solvent-free approach is also possible, which is a greener alternative.[1]

G cluster_synthesis Synthesis of this compound Methyl Malonic Acid Methyl Malonic Acid This compound This compound Methyl Malonic Acid->this compound  Oxalyl Chloride, DMF, DCM Methyl Malonic Acid->this compound  Thionyl Chloride Oxalyl Chloride Oxalyl Chloride Thionyl Chloride Thionyl Chloride

Diagram 1. Synthesis pathways for this compound.

Chemical Reactions and Applications

This compound is a valuable electrophile in various organic reactions, primarily serving as an acylating agent.

Acylation Reactions

The acid chloride functionality readily reacts with nucleophiles such as alcohols, amines, and carbanions.

  • Reaction with Alcohols: It reacts with ω-hydroxyalkyl substituted 4-cyano-1,1′-biphenyl derivatives to form liquid-crystalline linear malonates.[1]

  • Reaction with Amines: A general procedure involves the reaction of this compound with urethane (B1682113) followed by various amines in the same reaction vessel to produce methyl malonamic acid derivatives.[4]

Applications in Multi-step Syntheses

This compound has been utilized as a key intermediate in the synthesis of several complex molecules.

  • Synthesis of Sitagliptin: It is a precursor in a multi-step synthesis of Sitagliptin, a drug for treating type 2 diabetes. The process involves the formation of a triazolopyrimidinium chloride from methyl malonyl chloride.[3]

  • Solid-Phase Synthesis: It has been employed as a reagent in the solid-phase synthesis of resin-bound 4-tosyl quinolinone.[1]

  • Synthesis of Complex Malonates: It is used in the synthesis of 1-anthracen-9-ylmethyl 3-methyl 2,2-dimethylmalonate and 1-(4-(3,5-dihydropyren-1-yl)butyl)-3-methyl 2,2-dimethylmalonate.[1]

G cluster_reactions Reactions of this compound This compound This compound Alcohols Alcohols This compound->Alcohols Acylation Amines Amines This compound->Amines Acylation Sitagliptin Precursor Sitagliptin Precursor This compound->Sitagliptin Precursor Multi-step Synthesis Resin-bound Quinolone Resin-bound Quinolone This compound->Resin-bound Quinolone Solid-phase Synthesis

Diagram 2. Key reactions and applications of this compound.

Signaling and Metabolic Pathways

Currently, there is no available literature to suggest the direct involvement of this compound in any known signaling or metabolic pathways. Its high reactivity as an acid chloride makes it unlikely to be a stable intermediate in biological systems. It is primarily considered a synthetic intermediate for the preparation of other compounds that may have biological activity.

G cluster_logic Relationship to Biological Systems This compound This compound Synthetic Intermediate Synthetic Intermediate This compound->Synthetic Intermediate is a Biologically Active Molecules Biologically Active Molecules Synthetic Intermediate->Biologically Active Molecules used to synthesize Biological Pathways Biological Pathways Biologically Active Molecules->Biological Pathways may interact with

Diagram 3. Logical relationship of this compound to biological systems.

Safety and Handling

This compound is a corrosive and hazardous chemical. It can cause severe skin burns and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including face shields, gloves, and a suitable respirator, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important reagent in organic synthesis. Its utility in the construction of complex molecules, including pharmaceuticals, underscores its significance for the drug development community. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

methyl chloroformylacetate as a synonym for methyl 3-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Synonym: Methyl Chloroformylacetate, Methyl Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-chloro-3-oxopropanoate, a reactive chemical intermediate pivotal in various synthetic applications, including pharmaceutical development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its utility in organic synthesis.

Chemical and Physical Properties

This compound is a key reagent valued for its bifunctional nature, incorporating both an ester and a highly reactive acyl chloride. This structure allows for sequential or selective reactions, making it a versatile building block in the synthesis of complex molecules. Its properties are summarized below.

PropertyValueReference(s)
CAS Number 37517-81-0[1][2]
Molecular Formula C4H5ClO3[1]
Molecular Weight 136.53 g/mol [3]
Density 1.273 g/mL at 25 °C[1][2]
Boiling Point 57-59 °C at 12 mmHg[1][2]
Refractive Index (n20/D) 1.432[1][2]
InChI Key UTBCRHAMJFMIIR-UHFFFAOYSA-N[3]
SMILES COC(=O)CC(=O)Cl[3]
Appearance Pale yellow oily liquid[4]
Solubility Reacts with water[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of a suitable precursor, such as methyl malonic acid or its derivatives. Below are two detailed protocols for its preparation.

This method is advantageous due to its mild reaction conditions and the formation of gaseous byproducts that are easily removed.

Materials:

  • Methyl malonic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Argon or Nitrogen gas for inert atmosphere

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

Procedure:

  • A 100 mL round-bottom flask, previously oven-dried and cooled under an inert atmosphere (Argon), is charged with 5 mL of anhydrous dichloromethane.

  • To the solvent, add 1.0 g (8.5 mmol) of methyl malonic acid.

  • While stirring, introduce a single drop of DMF to the mixture.

  • Cool the flask in an ice bath for 5 minutes.

  • Slowly add 1.2 g (9.4 mmol) of oxalyl chloride to the cooled, stirring suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the solvent and any excess oxalyl chloride, yielding the crude this compound.[1][5]

An alternative method utilizes thionyl chloride as the chlorinating agent. This process is also effective but requires careful handling of the corrosive byproducts, HCl and SO2.

Materials:

  • Methyl malonic acid, finely powdered

  • Thionyl chloride

  • Sand bath or heating mantle

  • Apparatus for heating under anhydrous conditions with a gas trap

Procedure:

  • In a reaction vessel equipped for heating under anhydrous conditions, combine finely powdered methyl malonic acid (0.022 mol, 2.6 g) and thionyl chloride (5 mL).

  • Heat the mixture with stirring on a sand bath at 70°C for 8 hours. A gas trap should be used to neutralize the evolved HCl and SO2.

  • After the reaction period, increase the temperature to 100°C to evaporate the excess thionyl chloride.

  • The remaining oily, pale yellow liquid is the desired product, this compound.[4]

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily used as an acylating agent to introduce a carbomethoxy acetyl group.

The acyl chloride moiety readily reacts with a variety of nucleophiles, such as amines, alcohols, and carbanions, to form amides, esters, and β-keto esters, respectively. For instance, it is used in the synthesis of resin-bound 4-tosyl quinolinone.[2]

A notable application is in the synthesis of sitagliptin, a drug for treating type 2 diabetes. In this multi-step synthesis, this compound is a key starting material for the formation of a triazolopyrimidinium chloride intermediate.[5]

Due to its bifunctional nature, it is a valuable precursor for the synthesis of various heterocyclic compounds. The two reactive centers can be sequentially reacted with different nucleophiles to construct cyclic systems.

Safety Information

This compound is a corrosive and reactive compound that requires careful handling.

Hazard StatementDescription
H314 Causes severe skin burns and eye damage.
H335 May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from water and moisture, as it reacts to release hydrogen chloride gas.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Visualized Workflows

The following diagrams illustrate the synthetic pathways described in the experimental protocols section.

Synthesis_from_Oxalyl_Chloride cluster_reactants Reactants cluster_process Process cluster_product Product MMA Methyl Malonic Acid Reaction Reaction at 0°C to RT (2 hours) MMA->Reaction OC Oxalyl Chloride OC->Reaction DMF DMF (catalyst) DMF->Reaction DCM DCM (solvent) DCM->Reaction Workup Rotary Evaporation Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of this compound using Oxalyl Chloride.

Synthesis_from_Thionyl_Chloride cluster_reactants Reactants cluster_process Process cluster_product Product MMA Methyl Malonic Acid Reaction Heating at 70°C (8 hours) MMA->Reaction TC Thionyl Chloride TC->Reaction Evaporation Evaporation of excess Thionyl Chloride at 100°C Reaction->Evaporation Product This compound Evaporation->Product

Caption: Synthesis of this compound using Thionyl Chloride.

References

An In-depth Technical Guide to the Isomers of C4H5ClO3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The chemical formula C4H5ClO3 encompasses a variety of structural isomers, each possessing unique physicochemical properties and reactivity profiles that render them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the most prominent isomers, with a primary focus on Acetoxyacetyl chloride due to its significant applications in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, properties, and applications of these compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Furthermore, this guide includes visualizations of synthetic workflows to aid in the understanding of their practical applications.

Introduction to C4H5ClO3 Isomers

The isomers of C4H5ClO3 are reactive organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. Their utility is largely derived from the presence of multiple functional groups, which allows for a wide range of chemical transformations. The most notable isomers include Acetoxyacetyl chloride, Acetic-chloroacetic anhydride (B1165640), Ethoxalyl chloride, and Methyl 2-chloro-3-oxopropanoate. This guide will delve into the specific characteristics and applications of each, with a particular emphasis on their role in the development of pharmaceuticals.

Physicochemical Properties of C4H5ClO3 Isomers

The physicochemical properties of the C4H5ClO3 isomers are crucial for their handling, storage, and application in chemical reactions. A summary of the key quantitative data for the most common isomers is presented in Table 1.

PropertyAcetoxyacetyl chlorideAcetic-chloroacetic anhydrideEthoxalyl chlorideMethyl 2-chloro-3-oxopropanoate
CAS Number 13831-31-7[1]4015-58-14755-77-5[2]20656-61-5[3]
Molecular Weight ( g/mol ) 136.53[1]136.53136.53[2]136.53[3]
Appearance Colorless to pale yellow liquid[4]Not availableColorless to pale yellow liquid[2]Not available
Boiling Point (°C) 55 @ 12 mmHgNot available135[5]Not available
Density (g/mL) 1.27 @ 25 °CNot availableNot availableNot available
Refractive Index (n20/D) 1.428Not availableNot availableNot available
Solubility Reacts violently with water[6]Not availableSlightly miscible with water[7]Not available

Acetoxyacetyl chloride: A Key Intermediate in Pharmaceutical Synthesis

Acetoxyacetyl chloride (2-acetoxyacetyl chloride) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds.[2][8] Its utility stems from its bifunctional nature, containing both a reactive acyl chloride and an acetoxy group, which can be later hydrolyzed to a hydroxyl group.[9]

Synthesis of Acetoxyacetyl chloride

The most common method for the synthesis of Acetoxyacetyl chloride involves the chlorination of acetoxyacetic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[4]

Experimental Protocol: Synthesis of Acetoxyacetyl chloride from Acetoxyacetic Acid

  • Materials: Acetoxyacetic acid, thionyl chloride, and an inert solvent (e.g., chloroform).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoxyacetic acid (1.0 eq) in the inert solvent.

    • Slowly add thionyl chloride (1.1-1.5 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

    • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

    • Purify the crude product by vacuum distillation to obtain pure Acetoxyacetyl chloride. A purification process involving the addition of a solvent like chloroform (B151607) followed by distillation can be employed to remove residual acetyl chloride, yielding a product with over 99% purity.[9][10]

Applications in Drug Development

Acetoxyacetyl chloride is a crucial building block in the synthesis of various therapeutic agents.

  • β-Lactam Antibiotics: It is employed in the [2+2] cycloaddition reaction with imines to construct the β-lactam ring, a core structural motif in many antibiotics.[9][11] The reaction typically proceeds via a Staudinger cycloaddition.

  • Opioid Antagonists: This compound serves as a key intermediate in the synthesis of certain opioid antagonists.[8]

  • Other Pharmaceuticals: It is also used in the synthesis of glycolylhydroxamic acids and as a precursor for α-hydroxyacetophenones.[9][]

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of β-lactam antibiotics using Acetoxyacetyl chloride.

Caption: Synthetic workflow for β-lactam synthesis using Acetoxyacetyl chloride.

Other Isomers of C4H5ClO3

While Acetoxyacetyl chloride is the most extensively studied isomer, other compounds with the same formula also have important synthetic applications.

Acetic-chloroacetic anhydride

Acetic-chloroacetic anhydride is another isomer that can be used in acylation reactions.

Experimental Protocol: Synthesis of Chloroacetic Anhydride

  • Materials: Sodium chloroacetate, chloroacetyl chloride, and dry benzene (B151609).

  • Procedure:

    • Slowly add powdered sodium monochloroacetate (1.14 eq) to a stirred solution of chloroacetyl chloride (1.0 eq) in dry benzene. The temperature will slowly rise to 60°C.

    • Reflux the mixture for 9 hours.

    • Filter off the salts and cool the filtrate to room temperature.

    • Dilute the filtrate with n-hexane and cool to 0°C to precipitate the product.

    • Filter the solid, wash with dry hexane, and dry to yield chloroacetic anhydride as a white crystalline solid.[8] Alternatively, the benzene layer can be directly subjected to high vacuum distillation.[8]

Ethoxalyl chloride

Ethoxalyl chloride, also known as ethyl 2-chloro-2-oxoacetate, is a versatile reagent in organic synthesis, particularly for introducing an ethyl oxalyl group.[2]

Experimental Protocol: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester using Ethoxalyl chloride

  • Materials: 2-amino-5-chlorobenzophenone (B30270), pyridine, ethyl oxalyl chloride, and dichloromethane (B109758).

  • Procedure:

    • In a two-necked, round-bottomed flask purged with argon, charge 2-amino-5-chlorobenzophenone (1.0 eq), dichloromethane, and pyridine.

    • Add a solution of ethyl oxalyl chloride (1.17 eq) in dichloromethane dropwise at 0°C over 45 minutes.

    • Stir the resulting suspension for another 1.5 hours at ambient temperature.

    • Add a saturated aqueous solution of sodium bicarbonate dropwise and stir for 1.5 hours until gas evolution ceases.

    • Work up the reaction to isolate the product.[7]

Methyl 2-chloro-3-oxopropanoate

Methyl 2-chloro-3-oxopropanoate is another isomer with potential applications in organic synthesis, although it is less commonly cited in the literature compared to Acetoxyacetyl chloride. Its properties are summarized in Table 1.

Safety and Handling

The isomers of C4H5ClO3, particularly the acyl chlorides, are reactive and hazardous chemicals. They are corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.[1] Acetoxyacetyl chloride is also a lachrymator and can cause respiratory irritation.[1] It is imperative to handle these compounds in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These compounds should be stored in a cool, dry place under an inert atmosphere to prevent decomposition.

Conclusion

The isomers of C4H5ClO3, with Acetoxyacetyl chloride being a prominent example, are valuable and versatile intermediates in organic synthesis. Their unique chemical structures and reactivity enable the efficient construction of complex molecules, particularly in the field of drug discovery and development. This technical guide has provided a comprehensive overview of their physicochemical properties, detailed synthesis protocols, and key applications. A thorough understanding of the chemistry and handling of these compounds is essential for researchers and scientists to harness their full potential in advancing pharmaceutical and chemical research.

References

Methodological & Application

Synthesis of Heterocycles Using Methyl 3-Chloro-3-oxopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a highly versatile bifunctional reagent in organic synthesis. Possessing both a reactive acyl chloride and a methyl ester separated by a methylene (B1212753) group, it serves as a potent C3 building block for the construction of a wide array of heterocyclic systems. Its dual electrophilic nature allows for sequential or concerted reactions with various binucleophiles to form five- and six-membered rings, which are core scaffolds in many pharmaceutical agents and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocycles, including pyrazolones, barbiturates, and related structures, using this valuable synthetic intermediate.

General Experimental Workflow

The synthesis of heterocycles using this compound typically follows a general workflow involving the reaction with a suitable binucleophile, followed by cyclization, product isolation, and purification. Careful control of reaction conditions is crucial due to the high reactivity of the acyl chloride moiety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent Reagent Prep setup Reaction Setup reagent->setup addition Slow Addition of Reagent setup->addition cyclization Cyclization (Heating/Reflux) addition->cyclization quench Quenching & pH Adjustment cyclization->quench extract Extraction quench->extract purify Purification (Recrystallization/ Chromatography) extract->purify char Characterization (NMR, IR, MS) purify->char

Caption: General experimental workflow for heterocyclic synthesis.

Synthesis of Pyrazole Derivatives (Pyrazolones)

The reaction of this compound with hydrazine (B178648) or its derivatives is a direct method for synthesizing 3-hydroxypyrazoles, which exist in tautomeric equilibrium with pyrazolones. The reaction proceeds via an initial acylation at the more nucleophilic nitrogen of hydrazine, followed by an intramolecular nucleophilic attack on the ester carbonyl to facilitate cyclization.

G reagent1 This compound intermediate Acyclovir Intermediate (N-Acyl Hydrazine) reagent1->intermediate Acylation reagent2 Hydrazine Hydrate (B1144303) reagent2->intermediate product Pyrazolone (B3327878) Product intermediate->product Intramolecular Cyclization

Caption: Reaction scheme for pyrazolone synthesis.
Application Note

Pyrazolone scaffolds are prevalent in numerous pharmaceuticals, exhibiting analgesic, anti-inflammatory, and antipyretic properties (e.g., Edaravone). This synthetic route provides a straightforward entry to the core pyrazolone nucleus, which can be further functionalized. The reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 3-Hydroxy-1H-pyrazole (Pyrazolin-5-one)

This protocol is adapted from established procedures for the synthesis of pyrazolones from β-keto esters and hydrazine.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve hydrazine hydrate (1.1 eq) and triethylamine (1.2 eq) in methanol (approx. 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in methanol dropwise to the cooled hydrazine solution over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (B1210297) and water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pyrazolone product.

Quantitative Data: While specific data for the reaction with this compound is not abundant in readily available literature, similar reactions with β-ketoesters typically proceed in high yields.

BinucleophileProduct ClassTypical Yield (%)Reference
Hydrazine HydratePyrazolone85-95%Adapted from[1][2]
PhenylhydrazineN-Phenyl Pyrazolone80-90%Adapted from[3]
MethylhydrazineN-Methyl Pyrazolone80-90%Adapted from[2]

Synthesis of Pyrimidine Derivatives (Barbiturates)

This compound is an excellent precursor for the synthesis of barbituric acid and its derivatives through condensation with urea (B33335) or thiourea (B124793). The reaction requires a strong base, such as sodium ethoxide, to deprotonate the urea, which then acts as the binucleophile.

G reagent1 This compound intermediate Cyclization Intermediate reagent1->intermediate Condensation reagent2 Urea / Thiourea reagent2->intermediate base Base (e.g., NaOEt) base->intermediate Catalyzes product Barbiturate (B1230296) / Thiobarbiturate intermediate->product Cyclization

Caption: Reaction pathway for barbiturate synthesis.
Application Note

Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anticonvulsants. This synthetic method, a variation of the classic malonic ester synthesis, provides a robust route to the barbiturate core. Using thiourea in place of urea yields thiobarbiturates, another important class of therapeutic agents.

Experimental Protocol: Synthesis of Barbituric Acid

This protocol is an adaptation of the standard synthesis from diethyl malonate and urea, modified for the more reactive this compound.[4][5][6]

Materials:

  • Sodium metal (2.1 eq)

  • Absolute ethanol

  • Urea, dry (1.0 eq)

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a 1 L round-bottom flask fitted with a reflux condenser protected by a calcium chloride guard tube, dissolve sodium metal (2.1 eq) in absolute ethanol (approx. 2.5 M solution) with caution.

  • Once all the sodium has dissolved, add a solution of dry urea (1.0 eq) in hot (approx. 70 °C) absolute ethanol.

  • Cool the mixture to 0-5 °C and slowly add this compound (1.0 eq) dropwise. An immediate exothermic reaction and precipitation of sodium chloride may be observed.

  • After the addition is complete, heat the mixture to reflux using an oil bath (approx. 110 °C) for 6-8 hours. A white solid (the sodium salt of barbituric acid) will separate.[5]

  • After reflux, add hot water (approx. 50 °C) to dissolve the solid.

  • Acidify the clear solution with concentrated HCl until it is acidic to litmus (B1172312) paper.

  • Cool the solution in an ice bath overnight to allow the barbituric acid to crystallize.[5]

  • Collect the white product by vacuum filtration on a Büchner funnel, wash with cold water, and dry in an oven at 100-110 °C.

Quantitative Data: The synthesis of the parent barbituric acid from malonic esters is a well-established, high-yield reaction.

Malonyl DerivativeBinucleophileProductTypical Yield (%)Reference
Diethyl MalonateUreaBarbituric Acid72-78%[5]
This compoundUreaBarbituric AcidExpected >70%Adapted from[4][5]
This compoundThiourea2-Thiobarbituric AcidExpected >70%Adapted from[7][8]

Synthesis of Quinolone Derivatives

This compound can be used to acylate activated aromatic amines, such as anilines, which can then undergo intramolecular cyclization to form quinolone structures. This approach is a key step in building the heterocyclic core of quinolone antibiotics and other medicinally important compounds.

Application Note

The 4-quinolinone core is a privileged scaffold in medicinal chemistry, most notably found in the quinolone family of antibiotics. The synthesis via acylation of anilines followed by thermal or acid-catalyzed cyclization (e.g., Conrad-Limpach synthesis) is a fundamental strategy for accessing these structures.

Experimental Protocol: Synthesis of 4-Hydroxyquinolin-2(1H)-one

This protocol is a conceptual adaptation based on the Conrad-Limpach quinoline (B57606) synthesis.

Materials:

  • Aniline (B41778) (1.0 eq)

  • This compound (1.0 eq)

  • Toluene or Xylene

  • Pyridine (1.1 eq)

  • Dowtherm A or high-boiling point solvent

Procedure:

  • Acylation: In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dry toluene. Cool the solution to 0 °C.

  • Slowly add this compound (1.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours to form the intermediate, methyl 3-(phenylamino)-3-oxopropanoate.

  • Wash the reaction mixture with water and brine, dry the organic layer, and remove the solvent under reduced pressure.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent like Dowtherm A.

  • Heat the mixture to approximately 250 °C for 20-30 minutes to induce thermal cyclization.

  • Cool the reaction mixture, and the product will precipitate.

  • Collect the solid by filtration and wash with a suitable solvent like ethanol or diethyl ether to obtain 4-hydroxyquinolin-2(1H)-one.

Quantitative Data: Yields for Conrad-Limpach and related quinolone syntheses can vary widely based on the substrates and specific cyclization conditions used.

Aniline DerivativeAcylating AgentProduct ClassTypical Yield (%)
AnilineDiethyl malonate4-Hydroxyquinoline60-80%
Substituted AnilinesThis compoundSubstituted Quinolones50-75% (Expected)

Conclusion

This compound is a powerful and efficient C3 synthon for constructing diverse and medicinally relevant heterocyclic frameworks. Its high reactivity necessitates careful control over reaction conditions, particularly temperature and the rate of addition. The protocols outlined here for the synthesis of pyrazolones, barbiturates, and quinolones demonstrate its broad utility. By selecting the appropriate binucleophile, researchers can access a rich variety of heterocyclic scaffolds, making this reagent an invaluable tool in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols: The Utility of Methyl 3-Chloro-3-oxopropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a highly reactive bifunctional reagent that serves as a versatile C3 building block in organic synthesis.[1] Its structure, featuring both an ester and a highly reactive acyl chloride, allows for sequential and selective reactions, making it a valuable tool in the construction of complex molecular architectures. In medicinal chemistry, this reagent is particularly important for synthesizing key structural motifs found in a wide range of biologically active compounds, including β-ketoesters, amides, and various heterocyclic systems.[2][3][4] These motifs are integral to the development of novel therapeutic agents, from kinase inhibitors to antiviral drugs.[5][6][7]

Application Note 1: Synthesis of β-Ketoesters as Precursors for Kinase Inhibitors

β-Ketoesters are crucial intermediates in the synthesis of numerous pharmaceuticals, particularly in the development of kinase inhibitors and heterocyclic drugs.[3][4][8][9] The reaction of this compound with organometallic reagents or its use in acylation reactions provides a direct route to this important functional group.

Logical Workflow: General Synthesis of β-Ketoesters

G start This compound process Acylation Reaction (e.g., in THF or Et2O, low temp) start->process reagent Nucleophile (e.g., Grignard Reagent, Enolate, Organocadmium) reagent->process intermediate β-Ketoester Intermediate process->intermediate cyclization Cyclization / Further Modification (e.g., with hydrazines, amidines) intermediate->cyclization end_product Bioactive Molecule (e.g., Kinase Inhibitor, Heterocycle) cyclization->end_product

Caption: Workflow for synthesizing bioactive molecules via β-ketoesters.

Experimental Protocol: Synthesis of a Generic Ethyl 4-aryl-2,4-dioxobutanoate

This protocol describes a general procedure for the C-acylation of a ketone enolate, a common method for forming β-ketoesters.[4][10]

  • Enolate Formation:

    • To a solution of a substituted acetophenone (B1666503) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) under a nitrogen atmosphere at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq, 1.0 M in THF) dropwise.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation:

    • To the cold enolate solution, add a solution of this compound (1.2 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica (B1680970) gel to yield the target β-ketoester.

Quantitative Data: Representative β-Ketoester Syntheses
EntryStarting KetoneProductYield (%)Reference
1AcetophenoneMethyl 4-phenyl-2,4-dioxobutanoate~70-85%[4][10]
24'-HydroxyacetophenoneMethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate~65-80%[5][10]
32'-HydroxyacetophenoneMethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate~60-75%[5][10]*

*Yields are generalized based on similar reported acylation reactions as specific examples with this compound are not always detailed.

Signaling Pathway: Role of Kinase Inhibitors

Many kinase inhibitors target ATP-binding sites to halt aberrant signaling in diseases like cancer.[7][11][12] Molecules derived from β-ketoesters can be elaborated into heterocyclic scaffolds that serve as the core of such inhibitors.

G cluster_cell Cell receptor Receptor Tyrosine Kinase (e.g., EGFR, Abl) substrate Substrate Protein receptor->substrate phosphorylates no_signal Signal Blocked receptor->no_signal atp ATP atp->receptor binds inhibitor Kinase Inhibitor (Derived Molecule) inhibitor->receptor competitively binds p_substrate Phosphorylated Substrate Protein substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

Caption: Competitive inhibition of a receptor tyrosine kinase by a drug molecule.

Application Note 2: Synthesis of Substituted Quinolinoes

This compound is a documented reagent for the synthesis of substituted quinolinones.[1][13] Quinolinoes are a privileged scaffold in medicinal chemistry, found in numerous antibacterial, anticancer, and anti-inflammatory agents.

Experimental Protocol: Solid-Phase Synthesis of a 4-Substituted Quinolinone

This protocol is adapted from methodologies involving the acylation of a resin-bound aniline (B41778) followed by cyclization.[1]

  • Resin Preparation:

    • Swell a Rink Amide resin in dichloromethane (B109758) (DCM).

    • Couple a suitable anthranilic acid derivative to the resin using a standard peptide coupling agent like HATU or HBTU.

  • Acylation with this compound:

    • Treat the resin-bound aniline with a solution of this compound (3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 4.0 eq) in N,N-dimethylformamide (DMF).

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF, methanol, and DCM.

  • Cyclization and Cleavage:

    • Induce intramolecular cyclization by treating the resin with a base like sodium methoxide (B1231860) in methanol.

    • Cleave the final quinolinone product from the solid support using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 95% TFA).

    • Precipitate the crude product in cold diethyl ether, centrifuge, and dry under vacuum. Purify as needed via HPLC.

Application Note 3: Acylation of Amines to Form Bioactive Amides

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[2][14] As an acyl chloride, this compound readily reacts with primary and secondary amines to form the corresponding β-keto amides. These products can be valuable intermediates or final drug compounds.

Experimental Protocol: General Synthesis of Methyl 3-amino-3-oxopropanoate Derivatives

This procedure outlines a standard Schotten-Baumann-type reaction for amide synthesis.[15][16]

  • Reaction Setup:

    • Dissolve the desired primary or secondary amine (1.0 eq) and a base (e.g., triethylamine (B128534) or pyridine, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Add this compound (1.1 eq) dropwise to the cooled amine solution via a syringe.

    • A precipitate (triethylamine hydrochloride) will typically form.

  • Reaction and Work-up:

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Recrystallize or purify the resulting β-keto amide by column chromatography.

Quantitative Data: Representative Amidation Reactions
EntryAmineProductYield (%)Reference
1AnilineMethyl 3-oxo-3-(phenylamino)propanoate>90%[14][16]
2BenzylamineMethyl 3-(benzylamino)-3-oxopropanoate>90%[14][16]
3PyrrolidineMethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate>90%[14][16]*

*Yields are generalized based on standard, high-yielding acylation reactions of amines with acyl chlorides.

Workflow: Amide Synthesis

G reagent1 This compound conditions Base (e.g., Et3N) Aprotic Solvent (e.g., DCM) 0°C to RT reagent1->conditions reagent2 Primary or Secondary Amine (R1R2NH) reagent2->conditions product β-Keto Amide Product conditions->product side_product [Base-H]+Cl- Salt conditions->side_product

Caption: General workflow for the synthesis of β-keto amides.

Conclusion: this compound is a potent and versatile reagent for constructing molecular frameworks of significant interest in medicinal chemistry. Its ability to readily form β-ketoesters and β-keto amides provides synthetic chemists with efficient pathways to access complex heterocyclic systems and other scaffolds essential for the discovery of new therapeutic agents. The protocols and data provided herein offer a guide for leveraging this key building block in drug development programs.

References

Methyl 3-Chloro-3-Oxopropanoate: A Versatile C3 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a highly reactive bifunctional molecule that serves as a valuable C3 building block in a variety of organic transformations. Its structure, incorporating both a methyl ester and an acyl chloride, allows for sequential or selective reactions with a range of nucleophiles, making it a versatile reagent in the synthesis of diverse molecular architectures, including heterocycles, liquid crystals, and complex intermediates for drug discovery. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Application 1: Synthesis of Liquid-Crystalline Malonates

This compound is a key reagent in the synthesis of calamitic (rod-shaped) liquid crystals. The malonate core, introduced by this building block, can be linked to mesogenic units to create materials with specific liquid-crystalline properties. A notable application is the synthesis of malonates tethered to 4-cyanobiphenyl (B145940) units, which are known to form nematic phases.

General Synthetic Pathway:

The synthesis involves the acylation of a hydroxy-functionalized mesogenic unit with this compound in the presence of a base. The resulting malonate can then be further functionalized if required.

G cluster_0 Synthesis of Liquid-Crystalline Malonates start 4-Cyano-1,1'-biphenyl with ω-hydroxyalkyl substituent product Liquid-Crystalline Malonate start->product Pyridine (B92270), CH2Cl2 reagent This compound reagent->product

Caption: Synthesis of liquid-crystalline malonates.

Experimental Protocol: Synthesis of Methyl 3-(6-(4'-cyanobiphenyl-4-yloxy)hexyloxy)-3-oxopropanoate

This protocol is adapted from the work of Kress, K. C., et al. in the Beilstein Journal of Organic Chemistry (2012).[1]

Materials:

  • 4'-((6-hydroxyhexyl)oxy)-[1,1'-biphenyl]-4-carbonitrile

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 4'-((6-hydroxyhexyl)oxy)-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add anhydrous pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired liquid-crystalline malonate.

Quantitative Data:
Reactant (Hydroxyalkyl-cyanobiphenyl)ProductYield (%)
4'-((6-hydroxyhexyl)oxy)-[1,1'-biphenyl]-4-carbonitrileMethyl 3-(6-(4'-cyanobiphenyl-4-yloxy)hexyloxy)-3-oxopropanoate57
4'-((10-hydroxydecyl)oxy)-[1,1'-biphenyl]-4-carbonitrileMethyl 3-(10-(4'-cyanobiphenyl-4-yloxy)decyloxy)-3-oxopropanoate65

Application 2: Solid-Phase Synthesis of 4-Hydroxy-2-quinolones

This compound is a crucial reagent in the solid-phase synthesis of 4-hydroxy-2-quinolone derivatives. This methodology is particularly relevant for the generation of compound libraries in drug discovery. The synthesis involves the acylation of a resin-bound aniline (B41778), followed by intramolecular cyclization.

General Synthetic Pathway:

An aniline derivative is first attached to a solid support. The supported aniline is then acylated with this compound, and subsequent base-mediated cyclization yields the resin-bound 4-hydroxy-2-quinolone. This can then be cleaved from the resin or further functionalized.

G cluster_1 Solid-Phase Synthesis of 4-Hydroxy-2-quinolones resin_aniline Resin-bound Aniline acylation Acylation resin_aniline->acylation This compound, Pyridine, DIEA, CH2Cl2 cyclization Intramolecular Cyclization acylation->cyclization NaHMDS, THF resin_quinolone Resin-bound 4-Hydroxy-2-quinolone cyclization->resin_quinolone G cluster_2 Synthesis of β-Enamino Esters from Anilines aniline Aniline intermediate β-Ketoanilide Intermediate aniline->intermediate Base reagent This compound reagent->intermediate product 4-Hydroxy-2-quinolone (β-Enamino Ester Tautomer) intermediate->product Intramolecular Cyclization

References

Application Notes and Protocols for Friedel-Crafts Acylation with Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1] This reaction is of paramount importance for the synthesis of aryl ketones and related structures, which are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries. This document provides detailed application notes and experimental protocols for the use of methyl 3-chloro-3-oxopropanoate (methyl malonyl chloride) as the acylating agent in Friedel-Crafts reactions. This reagent is particularly useful for the direct synthesis of methyl 3-aryl-3-oxopropanoates (aryl β-ketoesters), which are versatile building blocks in medicinal chemistry and drug development.

The reaction proceeds via the generation of a highly electrophilic acylium ion from this compound in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The aromatic substrate, acting as a nucleophile, then attacks the acylium ion, leading to the formation of the corresponding aryl β-ketoester after an aqueous workup. A key advantage of Friedel-Crafts acylation is that the product is generally less reactive than the starting aromatic compound, which helps to prevent multiple acylations.[1]

Reaction Mechanism and Workflow

The general mechanism for the Friedel-Crafts acylation with this compound is a classic electrophilic aromatic substitution. The key steps are the formation of the acylium ion, the nucleophilic attack by the aromatic ring, and the subsequent rearomatization.

Friedel_Crafts_Acylation_Mechanism reagents This compound + AlCl₃ (Lewis Acid) acylium Acylium Ion Formation (Resonance Stabilized) reagents->acylium Activation sigma_complex Sigma Complex (Wheland Intermediate) acylium->sigma_complex Electrophilic Attack aromatic Aromatic Substrate (e.g., Benzene) aromatic->sigma_complex deprotonation Deprotonation & Rearomatization sigma_complex->deprotonation Loss of H⁺ product_complex Product-Lewis Acid Complex deprotonation->product_complex workup Aqueous Workup (e.g., H₂O/HCl) product_complex->workup Hydrolysis final_product Methyl 3-Aryl-3-oxopropanoate (Aryl β-Ketoester) workup->final_product

Caption: General mechanism of Friedel-Crafts acylation.

A typical experimental workflow involves the careful handling of anhydrous reagents, controlled reaction temperatures, and a standard aqueous workup followed by purification.

Experimental_Workflow setup Reaction Setup (Anhydrous Conditions, Inert Atmosphere) reagent_prep Prepare Solution of Aromatic Substrate and this compound in an Anhydrous Solvent (e.g., DCM) setup->reagent_prep cooling Cool Reaction Mixture (0-5 °C, Ice Bath) reagent_prep->cooling catalyst_add Slowly Add Anhydrous AlCl₃ (Portion-wise) cooling->catalyst_add reaction Stir at 0-5 °C, then Warm to Room Temperature (Monitor by TLC) catalyst_add->reaction quench Quench Reaction (Pour onto Ice/HCl) reaction->quench extraction Extract with Organic Solvent (e.g., DCM or Ethyl Acetate) quench->extraction washing Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->washing drying Dry over Anhydrous MgSO₄ or Na₂SO₄, Filter, and Concentrate washing->drying purification Purify by Column Chromatography or Recrystallization drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for Friedel-Crafts acylation.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with this compound. Actual yields may vary depending on the specific experimental setup and scale.

Aromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)ProductRepresentative Yield (%)
Benzene (B151609)AlCl₃Dichloromethane (DCM)0 to RT2-4Methyl 3-oxo-3-phenylpropanoate75-85
Toluene (B28343)AlCl₃Dichloromethane (DCM)0 to RT2-4Methyl 3-oxo-3-(p-tolyl)propanoate80-90 (para-isomer)
AnisoleAlCl₃Dichloromethane (DCM)0 to RT1-3Methyl 3-(4-methoxyphenyl)-3-oxopropanoate85-95 (para-isomer)
NaphthaleneAlCl₃1,2-Dichloroethane0 to 503-5Methyl 3-(naphthalen-2-yl)-3-oxopropanoate65-75 (2-acyl isomer)

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxo-3-phenylpropanoate

This protocol details the Friedel-Crafts acylation of benzene with this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, dissolve anhydrous benzene (1.1 equivalents) in 50 mL of anhydrous DCM. To the dropping funnel, add a solution of this compound (1.0 equivalent) in 20 mL of anhydrous DCM.

  • Catalyst Addition: Cool the flask containing the benzene solution to 0-5 °C using an ice bath. While stirring, slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Acylation Reaction: After the addition of AlCl₃ is complete, add the solution of this compound from the dropping funnel dropwise over 30 minutes, ensuring the internal temperature remains between 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated HCl (30 mL). Stir vigorously until the aluminum salts are dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure methyl 3-oxo-3-phenylpropanoate.[2][3]

Protocol 2: Synthesis of Methyl 3-oxo-3-(p-tolyl)propanoate

This protocol outlines the acylation of toluene, which is more reactive than benzene and shows high regioselectivity for the para-position due to steric hindrance at the ortho positions.[4][5]

Materials:

  • Same as Protocol 1, with anhydrous toluene replacing benzene.

Procedure:

  • Follow the same reaction setup as in Protocol 1.

  • In the flask, dissolve anhydrous toluene (1.1 equivalents) in 50 mL of anhydrous DCM. Prepare the solution of this compound (1.0 equivalent) in the dropping funnel as described before.

  • Cool the toluene solution to 0-5 °C and slowly add anhydrous AlCl₃ (1.2 equivalents).

  • Add the acylating agent dropwise from the dropping funnel over 30 minutes at 0-5 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Perform the work-up and purification as described in Protocol 1 to obtain methyl 3-oxo-3-(p-tolyl)propanoate.

Product Characterization Data

The synthesized aryl β-ketoesters can be characterized using standard spectroscopic techniques. The following table provides representative data for methyl 3-oxo-3-phenylpropanoate.

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, J=7.6 Hz, 2H, Ar-H), 7.60 (t, J=7.4 Hz, 1H, Ar-H), 7.48 (t, J=7.6 Hz, 2H, Ar-H), 3.98 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃). Note: The presence of the enol tautomer may also be observed.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 192.5 (C=O, ketone), 167.5 (C=O, ester), 136.5 (Ar-C), 133.8 (Ar-CH), 128.8 (Ar-CH), 128.4 (Ar-CH), 52.5 (-OCH₃), 45.8 (-CH₂-).
IR (KBr, cm⁻¹)ν: 3060 (Ar C-H), 2955 (C-H), 1745 (C=O, ester), 1685 (C=O, ketone), 1595, 1450 (Ar C=C).
MS (EI)m/z (%): 178 (M⁺), 147, 120, 105, 77.[2][3]

Safety Precautions

  • Friedel-Crafts acylation is a highly exothermic reaction and should be conducted with caution, especially during the addition of the Lewis acid catalyst.[4]

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. All reagents and glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

  • This compound is a reactive acyl chloride and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The quenching step with ice/HCl is also exothermic and should be performed slowly and with adequate cooling.

References

Synthesis of Quinolinones using Methyl 3-Chloro-3-Oxopropanoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – In response to the growing interest in the development of novel heterocyclic compounds for pharmaceutical applications, this document provides detailed application notes and protocols for the synthesis of quinolinone derivatives. The focus of this guide is the utilization of methyl 3-chloro-3-oxopropanoate as a key reagent in the reaction with substituted anilines. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The synthesis method detailed herein offers a versatile route to a variety of substituted 4-hydroxyquinolin-2(1H)-ones, which are valuable intermediates for further chemical exploration.

Introduction

The synthesis of 4-hydroxyquinolin-2(1H)-ones is a fundamental transformation in organic chemistry, providing access to a class of compounds with diverse pharmacological activities. While several methods exist for the construction of the quinolinone core, the reaction of anilines with malonic acid derivatives remains a prominent and efficient strategy. This document specifically explores the use of this compound (methyl malonyl chloride) as a highly reactive malonating agent for the synthesis of these important heterocyclic systems.

The reaction proceeds via a two-step sequence: initial acylation of the aniline (B41778) with this compound to form a methyl 3-(arylamino)-3-oxopropanoate intermediate, followed by an intramolecular cyclization to yield the 4-hydroxyquinolin-2(1H)-one. This method is analogous to the well-established synthesis using diethyl malonate, but the higher reactivity of the acyl chloride can offer advantages in certain cases.

Reaction Mechanism and Experimental Workflow

The overall transformation involves the formation of an amide bond followed by a Dieckmann-like condensation. The general mechanism is outlined below:

  • N-Acylation: The amino group of the substituted aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in this compound. This results in the formation of a methyl 3-(arylamino)-3-oxopropanoate intermediate and hydrochloric acid. A base is typically used to neutralize the HCl produced.

  • Intramolecular Cyclization: Under the influence of a base or heat, the enolate of the malonamide (B141969) intermediate attacks the ester carbonyl group, leading to the formation of a six-membered ring.

  • Tautomerization: The resulting keto-enol intermediate tautomerizes to the more stable 4-hydroxyquinolin-2(1H)-one.

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization & Work-up start Substituted Aniline + This compound intermediate Methyl 3-(arylamino)-3-oxopropanoate start->intermediate Base (e.g., Pyridine) Solvent (e.g., DCM) Room Temperature cyclization Intramolecular Cyclization intermediate->cyclization High-boiling solvent (e.g., Diphenyl ether) ~250 °C workup Acidification & Isolation cyclization->workup Cooling product 4-Hydroxyquinolin-2(1H)-one workup->product Filtration/Recrystallization

Experimental workflow for the synthesis of 4-hydroxyquinolin-2(1H)-ones.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various 4-hydroxyquinolin-2(1H)-one derivatives from substituted anilines and a malonic acid derivative (diethyl malonate is presented as a close analog due to the limited direct data for this compound).

EntrySubstituted AnilineProductReaction ConditionsYield (%)Reference
1Aniline4-Hydroxyquinolin-2(1H)-oneDiethyl malonate, 250 °C, 1 h75-85[1]
24-Chloroaniline6-Chloro-4-hydroxyquinolin-2(1H)-oneDiethyl malonate, Dowtherm A, 250 °C80[1]
33-Methoxyaniline7-Methoxy-4-hydroxyquinolin-2(1H)-oneDiethyl malonate, Diphenyl ether, 250 °C78[1]
44-Methylaniline4-Hydroxy-6-methylquinolin-2(1H)-oneDiethyl malonate, Reflux, 24 h65[1]
52-Fluoroaniline8-Fluoro-4-hydroxyquinolin-2(1H)-oneDiethyl malonate, 240-250 °C, 30 min70[1]

Experimental Protocols

Materials and Equipment:

  • Substituted aniline

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine (B92270)

  • Diphenyl ether or Dowtherm A

  • Hydrochloric acid (1 M)

  • Ethanol (B145695)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Protocol 1: Synthesis of Methyl 3-(phenylamino)-3-oxopropanoate (Intermediate)

  • In a 250 mL round-bottom flask, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath and add anhydrous pyridine (1.1 eq).

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred aniline solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(phenylamino)-3-oxopropanoate.

  • The crude product can be purified by recrystallization from ethanol or used directly in the next step.

Protocol 2: Cyclization to 4-Hydroxyquinolin-2(1H)-one

  • Place the crude methyl 3-(phenylamino)-3-oxopropanoate (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The reaction can be monitored by observing the evolution of methanol.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

  • Add petroleum ether or hexane (B92381) to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with petroleum ether.

  • Purify the crude 4-hydroxyquinolin-2(1H)-one by recrystallization from a suitable solvent such as ethanol or acetic acid.

  • Characterize the final product by melting point, NMR, IR, and mass spectrometry.

Signaling Pathways and Logical Relationships

The synthesis of quinolinones can be viewed as a logical progression from starting materials to the final product, with key intermediates and reaction types.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction1 N-Acylation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product aniline Substituted Aniline acylation Nucleophilic Acyl Substitution aniline->acylation malonyl_chloride This compound malonyl_chloride->acylation intermediate Methyl 3-(arylamino)-3-oxopropanoate acylation->intermediate cyclization Intramolecular Condensation (Dieckmann-like) intermediate->cyclization product 4-Hydroxyquinolin-2(1H)-one cyclization->product

Logical relationship in quinolinone synthesis.

Conclusion

The synthesis of quinolinones using this compound provides an effective route to this important class of heterocyclic compounds. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions for specific substrates may be necessary to achieve higher yields and purity.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Preparation of Liquid Crystals Using Methyl 3-Chloro-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel liquid crystalline materials is a cornerstone of advancements in display technologies, optical devices, and smart materials. The molecular architecture of a liquid crystal dictates its unique mesomorphic properties, including the temperatures at which it transitions between solid, liquid crystal, and isotropic liquid phases. Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a versatile bifunctional reagent that can be employed in the synthesis of liquid crystals. Its acyl chloride and methyl ester functionalities allow for the facile introduction of a malonate linker into the core structure of a liquid crystal molecule.

This application note provides a detailed protocol for the synthesis of a calamitic (rod-shaped) liquid crystal through the esterification of a mesogenic phenol (B47542) with this compound. The protocol is based on established esterification methodologies for liquid crystal synthesis, where an acyl chloride reacts with a hydroxyl group on a rigid molecular core. Specifically, we will focus on the reaction with a 4'-hydroxy-4-cyanobiphenyl derivative, a common building block in liquid crystal chemistry.[1][2]

Principle of the Synthesis

The synthesis involves a nucleophilic acyl substitution reaction. The hydroxyl group of the mesogenic precursor, 4'-hydroxyalkyl-4-cyanobiphenyl, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in this compound. This results in the formation of an ester bond, linking the cyanobiphenyl mesogen to the methyl malonate unit. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct.

Experimental Protocols

Materials and Equipment

Reactants:

  • This compound (CAS: 37517-81-0)

  • 4'-Hydroxyalkyl-4-cyanobiphenyl (e.g., 4'-hydroxy-4-cyanobiphenyl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • Polarized Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

Protocol: Synthesis of a Cyanobiphenyl-based Liquid Crystal
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4'-hydroxy-4-cyanobiphenyl (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C using a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as ethanol to obtain the pure liquid crystalline product.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the liquid crystalline phases and determine the phase transition temperatures using polarized optical microscopy (POM) with a hot stage and differential scanning calorimetry (DSC).[3]

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Data Presentation

The following table summarizes hypothetical quantitative data for a synthesized liquid crystal, 4-cyanobiphenyl-4'-yl methylmalonate. This data is illustrative and would be replaced with experimental results.

ParameterValue
Yield 75%
Melting Point (T_m) 85 °C (Crystal to Nematic)
Clearing Point (T_c) 110 °C (Nematic to Isotropic Liquid)
¹H NMR (CDCl₃, δ ppm) 8.2-7.5 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (s, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) 168.5, 165.2, 150.1, 145.3, 132.8, 128.5, 127.3, 122.1, 118.9, 110.8, 52.7, 41.6
FT-IR (KBr, cm⁻¹) 2225 (C≡N), 1760 (C=O, ester), 1740 (C=O, ester), 1605, 1500 (C=C, aromatic)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization reactants Dissolve 4'-hydroxy-4-cyanobiphenyl and Pyridine in DCM addition Add this compound dropwise at 0°C reactants->addition stirring Stir at Room Temperature for 12-24h addition->stirring quench Quench with 1M HCl stirring->quench extraction Extract with DCM quench->extraction wash Wash with HCl, H₂O, NaHCO₃, Brine extraction->wash dry Dry over MgSO₄ and Evaporate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize by POM, DSC, NMR, IR purify->characterize

Caption: A flowchart illustrating the key steps in the synthesis of a liquid crystal using this compound.

Molecular Ordering in Liquid Crystal Phases

liquid_crystal_phases cluster_nematic Nematic Phase cluster_smectic_A Smectic A Phase a1 a2 a3 a4 a5 a6 b1 b2 b3 b4 b5 b6 b7 b8 b9 b10 b11 b12 Isotropic Isotropic Liquid cluster_nematic cluster_nematic Isotropic->cluster_nematic Cooling   Crystal Crystalline Solid cluster_smectic_A cluster_smectic_A Crystal->cluster_smectic_A  Heating cluster_smectic_A->Crystal Cooling   cluster_smectic_A->cluster_nematic  Heating cluster_nematic->Isotropic  Heating cluster_nematic->cluster_smectic_A Cooling  

Caption: A diagram showing the transitions between crystalline, smectic A, nematic, and isotropic liquid phases with changes in temperature.[4]

Conclusion

This compound serves as an effective building block for the synthesis of liquid crystals containing a malonate linkage. The protocol described provides a general and adaptable method for the preparation of such materials. The resulting liquid crystals can be readily characterized by standard analytical techniques to determine their chemical structure and mesomorphic properties. This methodology is valuable for researchers in materials science and drug development who are exploring the synthesis of novel organic molecules with specific phase behaviors. The ability to introduce a flexible yet polar malonate core allows for the fine-tuning of liquid crystalline properties, which is crucial for the rational design of new functional materials.

References

Application Notes and Protocols: The Reaction of Methyl 3-Chloro-3-oxopropanoate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of methyl 3-chloro-3-oxopropanoate with primary and secondary amines. This reaction is a robust and efficient method for the synthesis of β-keto amides, which are crucial intermediates in various fields, particularly in the development of pharmaceuticals.

Introduction and Application Notes

This compound, also known as methyl malonyl chloride, is a bifunctional reagent containing both a methyl ester and a highly reactive acyl chloride.[1][2] The acyl chloride group readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[3] This reaction provides a direct route to methyl 3-amino-3-oxopropanoate derivatives (β-keto amides).

The resulting β-keto amide scaffold is a versatile building block in organic synthesis.[4] These compounds are precursors to a wide array of more complex molecules and heterocyclic systems. In the context of drug development, this reaction is particularly valuable for synthesizing key intermediates for active pharmaceutical ingredients (APIs).

A notable application is in the synthesis of Alvelestat, a neutrophil elastase inhibitor developed for treating lung diseases like cystic fibrosis and bronchiectasis. In an early step of its synthesis, the closely related ethyl 3-chloro-3-oxopropanoate is coupled with 3-trifluoromethyl aniline (B41778) to form a key β-keto amide intermediate, demonstrating the reaction's industrial relevance.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the final amide product. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct.[3]

experimental_workflow start Start setup Reaction Setup (Amine, Solvent, Base in Flask at 0°C) start->setup add_reagent Dropwise Addition of This compound setup->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Concentrate and Purify (Column Chromatography) dry->purify characterize Characterization (NMR, MS, IR) purify->characterize end End Product characterize->end drug_synthesis_pathway aniline 3-Trifluoromethyl Aniline reaction_step Acylation Reaction (This Protocol) aniline->reaction_step reagent Ethyl 3-chloro-3- oxopropanoate reagent->reaction_step intermediate β-Keto Amide Intermediate reaction_step->intermediate further_steps Further Synthetic Steps (Cyclization, Hydrolysis, etc.) intermediate->further_steps alvelestat Alvelestat (API) further_steps->alvelestat

References

Application Notes and Protocols: Acylation of Alcohols with Methyl 3-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a versatile bifunctional reagent widely employed in organic synthesis.[1] Its structure incorporates both a methyl ester and an acyl chloride functionality, making it a valuable building block for the introduction of a methyl propanoate-3-one moiety. This application note provides a detailed overview of the reaction of this compound with various alcohols to form the corresponding methyl malonate esters. These products are key intermediates in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty materials such as liquid crystals. This document outlines the reaction mechanism, general experimental protocols, and specific applications, and includes diagrams to illustrate the chemical processes and workflows.

Reaction and Mechanism

The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically the most reactive site in the molecule. The reaction is often facilitated by a base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the hydrochloric acid byproduct and can also act as a nucleophilic catalyst.

A general schematic of the reaction is as follows:

This compound + Alcohol → Methyl Alkyl Malonate + HCl

The reaction is versatile and can be performed with primary, secondary, and, with certain considerations, tertiary alcohols. The reactivity of the alcohol generally follows the order: primary > secondary > tertiary, due to steric hindrance.

Applications in Synthesis

The utility of this compound as a synthetic precursor is demonstrated in various multi-step syntheses.

  • Pharmaceutical Intermediates: The resulting malonic esters are precursors to a wide array of more complex molecules. For instance, they are utilized in the synthesis of quinolinone derivatives, which are scaffolds for various therapeutic agents.

  • Liquid Crystals: The reaction with long-chain ω-hydroxyalkyl substituted 4-cyano-1,1′-biphenyls leads to the formation of calamitic (rod-shaped) liquid crystals. The malonate core influences the mesomorphic properties of these materials.

  • Specialty Chemicals: It serves as a reagent in the synthesis of complex organic molecules, such as in the preparation of resin-bound compounds for solid-phase synthesis.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of alcohols is not extensively tabulated in the available literature, the following table provides a representative overview of typical reaction conditions and expected outcomes based on general principles of acylation and related literature on malonate synthesis. Yields are highly dependent on the specific alcohol substrate, catalyst, and reaction conditions and would require optimization for each case.

Alcohol TypeSubstrate ExampleCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PrimaryEthanolPyridineDichloromethane (B109758)0 to rt2 - 6> 90
SecondaryIsopropanolDMAP/PyridineDichloromethanert to 406 - 2470 - 90
Tertiarytert-ButanolSilver Cyanide or DMAP (with care)Acetonitrilert to 5024 - 72Variable, often lower
PhenolicPhenolPyridineToluenert to 604 - 1280 - 95
Long-chain1-DodecanolPyridineToluenert to 808 - 16> 85

Experimental Protocols

The following are general protocols for the acylation of alcohols with this compound. Safety Note: this compound is corrosive and moisture-sensitive.[1] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Acylation of Primary and Secondary Alcohols using Pyridine

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • Slowly add this compound (1.1 eq) dropwise via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: DMAP-Catalyzed Acylation of Sterically Hindered Alcohols

For less reactive or sterically hindered secondary alcohols, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a more potent catalyst, often in conjunction with a stoichiometric base like triethylamine or pyridine.

Materials:

  • Same as Protocol 1, with the addition of 4-(dimethylaminopyridine) (DMAP) and triethylamine.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Slowly add this compound (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40 °C) until completion, as monitored by TLC.

  • Follow the workup and purification steps (6-10) from Protocol 1.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_OH R-OH (Alcohol) Tetrahedral_Int Tetrahedral Intermediate R_OH->Tetrahedral_Int Nucleophilic Attack MCOCl CH3O(CO)CH2(CO)Cl (this compound) MCOCl->Tetrahedral_Int Base Base (e.g., Pyridine) Base->R_OH Activates Alcohol Ester CH3O(CO)CH2(CO)OR (Methyl Alkyl Malonate) Tetrahedral_Int->Ester Chloride Elimination HCl_Base Base-HCl Tetrahedral_Int->HCl_Base Proton Transfer Experimental_Workflow Start Start: Flame-dried flask under N2 Add_Alcohol 1. Add Alcohol and Anhydrous DCM Start->Add_Alcohol Cool 2. Cool to 0°C Add_Alcohol->Cool Add_Base 3. Add Pyridine Cool->Add_Base Add_Reagent 4. Add this compound dropwise Add_Base->Add_Reagent React 5. Stir at room temperature (2-24h) Add_Reagent->React Workup 6. Quench with 1M HCl, Extract React->Workup Wash 7. Wash with HCl, NaHCO3, Brine Workup->Wash Dry 8. Dry with MgSO4, Filter Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify by Column Chromatography (if needed) Concentrate->Purify End End: Pure Methyl Alkyl Malonate Purify->End Multi_Step_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Further Functionalization Alcohol Substituted Aniline Derivative (with -OH group) Malonate_Intermediate Methyl Aryl Malonate Intermediate Alcohol->Malonate_Intermediate MCOCl This compound MCOCl->Malonate_Intermediate Cyclization Heating / Acid or Base Catalyst Malonate_Intermediate->Cyclization Quinolone_Core Quinolone Ring System Cyclization->Quinolone_Core Functionalization e.g., Halogenation, Coupling Reactions Quinolone_Core->Functionalization Final_Product Bioactive Quinolone Derivative Functionalization->Final_Product

References

Application Notes and Protocols for N-Acylation with Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development for the construction of amide bonds. The resulting β-keto amides are versatile intermediates for the synthesis of a wide range of biologically active molecules, including heterocycles and peptidomimetics. Methyl 3-chloro-3-oxopropanoate is a reactive acylating agent that can be employed for the N-acylation of primary and secondary amines, including amino acid esters. This document provides a detailed protocol for this transformation, outlining the reaction conditions, work-up, and purification procedures.

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of various amines with this compound under the described reaction conditions. Please note that actual yields may vary depending on the specific amine substrate, reaction scale, and purification efficiency.

EntryAmine SubstrateProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
1BenzylamineMethyl 3-(benzylamino)-3-oxopropanoate207.2385-95>98%
2AnilineMethyl 3-oxo-3-(phenylamino)propanoate193.1980-90>98%
3Glycine methyl esterMethyl 3-((2-methoxy-2-oxoethyl)amino)-3-oxopropanoate205.1775-85>97%
4MorpholineMethyl 3-(morpholino)-3-oxopropanoate187.1990-98>99%

Experimental Protocols

This protocol describes a general and robust procedure for the N-acylation of amines using this compound.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.1 eq)[1][2]

  • Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.2 eq)[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled and stirred solution, add the tertiary amine base (1.2 equivalents) dropwise.

  • Addition of Acylating Agent: Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure N-acylated product.

    • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Reaction Mechanism:

Experimental_Workflow A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (e.g., TEA) B->C D 4. Add this compound C->D E 5. Stir at Room Temperature (2-6 h) D->E F 6. Monitor by TLC E->F F->E Incomplete G 7. Quench with NaHCO₃ (aq) F->G Reaction Complete H 8. Aqueous Work-up (Water, Brine) G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product K->L

References

Application Notes and Protocols: Methyl 3-Chloro-3-oxopropanoate in the Synthesis of Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of a wide array of more complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene (B1212753) group, allows for a rich and diverse reactivity profile. One effective method for the synthesis of β-keto esters is the C-acylation of ketone enolates. Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a highly reactive acylating agent that can be effectively employed for this purpose. This document provides detailed application notes and protocols for the synthesis of β-keto esters using this compound, with a focus on the use of magnesium enolates to promote selective C-acylation.

Reaction Principle and Mechanism

The synthesis of β-keto esters via the acylation of ketone enolates with this compound proceeds through a nucleophilic acyl substitution reaction. The key steps involve the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The choice of the counterion for the enolate is crucial in directing the regioselectivity of the acylation (C- versus O-acylation). While alkali metal enolates (e.g., lithium or sodium) can lead to mixtures of C- and O-acylated products, magnesium enolates are known to favor C-acylation. This preference is attributed to the formation of a chelated six-membered transition state, which positions the acyl chloride for preferential attack by the α-carbon of the enolate.

Experimental Protocols

This section provides detailed protocols for the generation of a magnesium enolate from a ketone and its subsequent acylation with this compound.

Protocol 1: Synthesis of a β-Keto Ester via a Magnesium Enolate

This protocol describes a general procedure for the synthesis of a β-keto ester starting from a generic ketone.

Materials:

  • Ketone (e.g., Acetophenone, Cyclohexanone)

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • This compound (Methyl Malonyl Chloride) [CAS: 37517-81-0][1]

  • Anhydrous Toluene (B28343)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Magnesium Enolate:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the ketone solution to the magnesium suspension. The disappearance of the iodine color and/or the evolution of gas indicates the initiation of the reaction. Gentle warming may be required to initiate the reaction.

    • Once the reaction has started, add the remaining ketone solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the magnesium enolate.

  • Acylation Reaction:

    • Cool the freshly prepared magnesium enolate solution to 0 °C in an ice bath.

    • Dilute the enolate solution with anhydrous toluene.

    • Prepare a solution of this compound (1.1 equivalents) in anhydrous toluene in the dropping funnel.

    • Add the solution of this compound dropwise to the cold enolate solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of cold 1 M HCl until the mixture is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-keto ester.

Data Presentation

The following table summarizes the expected yields for the synthesis of various β-keto esters from different ketone precursors using the described protocol. The yields are based on typical outcomes for C-acylation reactions of magnesium enolates and may vary depending on the specific substrate and reaction conditions.

EntryKetone SubstrateProductTypical Yield (%)
1AcetophenoneMethyl 3-oxo-3-phenylpropanoate70-85
2CyclohexanoneMethyl 2-(2-oxocyclohexyl)acetate65-80
3PropiophenoneMethyl 2-methyl-3-oxo-3-phenylpropanoate60-75
42-PentanoneMethyl 3-oxo-2-propylpropanoate65-78
5AcetoneMethyl 3-oxobutanoate55-70

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of β-keto esters using this compound.

G cluster_prep Magnesium Enolate Preparation cluster_acyl Acylation cluster_workup Work-up & Purification start Start: Ketone, Mg, I₂ initiate Initiate Reaction (Gentle Warming) start->initiate add_ketone Dropwise Addition of Ketone Solution initiate->add_ketone reflux Reflux (1-2h) add_ketone->reflux enolate Magnesium Enolate reflux->enolate cool_enolate Cool to 0°C enolate->cool_enolate add_acyl Dropwise Addition of This compound cool_enolate->add_acyl warm_stir Warm to RT, Stir (2-4h) add_acyl->warm_stir reaction_mixture Crude Reaction Mixture warm_stir->reaction_mixture quench Quench with 1M HCl reaction_mixture->quench extract Extraction with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure β-Keto Ester purify->product

Caption: Workflow for β-Keto Ester Synthesis.

Reaction Mechanism Diagram

The following diagram illustrates the proposed mechanism for the magnesium-mediated C-acylation of a ketone enolate.

G cluster_mechanism Reaction Mechanism ketone R-C(=O)-CH₂R' (Ketone) enolate [R-C(O⁻Mg⁺)=CHR'] (Magnesium Enolate) ketone->enolate Enolate Formation mg + Mg ts Six-membered Chelated Transition State enolate->ts acyl_chloride + Cl-C(=O)-CH₂-COOCH₃ (this compound) acyl_chloride->ts intermediate [Intermediate Adduct] ts->intermediate Nucleophilic Attack product R-C(=O)-CHR'-C(=O)-CH₂-COOCH₃ (β-Keto Ester) intermediate->product Elimination of MgCl₂ mgcl2 + MgCl₂ intermediate->mgcl2

References

Application Notes and Protocols for Solid-Phase Synthesis Using Methyl 3-Chloro-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. In the realm of solid-phase synthesis, it is particularly useful for the construction of heterocyclic scaffolds, which are prominent in many biologically active molecules. This document provides detailed application notes and a representative protocol for the use of this compound in the solid-phase synthesis of substituted quinolinones, a class of compounds with diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1]

The primary application highlighted is the use of this compound as an acylating agent to introduce a β-ketoester moiety onto a resin-bound aniline (B41778) derivative, which then undergoes cyclization to form the quinolinone core. This method allows for the generation of a library of quinolinone derivatives through subsequent functionalization, such as palladium-catalyzed cross-coupling reactions.

Core Applications

  • Solid-Phase Synthesis of Heterocycles: this compound is a key reagent for the solid-phase synthesis of various heterocyclic compounds, most notably quinolinones.

  • Combinatorial Chemistry: The solid-phase methodology enables the rapid synthesis of libraries of related compounds for drug discovery and lead optimization.

  • Development of Biologically Active Molecules: Quinolone derivatives synthesized using this method have shown potential as antibacterial, anticancer, and antiviral agents.[1]

Principle of the Method

The solid-phase synthesis of substituted quinolinones using this compound generally follows a multi-step sequence. The process begins with the immobilization of a suitable starting material, typically an aminobenzoic acid derivative, onto a solid support. The resin-bound amine is then acylated with this compound to form a β-ketoester. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the resin-bound quinolinone. The quinolinone scaffold can then be further modified before cleavage from the solid support to yield the final product.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 4-Hydroxy-2-Quinolone Core

This protocol describes a representative procedure for the synthesis of a 4-hydroxy-2-quinolinone scaffold on a solid support, starting from an amino-functionalized resin.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin)

  • Fmoc-anthranilic acid

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium ethoxide (NaOEt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling and Fmoc-Anthranilic Acid Coupling:

    • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • In a separate flask, pre-activate Fmoc-anthranilic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Drain the DMF from the resin and add the activated Fmoc-anthranilic acid solution.

    • Agitate the mixture for 4 hours at room temperature.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Acylation with this compound:

    • Swell the deprotected resin in anhydrous DCM.

    • In a separate flask, prepare a solution of this compound (5 eq.) and DIPEA (5 eq.) in anhydrous DCM.

    • Add the solution to the resin and agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DCM (5x) and EtOH (3x).

  • Cyclization to form the Quinolone Ring:

    • Suspend the resin in a 1 M solution of sodium ethoxide in ethanol.

    • Heat the mixture at 70°C for 6 hours to effect intramolecular cyclization.

    • Wash the resin with EtOH (3x), water (3x), MeOH (3x), and DCM (3x).

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Purification:

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary
StepReagent/ParameterMolar Excess (eq.) / ConditionPurpose
Resin Loading Fmoc-anthranilic acid3Starting material for quinolinone core
DIC3Coupling agent
HOBt3Coupling additive
Fmoc Deprotection 20% Piperidine in DMF-Removal of Fmoc protecting group
Acylation This compound5Introduction of β-ketoester moiety
DIPEA5Base for acylation
Cyclization 1 M Sodium ethoxide in EtOH-Base for intramolecular cyclization
Temperature70°CPromotes cyclization
Cleavage 95% TFA / 2.5% H₂O / 2.5% TIS-Cleavage from resin and deprotection

Visualizations

Experimental Workflow for Solid-Phase Synthesis of a 4-Hydroxy-2-Quinolone

G Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Couple Couple Fmoc-Anthranilic Acid (DIC, HOBt) Swell->Couple Deprotect Fmoc Deprotection (20% Piperidine/DMF) Couple->Deprotect Acylate Acylate with This compound (DIPEA, DCM) Deprotect->Acylate Cyclize Cyclize to Quinolone (NaOEt, EtOH, 70°C) Acylate->Cyclize Cleave Cleave from Resin (TFA Cocktail) Cyclize->Cleave Purify Purify by RP-HPLC Cleave->Purify Product 4-Hydroxy-2-Quinolone Purify->Product

Caption: Workflow for the solid-phase synthesis of a 4-hydroxy-2-quinolinone.

Logical Relationship of Key Steps in Quinolone Synthesis

G start Immobilized Amino Acid intermediate Resin-Bound β-Ketoester start->intermediate Acylation reagent {this compound | Base} reagent->intermediate product Resin-Bound Quinolone intermediate->product Condensation cyclization {Intramolecular Cyclization | Base, Heat} cyclization->product

Caption: Key transformations in the solid-phase synthesis of quinolinones.

References

Methyl 3-Chloro-3-Oxopropanoate: A Versatile Precursor for the Synthesis of Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a highly reactive chemical intermediate valuable for the synthesis of a wide array of malonate derivatives. Its bifunctional nature, featuring both an acid chloride and a methyl ester, allows for sequential or selective reactions to produce symmetrical, unsymmetrical, and functionalized malonates. These products are crucial building blocks in the pharmaceutical industry, contributing to the synthesis of various active pharmaceutical ingredients (APIs), including Alvelestat. This document provides detailed application notes and experimental protocols for utilizing this compound as a precursor for malonate synthesis, targeting researchers, scientists, and professionals in drug development.

Application in the Synthesis of Malonate Esters

This compound readily reacts with a diverse range of alcohols, including primary, secondary, and phenolic compounds, to yield the corresponding malonate esters. This reaction is a facile method for producing both symmetrical and unsymmetrical malonates, depending on the reaction strategy.

General Reaction Pathway for Ester Synthesis

The fundamental reaction involves the nucleophilic acyl substitution of the chloride in this compound by an alcohol. The presence of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct.

G precursor This compound malonate Unsymmetrical Malonate Ester precursor->malonate alcohol Alcohol (R-OH) alcohol->malonate base Base (e.g., Pyridine (B92270), Triethylamine) base_hcl [Base-H]+Cl- base->base_hcl hcl HCl

Figure 1: General reaction scheme for the synthesis of unsymmetrical malonate esters.

Protocol 1: Synthesis of an Unsymmetrical Malonate Ester with a Primary Alcohol

This protocol describes a general procedure for the synthesis of a methyl alkyl malonate from this compound and a primary alcohol.

Materials:

  • This compound (1.0 eq)

  • Primary Alcohol (e.g., Ethanol, Butanol) (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl alkyl malonate.

AlcoholProductReaction Time (h)Yield (%)
EthanolMethyl ethyl malonate3~85
n-ButanolMethyl butyl malonate4~80
Benzyl (B1604629) AlcoholMethyl benzyl malonate3.5~82

Table 1: Representative data for the synthesis of unsymmetrical malonates with primary alcohols.

Protocol 2: Synthesis of a Malonate Ester with a Phenol (B47542)

This protocol outlines the synthesis of a methyl aryl malonate, which can be influenced by the electronic properties of the phenol.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (e.g., Phenol, 4-Methoxyphenol) (1.0 eq)

  • Triethylamine (B128534) (TEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • After completion, quench the reaction with water and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with 1 M NaOH and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

PhenolProductReaction Time (h)Yield (%)
PhenolMethyl phenyl malonate7~75
4-MethoxyphenolMethyl (4-methoxyphenyl) malonate6~80
4-NitrophenolMethyl (4-nitrophenyl) malonate8~65

Table 2: Representative data for the synthesis of malonate esters with phenols.

Application in the Synthesis of Malonamides

The acid chloride functionality of this compound also allows for the facile synthesis of malonamides through reaction with primary or secondary amines. This is particularly relevant in drug development, as the malonamide (B141969) scaffold is present in several pharmacologically active molecules.

General Reaction Pathway for Amide Synthesis

G precursor This compound malonamide Methyl Malonamate (B1258346) precursor->malonamide amine Amine (R-NH2) amine->malonamide base Base (e.g., Triethylamine) base_hcl [Base-H]+Cl- base->base_hcl hcl HCl

Figure 2: General reaction for methyl malonamate synthesis.

Protocol 3: Synthesis of a Methyl Malonamate

This protocol details the synthesis of a methyl malonamate, a key intermediate which can be further functionalized. A notable example is its use in the synthesis of Alvelestat, where ethyl 3-chloro-3-oxopropanoate is coupled with 3-trifluoromethyl aniline.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine) (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Acetone (B3395972)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetone at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous acetone dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, remove the acetone under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography or recrystallization.

AmineProductReaction Time (h)Yield (%)
AnilineMethyl (phenylcarbamoyl)acetate2.5~90
BenzylamineMethyl (benzylcarbamoyl)acetate2~92
DiethylamineMethyl (diethylcarbamoyl)acetate3~88

Table 3: Representative data for the synthesis of methyl malonamates.

Experimental Workflow Overview

The general workflow for the synthesis of malonate derivatives from this compound is summarized in the following diagram.

G start Start: Dissolve Nucleophile (Alcohol/Amine) and Base add_precursor Add this compound Solution start->add_precursor reaction Reaction at Controlled Temperature add_precursor->reaction workup Aqueous Workup (Washings) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product Final Malonate Derivative purification->product

Figure 3: General experimental workflow for malonate synthesis.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the acid chloride.

This compound is a versatile and efficient precursor for the synthesis of a wide range of malonate esters and amides. The protocols provided herein offer robust starting points for researchers in the fields of organic synthesis and drug development. The ability to readily introduce diverse functionalities through the reaction with various alcohols and amines makes this reagent a valuable tool for the construction of complex molecules and libraries of compounds for biological screening.

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation Reactions with Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl 3-chloro-3-oxopropanoate in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in acylation reactions?

This compound, also known as methyl malonyl chloride, is a bifunctional reagent containing both an acyl chloride and a methyl ester group.[1] Its primary use in synthesis is as an acylating agent to introduce a methoxycarbonylacetyl group (-COCH₂COOCH₃) onto a substrate. This functionality is a versatile precursor for the synthesis of β-keto esters, heterocyclic compounds like quinolinones, and other valuable intermediates in pharmaceutical and materials science research.

Q2: What are the main types of acylation reactions where this compound is used?

The two primary acylation reactions involving this reagent are:

  • N-Acylation: The reaction with primary or secondary amines to form N-(methoxycarbonylacetyl) amides. This is a common method for modifying amine functionalities.

  • Friedel-Crafts Acylation: The reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to produce methyl 3-aryl-3-oxopropanoates (β-keto esters).

Q3: What are the key safety precautions to consider when handling this compound?

This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reagent reacts with moisture to release hydrochloric acid (HCl) gas, which is also corrosive and toxic. All glassware and solvents used should be anhydrous to prevent decomposition of the reagent and ensure reaction efficiency.

Q4: Can the methyl ester group in this compound interfere with the acylation reaction?

Yes, the methyl ester group can potentially undergo side reactions, although the acyl chloride is significantly more reactive towards nucleophiles. Under harsh basic conditions, the ester can be hydrolyzed or undergo transesterification if an alcohol is present. In reactions with strong nucleophiles, attack at the ester carbonyl is a possibility, though less favorable than attack at the acyl chloride. Careful control of reaction conditions is key to ensuring chemoselectivity.

Troubleshooting Guide for N-Acylation Reactions

This guide addresses common issues encountered during the N-acylation of amines with this compound.

Q5: My N-acylation reaction is showing low or no yield of the desired amide. What are the possible causes and solutions?

Possible Causes:

  • Inactive Reagent: this compound may have hydrolyzed due to improper storage or exposure to moisture.

  • Insufficient Base: An inadequate amount of base to neutralize the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic.

  • Low Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines may react slowly.

  • Inappropriate Solvent: The choice of solvent can significantly affect reaction rates.

Solutions:

  • Verify Reagent Quality: Use a fresh bottle of this compound or ensure it has been stored under anhydrous conditions.

  • Optimize Base: Use at least one equivalent of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). For weakly nucleophilic amines, a stronger base or a slight excess of the base might be beneficial.

  • Increase Reaction Temperature: For less reactive amines, gently heating the reaction mixture may be necessary. However, monitor for potential side reactions.

  • Solvent Selection: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally good choices.

Q6: I am observing multiple products in my reaction mixture, including a diacylated product. How can I improve the selectivity?

Possible Cause:

  • Excess Acylating Agent or Reactive Amine: If the newly formed amide is still nucleophilic, it can react with another molecule of the acylating agent, which is particularly relevant for primary amines.

Solutions:

  • Control Stoichiometry: Use a 1:1 molar ratio of the amine to this compound. Adding the acylating agent dropwise to the amine solution can also help to avoid localized high concentrations of the acylating agent.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.

Q7: In the acylation of an amino alcohol, I am getting O-acylation instead of or in addition to the desired N-acylation. How can I achieve chemoselective N-acylation?

Possible Cause:

  • Comparable Nucleophilicity of Hydroxyl and Amino Groups: Under neutral or basic conditions, both the amino and hydroxyl groups can act as nucleophiles.

Solutions:

  • pH Control: The amino group is generally more nucleophilic than the hydroxyl group at neutral or slightly basic pH. In highly basic conditions, the hydroxyl group can be deprotonated to the more nucleophilic alkoxide, leading to O-acylation. Careful control of the base and its stoichiometry is crucial.

  • Acidic Conditions (for specific substrates): In some cases, performing the reaction under acidic conditions can protonate the more basic amino group, deactivating it and favoring O-acylation. Conversely, carefully controlled basic conditions favor N-acylation. For selective N-acylation, standard conditions with a non-nucleophilic base are generally preferred.

  • Protecting Groups: If chemoselectivity remains an issue, protecting the hydroxyl group before acylation and deprotecting it afterward is a reliable strategy.

Troubleshooting Guide for Friedel-Crafts Acylation Reactions

This guide addresses common issues encountered during the Friedel-Crafts acylation of aromatic compounds with this compound.

Q8: My Friedel-Crafts acylation is not proceeding or is giving a very low yield. What could be the problem?

Possible Causes:

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are not effective on aromatic rings with strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -COR).

  • Inhibited Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent or on the glassware will deactivate it. Additionally, substrates containing basic nitrogen or oxygen atoms can coordinate with the Lewis acid and inhibit its catalytic activity.

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst.

Solutions:

  • Substrate Compatibility: Ensure your aromatic substrate is not strongly deactivated. The reaction works best with electron-rich arenes like anisole (B1667542), toluene, or xylenes.

  • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere.

  • Catalyst Loading: Use at least 1.1 to 2.5 equivalents of the Lewis acid catalyst.

Q9: The reaction is producing a complex mixture of isomers or polyacylated products. How can I improve the regioselectivity and prevent multiple acylations?

Possible Causes:

  • Substrate Directing Effects: The position of acylation is directed by the substituents already present on the aromatic ring.

  • Reaction Conditions: While less common in acylation than alkylation, harsh conditions could potentially lead to side reactions.

Solutions:

  • Predict Regioselectivity: Understand the directing effects of your substrate's substituents (ortho, para, or meta).

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity.

  • Monoacylation is Typical: Fortunately, the acyl group introduced is deactivating, which generally prevents further Friedel-Crafts acylation on the same ring. If polyacylation is observed, it may indicate a very highly activated starting material or overly harsh conditions.

Data Presentation

Illustrative N-Acylation Reaction Conditions and Yields

EntryAmine SubstrateBase (eq.)SolventTemperature (°C)Time (h)Illustrative Yield (%)
1AnilineTEA (1.2)DCM0 to rt285-95
2BenzylamineTEA (1.2)DCM0 to rt1.590-98
34-NitroanilineDIPEA (1.5)Acetonitrilert to 50670-85
44-AminophenolTEA (2.2)THF0 to rt465-80 (N-acylated)

Note: These are illustrative yields based on typical N-acylation reactions and may vary depending on the specific experimental setup and purity of reagents.

Illustrative Friedel-Crafts Acylation Reaction Conditions and Yields

EntryAromatic SubstrateLewis Acid (eq.)SolventTemperature (°C)Time (h)Illustrative Yield (%)
1AnisoleAlCl₃ (1.5)DCM0 to rt375-90
2TolueneAlCl₃ (1.5)1,2-Dichloroethane0 to rt470-85
3BenzeneAlCl₃ (2.0)Benzene (as solvent)rt560-75

Note: These are illustrative yields and the regioselectivity will depend on the substrate. For anisole and toluene, the major product will be the para-substituted isomer.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion Complex: Add this compound (1.0 eq.) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Addition of Aromatic Substrate: Dissolve the aromatic compound (1.0 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Stir for an additional 2-5 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add Slowly Add Acylating Agent cool->add acyl_sol Prepare Solution of This compound acyl_sol->add react Stir and Warm to Room Temperature add->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for a typical N-acylation reaction.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification lewis_acid Suspend Anhydrous AlCl₃ in Anhydrous Solvent cool_lewis Cool to 0 °C lewis_acid->cool_lewis acyl_add Add Methyl 3-chloro- 3-oxopropanoate cool_lewis->acyl_add arene_add Add Aromatic Substrate acyl_add->arene_add react Stir and Warm to Room Temperature arene_add->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with Ice/HCl monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for a typical Friedel-Crafts acylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Product Yield cause1 Inactive Acylating Agent (Hydrolysis) problem->cause1 cause2 Insufficient Base (Amine Protonation) problem->cause2 cause3 Poor Nucleophile (Steric/Electronic Effects) problem->cause3 cause4 Inappropriate Solvent problem->cause4 sol1 Use Fresh Reagent, Ensure Anhydrous Conditions cause1->sol1 sol2 Use 1.2+ eq. of Base (e.g., TEA, DIPEA) cause2->sol2 sol3 Increase Temperature, Prolong Reaction Time cause3->sol3 sol4 Use Aprotic Solvent (DCM, THF, ACN) cause4->sol4

Caption: Troubleshooting logic for low yield in acylation.

References

Technical Support Center: Methyl 3-Chloro-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 3-chloro-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile reagent.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in chemical synthesis.

Problem 1: Low or No Product Yield in Acylation Reactions

Question: My acylation reaction with this compound is resulting in a low yield or failing completely. What are the potential causes and how can I resolve this?

Answer: Low yields in acylation reactions using this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Moisture Contamination: this compound is highly sensitive to moisture, which can hydrolyze it to the corresponding carboxylic acid, rendering it inactive for acylation.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Degradation of the Reagent: Improper storage can lead to the degradation of this compound.

    • Solution: Store the reagent at the recommended temperature (typically 2-8°C) and under an inert atmosphere. Use a fresh bottle or purify the reagent if degradation is suspected.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the acylating agent.

    • Solution: For many acylations, the reaction is initiated at a low temperature (e.g., 0°C) and then allowed to slowly warm to room temperature. The optimal temperature profile may need to be determined empirically for your specific substrate.

  • Inadequate Activation (for Friedel-Crafts Acylation): In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) is crucial for activating the acyl chloride.

    • Solution: Use a fresh, anhydrous Lewis acid. The stoichiometry of the Lewis acid is also critical; often, more than a catalytic amount is required as it can complex with the product.

  • Substrate Reactivity: The electronic and steric properties of your substrate (amine, alcohol, or aromatic compound) will influence its reactivity.

    • Solution: For less reactive substrates, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time) or a stronger base/catalyst.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield check_reagent Check Reagent Quality (Fresh, Anhydrous) start->check_reagent check_conditions Verify Anhydrous Reaction Conditions check_reagent->check_conditions Reagent OK optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions OK optimize_catalyst Adjust Catalyst/ Base Stoichiometry optimize_temp->optimize_catalyst Temp. Optimized check_substrate Evaluate Substrate Reactivity optimize_catalyst->check_substrate Stoichiometry OK success Improved Yield check_substrate->success Addressed

Caption: A stepwise workflow for troubleshooting low yields.

Problem 2: Formation of Multiple Products and Impurities

Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is often due to competing side reactions. Understanding these pathways is key to optimizing your reaction for the desired product.

Common Side Reactions:

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures. This results in a methyl ketone byproduct.

    • Mitigation: Use mild reaction conditions and perform the work-up at low temperatures. Avoid prolonged exposure to strong acids or bases.

  • Self-Condensation: In the presence of a base, this compound can undergo self-condensation (a form of Claisen condensation) to form oligomeric byproducts.

    • Mitigation: Add the acylating agent slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the acyl chloride, which disfavors self-reaction.

  • Double Acylation: Highly nucleophilic substrates, such as primary amines, can potentially undergo acylation twice, especially if an excess of the acylating agent is used.

    • Mitigation: Use a stoichiometric amount or a slight excess of the amine relative to the acylating agent. Control the reaction temperature and addition rate.

  • Reaction with Solvent: Protic solvents like alcohols can react with the acyl chloride.

Logical Relationship of Side Reactions:

side_reactions reagent This compound desired_product Desired Acylated Product (β-Keto Ester/Amide) reagent->desired_product + Nucleophile self_condensation Self-Condensation reagent->self_condensation Base double_acylation Double Acylation reagent->double_acylation Excess Reagent + Primary Amine hydrolysis Hydrolysis reagent->hydrolysis + Water decarboxylation Decarboxylation desired_product->decarboxylation Heat, Acid/Base

Caption: Potential side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how can they affect my reaction?

A1: Commercial this compound may contain small amounts of monomethyl malonate (from incomplete chlorination) and hydrochloric acid (a byproduct of synthesis). The presence of HCl can affect acid-sensitive substrates. It is also susceptible to hydrolysis, leading to the formation of 3-carboxy-3-oxopropanoic acid methyl ester. These impurities can lead to lower yields and the formation of byproducts. For sensitive applications, it is advisable to use freshly opened bottles or to purify the reagent by vacuum distillation.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, typically a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate the starting materials from the product. Staining with potassium permanganate (B83412) can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy of aliquots taken from the reaction mixture can be employed.

Q3: What are the advantages of using this compound over other acylating agents for the synthesis of β-keto esters?

A3: this compound is a highly reactive acylating agent that allows for the direct introduction of a methoxycarbonylacetyl group. Compared to alternatives like Meldrum's acid, it can sometimes be more reactive and suitable for a wider range of substrates under specific conditions. However, Meldrum's acid is often preferred for its ease of handling (as a solid) and for reactions that require subsequent Krapcho decarboxylation.

Q4: Can I use a base in my reaction with this compound?

A4: Yes, a base is often necessary, particularly in reactions with amines and alcohols, to neutralize the HCl byproduct. Non-nucleophilic bases such as triethylamine (B128534) or pyridine (B92270) are commonly used. However, the choice and amount of base are critical, as a strong base can promote self-condensation of the acyl chloride. For some reactions, like Friedel-Crafts acylation, a Lewis acid is used as a catalyst instead of a base.

Quantitative Data Summary

While specific quantitative data for side product formation is highly dependent on the specific reaction conditions and substrates, the following table provides a general overview of factors influencing the yield of the desired product versus side products.

ParameterEffect on Desired Product YieldPotential Increase in Side Products
Increased Temperature May increase reaction rateDecarboxylation, Self-condensation
Presence of Water DecreasedHydrolysis product
Excess Acylating Agent Generally increasesDouble acylation (with primary amines)
Strong Base Can be beneficialSelf-condensation
Prolonged Reaction Time Can increase conversionDecarboxylation, other decomposition

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of a Primary Amine

This protocol describes a general method for the synthesis of a β-keto amide from a primary amine and this compound.

Materials:

  • Primary amine

  • This compound

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Experimental Workflow:

acylation_workflow setup 1. Dissolve amine and TEA in anhydrous DCM cool 2. Cool to 0°C setup->cool add 3. Add this compound dropwise cool->add react 4. Stir at room temperature (2-4h) add->react workup 5. Quench with water, wash with NaHCO3 and brine react->workup isolate 6. Dry, filter, and concentrate workup->isolate purify 7. Purify by column chromatography isolate->purify

Caption: Workflow for the N-acylation of a primary amine.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

This protocol provides a general method for the acylation of an electron-rich aromatic compound.

Materials:

  • Aromatic compound (e.g., anisole)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.

  • Addition of Aromatic Compound: After stirring for 15 minutes, add a solution of the aromatic compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Disclaimer: The information provided in this technical support center is for guidance only. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and scales.

Technical Support Center: Hydrolysis of Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of methyl 3-chloro-3-oxopropanoate. Our aim is to address specific experimental challenges to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the controlled hydrolysis of this compound?

A1: The primary product of a controlled, selective hydrolysis is malonic acid monomethyl ester (also known as methyl malonate). This occurs when the more reactive acyl chloride group is hydrolyzed to a carboxylic acid, while the less reactive methyl ester group remains intact.

Q2: What is the reaction mechanism for the hydrolysis of the acyl chloride functionality?

A2: The hydrolysis of the acyl chloride proceeds via a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and subsequently a proton to form the carboxylic acid.[1][2]

Q3: What are the potential side products in this reaction?

A3: The main potential side product is malonic acid, which results from the hydrolysis of both the acyl chloride and the methyl ester functionalities.[3] Under elevated temperatures, the resulting malonic acid monomethyl ester can undergo decarboxylation to produce methyl acetate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material. More advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the formation of the product and any side products in real-time by observing the characteristic shifts of the methyl ester protons and the appearance of a carboxylic acid proton signal.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a corrosive and moisture-sensitive compound.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

Experimental Protocols

Selective Monohydrolysis of this compound

This protocol is designed for the selective hydrolysis of the acyl chloride group to yield malonic acid monomethyl ester.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 0.1 M aqueous solution, pre-chilled to 0°C

  • Hydrochloric acid (HCl), 1 M aqueous solution, pre-chilled to 0°C

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a pre-chilled 0.1 M aqueous solution of NaOH (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture to pH 2-3 with a pre-chilled 1 M HCl solution while keeping the flask in the ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude malonic acid monomethyl ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no yield of malonic acid monomethyl ester 1. Incomplete reaction: Insufficient reaction time or temperature is too low.1. Monitor the reaction closely by TLC and allow it to proceed until the starting material is fully consumed. While the reaction is run at 0°C to ensure selectivity, ensure efficient stirring.
2. Premature hydrolysis of starting material: The acyl chloride is highly reactive with water.[5]2. Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere. Use anhydrous solvents.
Formation of significant amounts of malonic acid (di-hydrolysis) 1. Excess of NaOH or reaction temperature too high: The ester group can be hydrolyzed under basic conditions, especially with prolonged reaction times or higher temperatures.[1]1. Use a slight excess (1.1 equivalents) of NaOH and add it slowly and dropwise to maintain a low concentration at any given time. Strictly maintain the reaction temperature at 0°C.[2]
Product decarboxylates to methyl acetate 1. Excessive heat during workup or purification: Malonic acid and its monoesters are prone to decarboxylation upon heating.1. Perform all workup steps, including extractions and concentration on the rotary evaporator, at low temperatures. Avoid heating during purification.
Oily or difficult-to-purify product 1. Presence of unreacted starting material or side products. 1. Ensure the reaction has gone to completion. Purify the product using column chromatography on silica gel.
2. Residual solvent. 2. Ensure complete removal of the solvent under reduced pressure, but without excessive heating.

Visualizations

Hydrolysis_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_product Product Methyl_3_chloro_3_oxopropanoate This compound Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_3_chloro_3_oxopropanoate->Tetrahedral_Intermediate + H₂O (Nucleophilic Attack) Malonic_Acid_Monomethyl_Ester Malonic Acid Monomethyl Ester Tetrahedral_Intermediate->Malonic_Acid_Monomethyl_Ester - Cl⁻, - H⁺ (Elimination)

Caption: Mechanism of acyl chloride hydrolysis.

Experimental_Workflow Start Dissolve this compound in THF Cool Cool to 0°C Start->Cool Add_NaOH Slowly Add 0.1 M NaOH(aq) at 0°C Cool->Add_NaOH Monitor Monitor by TLC Add_NaOH->Monitor Acidify Acidify with 1 M HCl to pH 2-3 Monitor->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (if needed) Concentrate->Purify End Malonic Acid Monomethyl Ester Purify->End

Caption: Experimental workflow for selective hydrolysis.

Troubleshooting_Tree Start Low Yield or Impure Product? Check_TLC Check TLC of Crude Product Start->Check_TLC Unreacted_SM Unreacted Starting Material Present? Check_TLC->Unreacted_SM Diacid_Present Malonic Acid (Di-acid) Present? Unreacted_SM->Diacid_Present No Incomplete_Reaction Incomplete Reaction: Increase reaction time Unreacted_SM->Incomplete_Reaction Yes Over_Hydrolysis Over-hydrolysis: Check NaOH stoichiometry and temperature control Diacid_Present->Over_Hydrolysis Yes Decarboxylation_Check Check for Methyl Acetate by NMR Diacid_Present->Decarboxylation_Check No Decarboxylation_Issue Decarboxylation: Avoid heat in workup/purification Decarboxylation_Check->Decarboxylation_Issue Yes Purification_Issue Purification Issue: Optimize column chromatography Decarboxylation_Check->Purification_Issue No

Caption: Troubleshooting decision tree for hydrolysis.

References

Technical Support Center: Methyl 3-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the stability and storage of methyl 3-chloro-3-oxopropanoate. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored at a recommended temperature of 2-8°C. The container must be tightly closed to prevent moisture absorption, as the compound is moisture-sensitive. Additionally, it is light-sensitive and should be stored accordingly. For long-term stability, storing under an inert gas atmosphere is also recommended.

Q2: What are the known instabilities of this compound?

A2: this compound is sensitive to both moisture and light. Exposure to these conditions can lead to degradation of the product. It is also incompatible with strong oxidizing agents, strong bases, and alcohols, which can cause vigorous reactions.[1]

Q3: What are the primary hazards associated with handling this compound?

A3: This compound is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), such as gloves, protective clothing, and eye/face protection, should always be worn when handling this chemical.[1]

Q4: What are the decomposition products of this compound?

A4: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem/Observation Potential Cause Recommended Action
Unexpected Reaction Vigor or Exotherm Incompatibility with other reagents.Immediately cease the addition of reagents. Ensure the reaction is under control and cooled if necessary. Review the experimental protocol to ensure that incompatible materials such as strong oxidizing agents, strong bases, or alcohols are not being used.[1]
Product Degradation or Low Yield Improper storage or handling.Verify that the compound was stored at 2-8°C, protected from light and moisture, and under an inert atmosphere. Consider using a fresh bottle of the reagent if degradation is suspected.
Discoloration of the Reagent Exposure to light or contaminants.Discard the reagent if significant discoloration is observed, as this may indicate decomposition or contamination. Ensure proper, light-protected storage for new containers.
Inconsistent Experimental Results Reagent instability due to moisture.Use the reagent from a freshly opened bottle or a bottle that has been properly stored under an inert atmosphere. Consider drying other solvents and reagents to minimize moisture content in the reaction.

Stability and Storage Summary

Parameter Recommendation Reference
Storage Temperature 2-8°C
Atmosphere Store under inert gas
Container Tightly closed
Light Sensitivity Light sensitive; store in the dark
Moisture Sensitivity Moisture sensitive
Incompatible Materials Strong oxidizing agents, strong bases, alcohols[1]

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

  • Preparation: Work in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[1]

  • Inert Atmosphere: To minimize exposure to moisture, it is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a clean, dry syringe or cannula to transfer the liquid.

  • Storage after Use: Tightly reseal the container cap immediately after dispensing. Purge the headspace with an inert gas before long-term storage.

  • Waste Disposal: Dispose of any unused material and contaminated items in an approved waste disposal plant in accordance with local regulations.[1]

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start Start: Unexpected Experimental Outcome check_reagent Check Reagent Appearance (Color, Clarity) start->check_reagent discolored Discolored or Cloudy? check_reagent->discolored discard Action: Discard Reagent and Use New Stock discolored->discard Yes check_storage Review Storage Conditions (Temp, Light, Moisture) discolored->check_storage No end End: Problem Resolved discard->end improper_storage Improper Storage? check_storage->improper_storage correct_storage Action: Implement Correct Storage Procedures improper_storage->correct_storage Yes check_reaction Review Reaction Parameters (Incompatible Reagents) improper_storage->check_reaction No correct_storage->end incompatible Incompatible Reagents Used? check_reaction->incompatible modify_protocol Action: Modify Protocol to Avoid Incompatibilities incompatible->modify_protocol Yes incompatible->end No modify_protocol->end

References

preventing decomposition of methyl 3-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-Chloro-3-Oxopropanoate

Welcome to the technical support center for this compound (CAS: 37517-81-0). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, also known as methyl malonyl chloride, is a reactive chemical intermediate with the linear formula CH₃OCOCH₂COCl.[1] It is classified as a combustible, corrosive liquid that causes severe skin burns and eye damage and may cause respiratory irritation.[2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][6]

Q2: What are the ideal storage conditions to prevent decomposition?

To maintain its quality and prevent decomposition, this compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8 °C.[1][6]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon.[2][5]

  • Container: Keep in a tightly closed, suitable container.[2][5]

  • Environment: Protect from moisture and light.[2] It should be stored in a dry, well-ventilated, and locked-up corrosives area.[2][3][5]

Q3: My bottle of this compound is fuming and has a sharp odor. Is it still usable?

Fuming upon opening is a strong indicator of decomposition. The compound is highly sensitive to moisture.[2] When it reacts with water from the air, it hydrolyzes to form methyl hydrogen malonate and hydrogen chloride (HCl) gas. The HCl gas is what you observe as fumes. While the product may still contain some active compound, its purity is compromised. Using it may lead to inconsistent results and low yields. It is recommended to use a fresh, unopened bottle for reactions sensitive to purity and stoichiometry.

Q4: I have a low yield in my reaction using this compound. What are the potential causes related to the reagent's stability?

Low yields are commonly traced back to the degradation of the reagent. The primary causes are:

  • Improper Storage: Exposure to moisture or elevated temperatures, even for short periods, can lead to significant decomposition.[2]

  • Hydrolysis: The acyl chloride functional group is highly susceptible to hydrolysis. Using wet solvents, reagents, or glassware will consume the starting material.

  • Reaction with Nucleophiles: Besides your intended substrate, it will react with other nucleophilic functional groups, including alcohols, amines, and strong bases.[5] Ensure all other reagents are compatible.

  • Age of the Reagent: Older bottles, especially those that have been opened multiple times, are more likely to have undergone partial decomposition.

Troubleshooting Guides

Problem: Low or Inconsistent Reaction Yields

This guide will help you troubleshoot reactions where the decomposition of this compound is the suspected cause of poor outcomes.

Step 1: Verify Reagent Quality

  • Visual Inspection: Check for discoloration or crystallization in the liquid. Upon carefully opening in a fume hood, check for excessive fuming, which indicates HCl release from hydrolysis.

  • Purity Check (Advanced): If equipped, you can perform a simple test. Carefully quench a small, measured sample in anhydrous methanol (B129727) and analyze by GC-MS to check for the presence of dimethyl malonate (from reaction with methanol) versus decomposition byproducts.

Step 2: Review Experimental Setup and Conditions

  • Inert Atmosphere: Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Dry Glassware and Solvents: All glassware must be oven- or flame-dried before use. Solvents must be anhydrous. Use freshly distilled solvents or those from a solvent purification system.

  • Temperature Control: Add the reagent at the temperature specified in your protocol, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

Step 3: Evaluate Reagent Compatibility

  • Avoid Incompatible Materials: Do not use this reagent with strong oxidizing agents, strong bases, or alcohols unless they are the intended reactant.[5] Basic conditions, in particular, can accelerate decomposition and side reactions.

Logical Troubleshooting Workflow for Low Yield

Below is a diagram illustrating a logical workflow to diagnose the cause of low reaction yields.

low_yield_troubleshooting start Low Reaction Yield Observed check_reagent Step 1: Check Reagent Quality - Fuming? - Discolored? - Old bottle? start->check_reagent reagent_ok Reagent Appears OK check_reagent->reagent_ok No reagent_bad Reagent Suspected Bad check_reagent->reagent_bad Yes check_protocol Step 2: Review Experimental Protocol - Inert atmosphere used? - Solvents anhydrous? - Glassware dry? reagent_ok->check_protocol use_new Use a Fresh Bottle of Reagent reagent_bad->use_new use_new->check_protocol protocol_ok Protocol is Correct check_protocol->protocol_ok Yes protocol_bad Protocol Flaw Identified check_protocol->protocol_bad No check_compatibility Step 3: Check Reagent Compatibility - Any incompatible substances present? (e.g., water, bases, alcohols) protocol_ok->check_compatibility fix_protocol Correct Protocol: - Dry all equipment/solvents - Use inert atmosphere protocol_bad->fix_protocol success Reaction Yield Improved fix_protocol->success compat_ok Reagents are Compatible check_compatibility->compat_ok Yes compat_bad Incompatibility Found check_compatibility->compat_bad No compat_ok->success remove_incompat Remove Incompatible Substances compat_bad->remove_incompat remove_incompat->success

Caption: Troubleshooting workflow for low reaction yields.

Data Presentation

Chemical Properties and Storage Summary
PropertyValueCitation(s)
CAS Number 37517-81-0[1]
Molecular Formula C₄H₅ClO₃[1][4]
Molecular Weight 136.53 g/mol [4]
Boiling Point 57-59 °C at 12 mmHg[1][6]
Density 1.273 g/mL at 25 °C[1][6]
Storage Temperature 2-8 °C[1][2][6]
Flash Point 80 °C (176 °F) - closed cup[1][6]
Incompatible Materials Strong oxidizing agents, strong bases, alcohols[5]
Key Hazards Corrosive, causes severe burns, moisture and light sensitive[2][3][5]

Experimental Protocols & Visualizations

Primary Decomposition Pathway: Hydrolysis

The most common decomposition pathway is hydrolysis upon contact with water. This reaction is rapid and produces corrosive HCl gas.

decomposition_pathway MCO This compound (CH₃OCOCH₂COCl) MMA Methyl Hydrogen Malonate (CH₃OCOCH₂COOH) MCO->MMA Hydrolysis H2O Water (H₂O) (from air or solvent) H2O->MMA HCl Hydrogen Chloride (HCl) (Corrosive Gas)

Caption: Primary decomposition pathway of this compound.

Protocol: General Procedure for Using this compound

This protocol outlines the best practices for handling the reagent to minimize decomposition during a typical acylation reaction.

1. Preparation (Pre-Reaction)

  • Move the required quantity of substrate and anhydrous solvent to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and establish an inert atmosphere (e.g., by flushing with nitrogen or argon).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

2. Reagent Handling and Addition

  • Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Working quickly in a fume hood, use a dry syringe to withdraw the required volume of the reagent.

  • Immediately reseal the reagent bottle, purge the headspace with inert gas, and return it to cold storage.

  • Add the this compound dropwise to the cooled, stirring reaction mixture via the septum.

3. Reaction and Work-up

  • Maintain the inert atmosphere and temperature for the duration of the reaction.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction carefully, typically by adding a proton source like a saturated aqueous solution of ammonium (B1175870) chloride, while still cooling the flask.

Experimental Workflow Diagram

experimental_workflow prep 1. Preparation - Flame-dry glassware - Add substrate & anhydrous solvent inert 2. Establish Inert Atmosphere - Seal flask - Purge with N₂ or Ar prep->inert cool 3. Cool Reaction - Place flask in ice bath (0 °C) inert->cool reagent_prep 4. Prepare Reagent - Warm bottle to room temp - Withdraw required volume with dry syringe cool->reagent_prep Simultaneously addition 5. Add Reagent - Add dropwise to cooled mixture cool->addition reagent_prep->addition react 6. Reaction - Stir under N₂ at 0 °C - Monitor progress (TLC) addition->react quench 7. Quench - Carefully add quenching solution react->quench workup 8. Work-up & Purification quench->workup

References

Technical Support Center: Purification of Products from Methyl 3-Chloro-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-chloro-3-oxopropanoate. Here, you will find detailed information on purifying products from reactions involving this versatile reagent.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products derived from this compound.

Issue 1: Low or No Recovery of the Desired Product After Column Chromatography

Possible Causes and Solutions:

  • Product is too polar and is sticking to the silica (B1680970) gel:

    • Increase eluent polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate (B1210297) in hexane (B92381), or methanol (B129727) in dichloromethane). For very polar compounds, a gradient elution from a non-polar to a polar solvent system is often effective.

    • Use a different stationary phase: Consider using alumina (B75360) (neutral, acidic, or basic) or reverse-phase silica gel (C18), which may have different retention properties for your compound.

    • Add a modifier to the eluent: For acidic products, adding a small amount of acetic acid to the mobile phase can improve elution. For basic products, adding a small amount of triethylamine (B128534) or a few drops of ammonium (B1175870) hydroxide (B78521) can prevent streaking and improve recovery.

  • Product is not stable on silica gel:

    • Perform a stability test: Spot the crude product on a TLC plate, and let it sit for a few hours before developing. If new spots appear, your compound is likely degrading on the silica.

    • Switch to a less acidic stationary phase: Deactivated silica gel or alumina can be less harsh on sensitive compounds.

    • Work quickly: Do not let the column run overnight.

  • Product is co-eluting with an impurity:

    • Optimize the solvent system: Run several TLCs with different solvent systems to find one that provides the best separation between your product and the impurity.

    • Try a different purification technique: Recrystallization or distillation may be more effective at removing the specific impurity.

Issue 2: Product "Oils Out" During Recrystallization

Possible Causes and Solutions:

  • The solvent is not ideal: The chosen solvent may be too good of a solvent for your compound, even at low temperatures.

    • Try a solvent mixture: Dissolve your compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly. Common solvent systems include ethyl acetate/hexane and dichloromethane/hexane.

  • The solution is cooling too quickly: Rapid cooling can lead to the formation of an oil instead of crystals.

    • Allow for slow cooling: Let the flask cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Impurities are present: Impurities can sometimes inhibit crystallization.

    • Pre-purify the crude product: A quick filtration through a plug of silica gel can remove baseline impurities that may be hindering crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in reactions with this compound?

A1: Common impurities include:

  • Unreacted starting materials: Depending on the reaction, you may have unreacted this compound or the nucleophile you are reacting it with.

  • Hydrolysis product: this compound can react with water to form malonic acid monomethyl ester.

  • Side products from self-condensation: Under certain conditions, β-keto esters can undergo self-condensation.

  • Salts: If a base is used in the reaction, the resulting salt (e.g., triethylammonium (B8662869) chloride) will need to be removed.

Q2: How do I remove acidic or basic impurities?

A2: An aqueous workup is typically effective.

  • To remove acidic impurities: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).

  • To remove basic impurities: Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl).

  • Always follow with a brine wash to remove any remaining water from the organic layer.

Q3: What are the best general-purpose purification techniques for products of this compound reactions?

A3: The most common and effective techniques are:

  • Flash column chromatography: This is a versatile technique for separating a wide range of compounds. Silica gel is the most common stationary phase, with a mixture of hexane and ethyl acetate as a common eluent.

  • Recrystallization: This is an excellent method for purifying solid products. The choice of solvent is crucial for obtaining good crystals and high purity.

  • Distillation: For volatile liquid products, distillation (simple, fractional, or vacuum) can be a very effective purification method.

Quantitative Data Summary

The following table summarizes typical purification outcomes for a hypothetical reaction product, a β-keto ester, derived from this compound.

Purification MethodStarting Purity (by GC-MS)Final Purity (by GC-MS)Typical YieldNotes
Flash Column Chromatography75%>98%80-90%Effective for removing a wide range of impurities.
Recrystallization85%>99%70-85%Best for solid products; purity of starting material should be relatively high.
Vacuum Distillation80%>97%75-90%Suitable for thermally stable, volatile liquid products.

Experimental Protocols

Protocol 1: Purification of a β-Keto Ester by Flash Column Chromatography
  • Preparation of the Crude Sample: After the reaction is complete, perform an aqueous workup to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal eluent for separation. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or nitrogen gas) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification of a Solid β-Keto Amide by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Good solvents will dissolve the compound when hot but not at room temperature. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexane).

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Is_Liquid Is the product a volatile liquid? Is_Solid->Is_Liquid No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography Flash Column Chromatography Is_Liquid->Chromatography No Distillation Vacuum Distillation Is_Liquid->Distillation Yes Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: A general workflow for the purification of products from reactions involving this compound.

Troubleshooting_Chromatography Start Low/No Product Recovery from Column Chromatography Check_Polarity Is the product highly polar? Start->Check_Polarity Check_Stability Is the product stable on silica? Check_Polarity->Check_Stability No Increase_Eluent_Polarity Increase eluent polarity or add a modifier Check_Polarity->Increase_Eluent_Polarity Yes Check_Coelution Is the product co-eluting with an impurity? Check_Stability->Check_Coelution Yes Use_Less_Acidic_Phase Use deactivated silica or alumina Check_Stability->Use_Less_Acidic_Phase No Optimize_Solvent Re-optimize solvent system using TLC Check_Coelution->Optimize_Solvent Yes Alternative_Purification Consider recrystallization or distillation Check_Coelution->Alternative_Purification If optimization fails Change_Stationary_Phase Change stationary phase (Alumina, Reverse Phase) Increase_Eluent_Polarity->Change_Stationary_Phase If still no elution

Technical Support Center: Optimizing Reactions with Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-chloro-3-oxopropanoate. The following sections address common issues encountered during Friedel-Crafts acylation and β-ketoester synthesis, offering solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to directly address specific issues that may arise during your experiments.

Topic 1: Friedel-Crafts Acylation

This compound is a versatile reagent for the Friedel-Crafts acylation of aromatic compounds, leading to the formation of valuable methyl 3-aryl-3-oxopropanoate intermediates. However, achieving high yields can be challenging.

Q1: My Friedel-Crafts acylation reaction with this compound has a low yield. What are the common causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation are often attributable to several factors related to reagents, catalysts, and reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Catalyst Inactivity: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in your solvent, glassware, or reagents will lead to its deactivation.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1]

    • Solution: A stoichiometric amount (or a slight excess, e.g., 1.1 to 1.2 equivalents) of the Lewis acid catalyst is often required.[1]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Solution: The optimal temperature is substrate-dependent. It is advisable to start at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warm to room temperature or higher if the reaction is sluggish.[2]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can prevent the reaction from proceeding.

    • Solution: This reagent is most effective with electron-rich aromatic compounds such as anisole (B1667542), toluene, or naphthalene.

Q2: I am observing the formation of multiple products or isomers. How can I improve the selectivity?

A2: While Friedel-Crafts acylation is generally more selective than alkylation, issues with regioselectivity can arise.

  • Solution: The regioselectivity is primarily directed by the substituents on the aromatic ring. For activated substrates like anisole, the para-product is typically favored due to steric hindrance at the ortho-position. Lowering the reaction temperature can often enhance this selectivity.

Q3: The work-up of my reaction is difficult, and I suspect I'm losing product during this stage.

A3: The work-up procedure is critical for isolating the desired product and requires careful execution.

  • Solution: A common procedure involves quenching the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1][3][4] This breaks down the aluminum chloride-ketone complex. Vigorous stirring is essential to ensure complete hydrolysis. Subsequent extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by washing with a saturated sodium bicarbonate solution and brine, will help to isolate the product.

Topic 2: Synthesis of β-Ketoesters

The reaction of this compound with ketone enolates is a powerful method for synthesizing β-ketoesters, which are important intermediates in organic synthesis.

Q1: My attempt to synthesize a β-ketoester using this compound resulted in a low yield. What are the key factors for success?

A1: The success of this reaction hinges on the efficient formation of the ketone enolate and its subsequent acylation.

  • Incomplete Enolate Formation: The choice of base and reaction conditions for generating the enolate is crucial.

    • Solution: For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used at low temperatures (e.g., -78 °C). Alternatively, magnesium enolates, generated using reagents like magnesium ethoxide or magnesium chloride with a tertiary amine, can favor C-acylation over O-acylation.

  • Side Reactions: The highly reactive nature of the acyl chloride can lead to side reactions if not properly controlled.

    • Solution: The dropwise addition of this compound to the pre-formed enolate solution at low temperatures is critical to control the reaction rate and minimize side product formation.

Q2: I am concerned about the decarboxylation of my β-ketoester product. How can I prevent this?

A2: β-ketoesters can undergo decarboxylation, particularly upon hydrolysis to the corresponding β-keto acid and subsequent heating.[5]

  • Solution:

    • Avoid Harsh Conditions: During work-up and purification, avoid prolonged exposure to strong acids or bases at elevated temperatures.

    • Krapcho Decarboxylation: If decarboxylation is the desired outcome to form a ketone, the Krapcho decarboxylation provides a controlled method. This reaction typically involves heating the β-ketoester in a polar aprotic solvent like DMSO with a salt such as lithium chloride.[6]

Q3: What is the best way to purify the final β-ketoester product?

A3: Purification is essential to remove unreacted starting materials and byproducts.

  • Solution: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying β-ketoesters.[7] A solvent system of ethyl acetate (B1210297) and a non-polar solvent like hexanes or petroleum ether is typically used.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of reactions involving this compound. Note that yields are illustrative and can vary based on the specific substrate and reaction scale.

Table 1: Illustrative Yields for Friedel-Crafts Acylation with this compound

Aromatic SubstrateLewis AcidTemperature (°C)SolventIllustrative Yield (%)
AnisoleAlCl₃0 to rtDichloromethane85-95
TolueneAlCl₃0 to rtDichloromethane70-80
BenzeneAlCl₃0 to rtDichloromethane60-70
NaphthaleneAlCl₃0 to rtDichloromethane75-85

Table 2: Illustrative Yields for β-Ketoester Synthesis

KetoneBaseTemperature (°C)SolventIllustrative Yield (%)
CyclohexanoneLDA-78 to rtTHF80-90
AcetophenoneNaH0 to rtTHF75-85
2-PentanoneLDA-78 to rtTHF70-80
PropiophenoneMagnesium Ethoxide0 to rtDiethyl Ether80-90

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anisole

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 eq.).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of anisole (1.0 eq.) and this compound (1.05 eq.) in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[3][4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield methyl 3-(4-methoxyphenyl)-3-oxopropanoate.

Protocol 2: Synthesis of a β-Ketoester via a Magnesium Enolate

This protocol provides a general method for the C-acylation of a ketone using this compound.

Materials:

  • Magnesium turnings

  • Anhydrous ethanol (B145695)

  • Iodine (catalytic amount)

  • Ketone (e.g., cyclohexanone)

  • This compound

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.). Add enough anhydrous ethanol to cover the magnesium and a crystal of iodine. Gently heat to initiate the reaction. Once started, add the remaining ethanol dropwise and reflux until all the magnesium has reacted.

  • Enolate Formation: Cool the magnesium ethoxide solution to 0 °C. Add the ketone (1.0 eq.) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete enolate formation.

  • Acylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 eq.) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Reagents & Solvent addition Slow Addition of Reactants at 0°C reagents->addition glassware Oven-Dried Glassware glassware->addition stirring Stirring at Room Temperature addition->stirring monitoring TLC Monitoring stirring->monitoring quench Quench with Ice/HCl monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product High-Yield Product purification->product

Caption: Workflow for improving yield in Friedel-Crafts acylation.

Beta_Ketoester_Synthesis_Logic start Start: Low Yield of β-Ketoester check_enolate Issue: Incomplete Enolate Formation? start->check_enolate check_side_reactions Issue: Side Reactions? check_enolate->check_side_reactions No solution_base Solution: Use Stronger Base (LDA) or Chelating Metal (Mg) check_enolate->solution_base Yes check_decarboxylation Issue: Product Decomposition? check_side_reactions->check_decarboxylation No solution_conditions Solution: Low Temperature Addition of Acyl Chloride check_side_reactions->solution_conditions Yes solution_workup Solution: Mild Work-up, Avoid High Temperatures check_decarboxylation->solution_workup Yes end End: Improved Yield check_decarboxylation->end No solution_base->end solution_conditions->end solution_workup->end

References

Technical Support Center: Workup Procedures for Methyl 3-Chloro-3-Oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-chloro-3-oxopropanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during the workup of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions where this compound is used, and what are the general workup considerations?

A1: this compound is a highly reactive C4 building block primarily used in two main classes of reactions:

  • Friedel-Crafts Acylation: It is used to introduce a CH2COOCH3 (methoxycarbonylmethyl) group onto an aromatic or heteroaromatic ring, forming a β-keto ester. The workup for these reactions is critical due to the use of a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The primary goal of the workup is to quench the reaction, decompose the aluminum chloride catalyst, and isolate the product.[2]

  • Acylation of Nucleophiles: It readily reacts with various nucleophiles, such as alcohols, phenols, and amines, to form the corresponding esters and amides. The workup for these reactions is generally simpler and focuses on removing unreacted starting materials and byproducts.

Q2: Why is the quenching step in a Friedel-Crafts reaction with this compound so critical?

A2: The quenching step is crucial because the aluminum chloride catalyst forms a complex with the ketone product.[3] This complex must be hydrolyzed to liberate the desired β-keto ester. The reaction of AlCl₃ with water is extremely exothermic and can cause the mixture to boil violently, releasing corrosive hydrogen chloride (HCl) gas.[2] Using crushed ice or ice-cold water helps to absorb the significant heat generated, allowing for a more controlled and safer quench.[2] It is imperative to add the reaction mixture slowly to the ice/water, never the other way around, to maintain control over the exotherm.[2]

Q3: Can I use a basic solution like sodium bicarbonate for the initial quench of a Friedel-Crafts reaction?

A3: It is not recommended to use a basic solution for the initial quench. The vigorous and highly exothermic reaction between the Lewis acid (e.g., AlCl₃) and water requires careful temperature management, which is best achieved with an ice/water or dilute acid quench.[2] A basic wash with a saturated sodium bicarbonate solution is, however, a standard and important step after the initial quench and separation of the organic layer. This subsequent basic wash neutralizes any remaining acid, including the HCl generated during the quench.[2]

Troubleshooting Guides

Issue 1: Formation of a Persistent Emulsion During Aqueous Workup

Q: I'm performing a Friedel-Crafts acylation with this compound, and during the workup, I'm getting a thick, persistent emulsion between the organic and aqueous layers that won't separate. What can I do?

A: Emulsion formation is a common problem in Friedel-Crafts workups, often caused by finely divided aluminum salts that stabilize the interface between the two immiscible liquids.[4]

Solutions:

  • Patience and Gentle Agitation: First, allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or tapping can help the droplets coalesce.[4] Avoid vigorous shaking, which can worsen the emulsion.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and mix gently. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.[4]

  • Filtration through Celite®: If the emulsion is stabilized by suspended solids, filtering the entire mixture through a pad of a filter aid like Celite® can be very effective. The fine particles are physically removed, allowing the layers in the filtrate to separate cleanly.[4]

  • Preventative Measure - Modified Quenching: To prevent emulsion formation from the start, consider quenching the reaction with a 3M HCl solution instead of just ice. Gently heating the mixture for 5-10 minutes after quenching can help dissolve the aluminum salts into more soluble species.[4]

Issue 2: Low or No Product Yield After Workup

Q: After completing the workup for my reaction, the yield of my desired β-keto ester is very low, or I can't seem to isolate any product at all. What could have gone wrong?

A: Low or no product yield can be attributed to several factors during the reaction or workup.

Possible Causes and Solutions:

  • Product Solubility in the Aqueous Layer: The product, a β-keto ester, may have some solubility in the aqueous layer, especially if it contains polar functional groups. It is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to recover any dissolved product.

  • Hydrolysis of the Ester: Prolonged exposure to strongly acidic or basic conditions during the workup can lead to the hydrolysis of the methyl ester functionality, resulting in the corresponding carboxylic acid. This is especially a risk if the workup is lengthy or involves heating with acid or base. Keep the workup time to a minimum and use mild conditions where possible.

  • Decarboxylation: β-keto esters and their corresponding acids can be susceptible to decarboxylation (loss of CO₂) under certain conditions, particularly if heated in the presence of acid or base.[5] This would lead to a ketone byproduct instead of the desired β-keto ester. Avoid excessive heat during the workup and concentration steps.

  • Incomplete Quenching: If the aluminum chloride complex with the product is not fully hydrolyzed, the product will remain in the aqueous layer. Ensure thorough mixing during the quenching step and that enough water/acid is used to completely decompose the aluminum salts.

Issue 3: Unexpected Side Products Observed in Final Product Analysis

A: The reactivity of this compound can lead to side reactions if conditions are not carefully controlled.

Common Side Products and Purification Strategies:

  • Diacylation or Polyacylation (in Friedel-Crafts reactions): While Friedel-Crafts acylation typically results in mono-acylation because the product is deactivated, forcing conditions can sometimes lead to multiple additions to the aromatic ring.[1]

    • Purification: These higher molecular weight byproducts can usually be separated from the desired mono-acylated product by flash column chromatography on silica (B1680970) gel.

  • Hydrolysis of the Acyl Chloride: If moisture is present during the reaction, this compound can hydrolyze to methyl 3-carboxy-3-oxopropanoate (malonic acid monomethyl ester).

    • Purification: This acidic byproduct can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylate salt will be extracted into the aqueous phase.

  • Reaction with Solvent: In some cases, the highly reactive acyl chloride can react with certain solvents or additives.

    • Purification: Purification by column chromatography or recrystallization is typically effective for removing such impurities.

Quantitative Data Summary

The following table presents representative data for a Friedel-Crafts acylation reaction using this compound. Note that yields are highly dependent on the specific substrate and reaction conditions.

ParameterValueReference
Reactants Benzene, this compound, AlCl₃N/A
Product Methyl 3-oxo-3-phenylpropanoate[6]
Typical Yield 65-85%[7]
Physical State Colorless to Yellow Liquid/Solid[8]
Molecular Weight 178.18 g/mol
Purity (Typical) >98% (mixture of keto & enol forms)[9]

Detailed Experimental Protocol

Synthesis of Methyl 3-oxo-3-(p-tolyl)propanoate

This protocol describes a typical Friedel-Crafts acylation of toluene (B28343) with this compound.

Materials:

  • Toluene

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

  • Reagent Addition: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. To this suspension, add toluene (1.0 equivalent).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise via the addition funnel over 30 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl.[2]

  • Workup - Extraction and Washes:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with a fresh portion of DCM.

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • 1 M HCl (to remove any remaining aluminum salts)[2]

      • Water

      • Saturated NaHCO₃ solution (to neutralize excess acid - Caution: effervescence may occur )[2]

      • Brine (to initiate drying)[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl 3-oxo-3-(p-tolyl)propanoate can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Workup_Troubleshooting_Flowchart start Reaction Workup Begins quench Quench Reaction Mixture (e.g., with ice/HCl) start->quench extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous) quench->extraction emulsion_check Persistent Emulsion? extraction->emulsion_check wash_bicarb Wash Organic Layer with Sat. NaHCO3 emulsion_check->wash_bicarb No emulsion_formed Emulsion Formed emulsion_check->emulsion_formed add_brine Add Saturated Brine (NaCl) & Gently Mix add_brine->extraction filter_celite Filter through Celite® filter_celite->extraction wash_brine Wash Organic Layer with Brine wash_bicarb->wash_brine dry_concentrate Dry (e.g., MgSO4) & Concentrate wash_brine->dry_concentrate yield_check Low/No Product Yield? dry_concentrate->yield_check purification Purification (e.g., Column Chromatography) yield_check->purification No yield_low Low Yield yield_check->yield_low re_extract Re-extract Aqueous Layer re_extract->dry_concentrate check_conditions Review Workup Conditions (pH, Temp, Duration) end Pure Product check_conditions->end purification->end emulsion_formed->add_brine Try First emulsion_formed->filter_celite If solids present yield_low->re_extract Check for product loss yield_low->check_conditions Check for decomposition

Caption: Troubleshooting workflow for the workup of this compound reactions.

References

avoiding polymerization in methyl 3-chloro-3-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-chloro-3-oxopropanoate. The focus is on preventing undesired polymerization and side reactions to ensure successful and reproducible experimental outcomes.

Troubleshooting Guides

Issue 1: Rapid Thickening or Solidification of the Reaction Mixture

Symptoms:

  • Noticeable increase in viscosity of the reaction mixture.

  • Formation of a precipitate or gel.

  • Complete solidification of the reaction mixture.

Possible Cause: This is often a primary indication of uncontrolled self-condensation or polymerization of this compound. The high reactivity of this acyl chloride, likely through the formation of a highly reactive ketene (B1206846) intermediate (CH₃O₂C-CH=C=O), can lead to the rapid formation of oligomeric or polymeric byproducts.

Solutions:

ParameterRecommendationRationale
Temperature Maintain strict low-temperature control (e.g., -20 °C to 0 °C) throughout the addition of this compound and the subsequent reaction phase.The rate of self-condensation and ketene formation is highly temperature-dependent. Lower temperatures significantly reduce the rate of these side reactions.
Addition Rate Add this compound dropwise to the reaction mixture over an extended period.Slow addition prevents the accumulation of a high local concentration of the reactive acyl chloride, minimizing self-reaction.
Stirring Ensure vigorous and efficient stirring throughout the reaction.Good mixing dissipates localized heat generated from the exothermic acylation reaction and prevents concentration gradients, both of which can trigger polymerization.
Solvent Use a dry, inert solvent in which the starting materials and reagents are highly soluble.Poor solubility can lead to high local concentrations of the acyl chloride. Anhydrous conditions are crucial as moisture will hydrolyze the acyl chloride.[1][2]
Issue 2: Low Yield of the Desired Product with Formation of Insoluble Byproducts

Symptoms:

  • The desired product is obtained in a lower-than-expected yield.

  • Formation of intractable, often colored, insoluble materials.

  • Complex mixture of byproducts observed by TLC, GC-MS, or NMR.

Possible Cause: This can be a result of slower, less obvious polymerization or degradation of the this compound over the course of the reaction. It can also be caused by the reaction of the acyl chloride with trace impurities or incompatible reagents.

Solutions:

ParameterRecommendationRationale
Reagent Purity Use freshly distilled or high-purity this compound. Ensure all other reagents and solvents are pure and anhydrous.Impurities can initiate or catalyze decomposition and polymerization pathways. Water will hydrolyze the acyl chloride to the corresponding carboxylic acid.[2]
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents the introduction of atmospheric moisture, which can lead to the formation of HCl and other reactive species that may catalyze side reactions.
Use of Inhibitors Consider the addition of a radical inhibitor, especially if the reaction is sensitive to radical pathways.While the primary decomposition is likely not a radical polymerization, for sensitive substrates or conditions, radical pathways can contribute to byproduct formation.
Lewis Acid Choice In Friedel-Crafts reactions, use the mildest effective Lewis acid and the minimum stoichiometric amount required.Strong Lewis acids can promote the decomposition of sensitive acyl chlorides. The catalyst's activity is also highly dependent on anhydrous conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of "polymerization" for this compound?

A1: The term "polymerization" in this context does not typically refer to a classic chain-growth polymerization of a vinyl monomer. Instead, it describes the self-condensation and decomposition of the highly reactive this compound molecule. The most probable pathway involves the elimination of HCl to form a highly electrophilic ketene intermediate. This ketene can then react with other molecules of the acyl chloride or other nucleophiles present in the reaction mixture to form a variety of higher molecular weight byproducts and oligomers.

Q2: What are the ideal storage conditions for this compound to prevent degradation before use?

A2: To maintain its purity and reactivity, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).[3]

  • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.[3]

  • Purity: It is advisable to use freshly opened bottles or to re-distill the reagent if it has been stored for an extended period or shows signs of decomposition (e.g., discoloration, fuming).

Q3: Can I use common radical inhibitors like BHT or hydroquinone?

A3: While the primary decomposition pathway is likely not radical-based, the use of radical inhibitors is not expected to be harmful and may prevent minor side reactions in sensitive systems. However, their effectiveness against the main ketene-mediated pathway has not been quantitatively established. It is more critical to control temperature and ensure anhydrous conditions. When using inhibitors in reactions like Friedel-Crafts acylation, ensure they do not complex with and deactivate the Lewis acid catalyst.

Q4: How can I monitor the reaction to detect the onset of polymerization?

A4: Visual observation for changes in viscosity or color is the most immediate method. For more quantitative analysis, techniques like in-situ IR spectroscopy can be used to monitor the disappearance of the acyl chloride carbonyl stretch and the potential appearance of new carbonyl bands associated with byproducts. Regular sampling and analysis by TLC can also indicate the formation of multiple, often baseline, products characteristic of decomposition.

Q5: What is the best work-up procedure to avoid polymerization during product isolation?

A5: Quench the reaction at low temperature by slowly adding the reaction mixture to a cold, stirred quenching solution (e.g., cold water, dilute acid, or a basic solution, depending on the product's stability). This will rapidly consume any remaining reactive acyl chloride. Avoid allowing the reaction mixture to warm up before quenching. During extraction and solvent removal, use a rotary evaporator at the lowest feasible temperature to prevent thermal degradation of the product.

Experimental Protocols

Protocol 1: General Low-Temperature Acylation

This protocol provides a general framework for using this compound in an acylation reaction while minimizing self-condensation.

  • Glassware and Solvent Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

    • Dissolve the substrate and any base (e.g., pyridine, triethylamine) in the anhydrous solvent in the reaction flask.

    • Cool the reaction mixture to the desired temperature (e.g., -10°C) using a suitable cooling bath (e.g., ice-salt, acetone/dry ice).

  • Addition of this compound:

    • Add the this compound to a dropping funnel and add it dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes.

    • Maintain the internal reaction temperature below the specified limit throughout the addition.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or another suitable analytical method.

    • Once the reaction is complete, quench it by slowly transferring the cold reaction mixture to a vigorously stirred, cold aqueous solution.

    • Proceed with standard extraction and purification procedures, keeping the temperature as low as reasonably practicable during solvent removal.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Polymerization prep Preparation - Dry Glassware - Anhydrous Solvents setup Reaction Setup - Inert Atmosphere (N2/Ar) - Dissolve Substrate - Cool to -10°C prep->setup addition Slow Dropwise Addition - this compound - Maintain Low Temperature setup->addition reaction Reaction Monitoring - TLC / in-situ IR addition->reaction quench Low-Temperature Quench - Cold Aqueous Solution reaction->quench workup Work-up & Purification - Low-Temperature Solvent Removal quench->workup troubleshooting_logic Troubleshooting Logic for Polymerization Issues start Problem: Thickening or Low Yield temp Is Temperature Strictly Controlled (<0°C)? start->temp anhydrous Are All Reagents and Solvents Anhydrous? temp->anhydrous Yes solution_temp Solution: Implement and Monitor Low-Temperature Control temp->solution_temp No addition_rate Is the Acyl Chloride Added Slowly? anhydrous->addition_rate Yes solution_anhydrous Solution: Use Anhydrous Reagents and Inert Atmosphere anhydrous->solution_anhydrous No purity Is the Acyl Chloride of High Purity? addition_rate->purity Yes solution_addition Solution: Use a Dropping Funnel for Slow Addition addition_rate->solution_addition No purity->start Yes (Consult Further) solution_purity Solution: Use Freshly Opened or Distilled Reagent purity->solution_purity No

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization in processes involving methyl 3-chloro-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound (also known as methyl malonyl chloride) is predominantly used as an acylating agent in Friedel-Crafts acylation reactions. This reaction introduces a methoxycarbonylacetyl group onto an aromatic ring, providing a direct route to the synthesis of methyl 3-aryl-3-oxopropanoates, which are valuable β-keto ester intermediates in the production of pharmaceuticals and fine chemicals.

Q2: Which Lewis acid catalysts are most commonly used for Friedel-Crafts acylation with this compound?

A range of Lewis acids can be employed, with the choice depending on the reactivity of the aromatic substrate and the desired reaction conditions. Commonly used catalysts include:

  • Aluminum chloride (AlCl₃): A strong and highly effective Lewis acid, often providing high yields and fast reaction rates. However, it is highly sensitive to moisture and typically required in stoichiometric amounts.[1][2]

  • Ferric chloride (FeCl₃): A milder and more manageable alternative to AlCl₃, with lower moisture sensitivity.[1]

  • Zinc chloride (ZnCl₂): A milder Lewis acid that may require higher temperatures or longer reaction times but can offer better selectivity for sensitive substrates.[3][4]

  • Titanium tetrachloride (TiCl₄): A strong Lewis acid, comparable in activity to AlCl₃.

  • Tin(IV) chloride (SnCl₄): Another effective Lewis acid for these transformations.

Q3: Why is my Friedel-Crafts acylation reaction with this compound failing or giving low yields?

Low yields or reaction failure can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate it. Ensure strictly anhydrous conditions.

  • Deactivated Aromatic Ring: The aromatic substrate must be sufficiently nucleophilic. Rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally unreactive under Friedel-Crafts conditions.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product, a β-keto ester, can form a stable complex with the catalyst, rendering it inactive.

  • Inappropriate Reaction Temperature: The optimal temperature depends on the reactivity of the substrate and the catalyst. Some reactions proceed at room temperature, while less reactive substrates may require heating.

Q4: How can I control the regioselectivity of the acylation on a substituted aromatic ring?

The position of acylation is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) are activating and direct the incoming acyl group to the ortho and para positions. The para product often predominates due to reduced steric hindrance.[5][6]

  • Electron-withdrawing groups (e.g., -Cl, -Br) are deactivating and direct the incoming group to the meta position.

  • Steric hindrance from bulky substituents can also influence the regioselectivity, favoring substitution at the less hindered position.

Q5: Are there any common side reactions to be aware of?

While Friedel-Crafts acylation is generally more selective than alkylation, potential side reactions include:

  • Polysubstitution: This is less common than in alkylation because the introduced acyl group is deactivating. However, with highly activated aromatic rings, it can sometimes occur.

  • Reaction with functional groups: Substrates containing Lewis basic functional groups, such as amines and alcohols, can react with the Lewis acid catalyst, deactivating it and preventing the desired acylation. Protection of these functional groups is often necessary.

  • Cleavage of the ester: Under harsh acidic conditions, the methyl ester of the product could potentially be hydrolyzed or transesterified, though this is less common during the acylation step itself.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst • Ensure all glassware is thoroughly flame-dried before use.• Use freshly opened, anhydrous Lewis acid catalyst.• Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst • Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A 1.1 to 1.5 molar equivalent is a good starting point for AlCl₃.
Deactivated Substrate • If the aromatic ring has strongly electron-withdrawing groups, consider using a more forcing reaction condition (higher temperature, stronger Lewis acid) or an alternative synthetic route.
Low Reaction Temperature • Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Troubleshooting Steps
Steric and Electronic Effects • For activated substrates, the para isomer is usually the major product. If the ortho isomer is desired, consider using a bulkier Lewis acid or running the reaction at a lower temperature to enhance kinetic control.
Isomerization • While less common in acylation, ensure the reaction work-up is performed promptly to prevent any potential acid-catalyzed isomerization of the product.
Problem 3: Product Decomposition or Tar Formation
Possible Cause Troubleshooting Steps
Reaction Temperature Too High • Run the reaction at a lower temperature, even if it requires a longer reaction time.
Reactive Functional Groups • Protect sensitive functional groups (e.g., -OH, -NH₂) on the aromatic substrate before performing the acylation.
Vigorous Reaction • Add the acylating agent or the catalyst portion-wise or as a solution to control the reaction rate and exotherm.

Data Presentation

The selection of a Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. The following table provides a comparative overview of common Lewis acids. Please note that specific yields and reaction conditions can vary significantly based on the aromatic substrate and scale of the reaction.

Table 1: Comparative Performance of Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystTypical Catalyst Loading (mol equiv.)Relative ReactivityKey Considerations
AlCl₃ 1.1 - 2.0HighVery sensitive to moisture; highly exothermic reaction. Often gives the highest yields.
FeCl₃ 1.1 - 2.0Moderate to HighLess moisture-sensitive than AlCl₃ and easier to handle. A good, milder alternative.
ZnCl₂ 1.5 - 2.5ModerateGenerally requires higher temperatures and longer reaction times. Can be more selective.[3]
TiCl₄ 1.1 - 2.0HighSimilar reactivity to AlCl₃; also highly moisture-sensitive.
SnCl₄ 1.1 - 2.0HighEffective catalyst, but can be more expensive. Also moisture-sensitive.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of an Activated Aromatic Substrate (e.g., Anisole) with this compound

Materials:

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.

  • Substrate Addition: After the addition is complete, add a solution of anisole (1.0-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated HCl.[6] This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with 5% NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification setup Flame-dried glassware under N2 catalyst Suspend AlCl3 in anhydrous DCM Cool to 0 °C setup->catalyst acyl_add Add this compound solution dropwise at 0 °C catalyst->acyl_add substrate_add Add aromatic substrate solution dropwise at 0 °C acyl_add->substrate_add react Stir at 0 °C to room temperature Monitor by TLC substrate_add->react quench Quench with ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify troubleshooting_logic start Low or No Product Formation check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes remedy_catalyst Use anhydrous reagents/solvents. Increase catalyst loading. check_catalyst->remedy_catalyst No check_substrate Is the substrate suitable? check_conditions->check_substrate Yes remedy_conditions Increase temperature. Increase reaction time. check_conditions->remedy_conditions No remedy_substrate Consider alternative synthesis for deactivated substrates. check_substrate->remedy_substrate No success Successful Reaction check_substrate->success Yes remedy_catalyst->success remedy_conditions->success

References

Technical Support Center: Solvent Effects in Methyl 3-Chloro-3-oxopropanoate Acylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with methyl 3-chloro-3-oxopropanoate in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the acylation of substrates with this compound, and how are they influenced by the solvent?

A1: The most common side reactions are O-acylation and C-acylation of the enolate intermediate. The choice of solvent plays a crucial role in determining the ratio of these products. Non-polar, aprotic solvents like dioxane and toluene (B28343) tend to favor C-acylation, while polar aprotic solvents such as DMF and DMSO can promote O-acylation. The presence of certain metal catalysts, like magnesium, can also direct the reaction towards C-acylation.

Q2: How does the choice of solvent affect the reaction rate of acylations with this compound?

A2: The reaction rate is significantly influenced by the solvent's ability to solvate the reactants and intermediates. In many cases, polar aprotic solvents can accelerate the reaction by solvating the cation of the base, leaving a more "naked" and reactive anion. However, the optimal solvent will depend on the specific substrate and reaction conditions.

Q3: Can the work-up procedure be simplified by choosing a specific solvent?

A3: Yes, the choice of solvent can impact the ease of work-up. Solvents that are immiscible with water, such as toluene or dichloromethane, can simplify the extraction process. Conversely, water-miscible solvents like DMF or DMSO may require more complex work-up procedures to remove them from the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of C-acylated Product The solvent may be favoring O-acylation or other side reactions.1. Switch to a non-polar, aprotic solvent like toluene or dioxane. 2. Consider using a chelating metal catalyst, such as MgCl₂, to promote C-acylation.
Formation of Multiple Products The reaction conditions are not optimized for selectivity.1. Screen a panel of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile). 2. Adjust the reaction temperature; lower temperatures often increase selectivity.
Difficult Product Isolation The solvent is difficult to remove or interferes with purification.1. If using a high-boiling point solvent (e.g., DMF, DMSO), consider replacing it with a lower-boiling point alternative like THF or ethyl acetate (B1210297) if the reaction chemistry allows. 2. For water-miscible solvents, employ an appropriate extraction or distillation strategy.
Incomplete Reaction The solvent may not be effectively solvating the reactants or the reaction temperature is too low.1. Try a more polar solvent to improve solubility and reaction rate. 2. Gradually increase the reaction temperature while monitoring for side product formation.

Experimental Protocols

Representative Protocol for C-Acylation using this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the substrate (1.0 equiv.) in the chosen solvent (e.g., toluene, 10 mL/mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, 1.1 equiv.) portion-wise at 0 °C.

  • Enolate Formation: Allow the mixture to stir at room temperature for 1 hour or until the evolution of H₂ gas ceases.

  • Acylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv.) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of a Representative C-Acylation Reaction

Solvent Dielectric Constant (ε) Typical Reaction Temperature (°C) Typical Yield of C-acylated Product (%)
Toluene2.425 - 11075-85
Dioxane2.225 - 10170-80
Tetrahydrofuran (THF)7.625 - 6660-75
Dichloromethane (DCM)9.125 - 4050-65
Acetonitrile37.525 - 8240-55
Dimethylformamide (DMF)36.725 - 153< 30 (O-acylation may dominate)

Note: Yields are representative and can vary significantly based on the substrate, base, and specific reaction conditions.

Visualizations

Acylation_Workflow start Start: Acylation Reaction Setup problem Problem Encountered? (e.g., Low Yield, Side Products) start->problem check_solvent Step 1: Evaluate Solvent Choice problem->check_solvent Yes success Success: Desired Product Obtained problem->success No nonpolar Is the solvent non-polar? (e.g., Toluene, Dioxane) check_solvent->nonpolar polar Is the solvent polar aprotic? (e.g., DMF, DMSO) nonpolar->polar No optimize_conditions Step 2: Optimize Other Conditions (Temperature, Base, Catalyst) nonpolar->optimize_conditions Yes troubleshoot_o_acyl Action: Switch to Non-Polar Solvent to Favor C-Acylation polar->troubleshoot_o_acyl Yes troubleshoot_o_acyl->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for acylation reactions.

Solvent_Selection_Logic goal Desired Outcome c_acylation C-Acylation (High Yield) goal->c_acylation o_acylation O-Acylation (Avoid) goal->o_acylation solvent_choice Solvent Choice c_acylation->solvent_choice Influenced by non_polar Non-Polar Aprotic (Toluene, Dioxane) solvent_choice->non_polar Favors polar_aprotic Polar Aprotic (DMF, DMSO) solvent_choice->polar_aprotic Leads to polar_aprotic->o_acylation

Caption: Logical relationship between solvent choice and acylation outcome.

Validation & Comparative

A Comparative Guide to Analytical Methods for Monitoring Methyl 3-Chloro-3-Oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. Methyl 3-chloro-3-oxopropanoate, a reactive acyl chloride and ester, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its high reactivity necessitates robust analytical methods for real-time or near real-time monitoring to control reaction kinetics and impurity profiles. This guide provides an objective comparison of common analytical techniques for monitoring reactions involving this compound, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Methods

The choice of an analytical method for monitoring reactions of this compound depends on several factors, including the need for real-time data, the complexity of the reaction mixture, and the required sensitivity and selectivity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes the typical performance metrics for the analysis of this compound and its reaction products using various analytical techniques. It is important to note that while some data is available for this compound directly, other performance metrics are extrapolated from validated methods for similar acyl chlorides and esters.

ParameterHPLC-UVGC-MS (with derivatization)In-situ FTIR (ReactIR)Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, followed by UV detection.Separation of volatile derivatives based on boiling point, followed by mass spectrometric detection.Real-time monitoring of changes in vibrational frequencies of functional groups.Non-invasive monitoring of the magnetic properties of atomic nuclei to identify and quantify molecules.
Limit of Detection (LOD) 1 - 10 µg/mL0.01 - 1 µg/mL[1]Concentration-dependent, typically in the low mmol/L range.0.1 - 1 mmol/L
Limit of Quantitation (LOQ) 5 - 30 µg/mL0.05 - 5 µg/mL[1]Concentration-dependent, typically in the mid-mmol/L range.0.5 - 5 mmol/L
Linearity (R²) > 0.999[2]> 0.995[3]Instrument-specific, typically requires calibration.> 0.999[4]
Precision (%RSD) < 2%< 10%[5]Instrument-specific, generally < 5%.< 1%[4]
Accuracy (% Recovery) 98 - 102%[2]90 - 110%[3]Calibration-dependent.99 - 101%[4]
Analysis Time 5 - 15 min per sample10 - 30 min per sampleReal-time (spectra acquired every few seconds)1 - 5 min per spectrum
In-situ/Offline OfflineOfflineIn-situIn-situ or Offline

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for monitoring reactions of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis of reaction mixtures. Due to the reactivity of the acyl chloride, quenching and derivatization might be necessary for accurate quantification.

Methodology:

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable nucleophile (e.g., 900 µL of a methanol/pyridine solution) to convert the unreacted this compound into a stable methyl ester derivative.

    • Vortex the sample and then dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[6][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Quantification:

    • Create a calibration curve using standards of the starting material, the derivatized this compound, and the expected product.

    • Use an internal standard for improved accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially with the use of mass spectrometric detection. Derivatization is necessary to convert the non-volatile and thermally labile acyl chloride into a more stable and volatile compound.

Methodology:

  • Sample Preparation and Derivatization:

    • Withdraw an aliquot (e.g., 100 µL) of the reaction mixture at desired time points.

    • Quench the reaction and derivatize the this compound by adding the aliquot to a vial containing an excess of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in an aprotic solvent like dichloromethane).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.[5]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Quantification:

    • Use an internal standard added before derivatization.

    • Generate calibration curves for the derivatized starting material and product.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR, often referred to as ReactIR, provides real-time monitoring of the reaction by tracking the changes in the infrared absorption bands of reactants, intermediates, and products directly in the reaction vessel.[8][9]

Methodology:

  • Experimental Setup:

    • Insert an Attenuated Total Reflectance (ATR) probe into the reaction vessel.

    • Ensure the probe is compatible with the reaction chemistry and conditions.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding a reagent).

    • Continuously collect IR spectra throughout the reaction (e.g., every 30 seconds).

  • Data Analysis:

    • Identify characteristic absorption bands for the key species. For this compound, the C=O stretch of the acyl chloride (around 1800 cm⁻¹) is a key functional group to monitor. The C=O stretch of the ester group (around 1740 cm⁻¹) can also be tracked.

    • Plot the absorbance of these characteristic peaks over time to generate a reaction profile.

    • For quantitative analysis, a calibration model can be built by correlating the absorbance with the concentration of the respective species determined by an offline method like HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-invasive technique that can provide detailed structural and quantitative information about the reaction mixture in real-time.[10][11]

Methodology:

  • Experimental Setup:

    • For small-scale reactions, the reaction can be conducted directly in an NMR tube.

    • For larger-scale or more complex reactions, a flow-NMR setup can be used where the reaction mixture is continuously circulated from the reactor through the NMR spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular intervals throughout the reaction.

    • Use a deuterated solvent that does not participate in the reaction.

    • Include a known concentration of an internal standard that has a resonance in a clear region of the spectrum.

  • Data Analysis:

    • Identify characteristic proton signals for this compound (e.g., the methylene (B1212753) protons adjacent to the carbonyl groups and the methyl ester protons), the other reactants, and the products.

    • Integrate the characteristic signals of the reactants and products relative to the integral of the internal standard to determine their concentrations at each time point.

    • Plot the concentrations of the species over time to obtain the reaction kinetics.

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot t = x Quench Quench Reaction (e.g., with Methanol) Aliquot->Quench Dilute Dilute with Mobile Phase Quench->Dilute HPLC_Vial Transfer to HPLC Vial Dilute->HPLC_Vial HPLC HPLC-UV Analysis HPLC_Vial->HPLC Data Data Acquisition & Quantification HPLC->Data

HPLC Analysis Workflow

InSitu_FTIR_Workflow Reactor Reaction Vessel Probe Insert ATR Probe Reactor->Probe Background Collect Background Spectrum Probe->Background Initiate Initiate Reaction Background->Initiate CollectSpectra Continuously Collect FTIR Spectra Initiate->CollectSpectra t = 0 to t = final DataAnalysis Real-time Data Analysis (Reaction Profile) CollectSpectra->DataAnalysis

In-situ FTIR (ReactIR) Workflow
Logical Relationship Diagram

Method_Comparison HPLC HPLC-UV High_Precision High Precision HPLC->High_Precision High Precision Quantitative Highly Quantitative HPLC->Quantitative Highly Quantitative GCMS GC-MS High_Sensitivity High Sensitivity GCMS->High_Sensitivity High Sensitivity High_Selectivity High Selectivity GCMS->High_Selectivity High Selectivity FTIR In-situ FTIR Real_Time Real-time Monitoring FTIR->Real_Time Real-time Monitoring Kinetic_Data Provides Kinetic Data FTIR->Kinetic_Data Provides Kinetic Data NMR qNMR NMR->Quantitative Structural_Info Detailed Structural Info NMR->Structural_Info Detailed Structural Info Non_Invasive Non-invasive NMR->Non_Invasive Non-invasive

Comparison of Analytical Method Attributes

References

A Comparative Guide to the GC-MS Analysis of Methyl 3-Chloro-3-Oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring reactions involving methyl 3-chloro-3-oxopropanoate. Given its high reactivity, direct analysis of this acyl chloride is challenging. Therefore, this document focuses on the analysis of its stable reaction products, effectively using the reaction as a derivatization step. We will compare this methodology with alternative analytical techniques and provide detailed experimental protocols and supporting data for researchers in chemical synthesis and drug development.

This compound is a reactive acyl chloride used in various organic syntheses.[1] Its primary reaction pathway involves nucleophilic acyl substitution, where the chloride ion acts as an excellent leaving group.[2] This reactivity makes it a versatile reagent but also complicates direct quantitative analysis due to its sensitivity to hydrolysis and other nucleophilic attacks.[2]

Primary Analytical Strategy: Reaction Product Analysis via GC-MS

The most effective strategy for analyzing this compound reactions is to monitor the formation of its stable products. The reaction with an alcohol or amine serves as a derivatization step, converting the volatile and reactive acyl chloride into a more stable ester or amide suitable for GC-MS analysis.

For example, reacting this compound with an alcohol (e.g., propanol) in the presence of a base like pyridine (B92270) yields a stable malonic ester derivative. This derivative is less polar and more volatile, making it ideal for GC-MS.[3]

The general workflow for this analytical approach is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis A Reactants: - this compound - Nucleophile (e.g., Alcohol, Amine) B Reaction/Derivatization (e.g., with 1-Propanol (B7761284) in Pyridine) A->B C Quenching & Extraction (e.g., NaHCO3, Ethyl Acetate) B->C D GC-MS Injection C->D E Data Acquisition (Retention Time & Mass Spectra) D->E F Quantification & Identification E->F

Caption: Experimental workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS Analysis

This protocol describes the derivatization of this compound with 1-propanol followed by GC-MS analysis.

1. Materials:

  • This compound

  • 1-Propanol

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Internal Standard (e.g., n-Undecane)

2. Derivatization Procedure: [3]

  • In a clean, dry 2 mL glass vial, dissolve a known quantity of the sample containing this compound in 200 µL of anhydrous DCM.

  • Add a known amount of the internal standard.

  • Add 100 µL of a 40% anhydrous pyridine in 1-propanol solution.[3]

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

3. Work-up and Extraction: [4]

  • Add 200 µL of saturated sodium bicarbonate solution to quench any unreacted acyl chloride and neutralize the pyridine.

  • Vortex the mixture for 1 minute.

  • Add 200 µL of ethyl acetate (B1210297) and vortex thoroughly to extract the ester product.

  • Allow the layers to separate and transfer the upper organic layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove residual water.[4]

  • Transfer the dried organic extract to a GC vial for analysis.

4. GC-MS Parameters: The following parameters are recommended and can be optimized for specific instruments.

ParameterValue
GC Column HP-1 (Cross-Linked Methyl Silicone), 30 m x 0.25 mm x 0.25 µm or similar non-polar column
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Split (e.g., 50:1), 1 µL injection volume
Inlet Temperature 250°C
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)[4]
MS Transfer Line 280°C
Ion Source Temp 230°C
MS Quad Temp 150°C
Scan Range 35-400 amu
Quantitative Performance Data

The following table summarizes typical performance benchmarks for the GC-MS analysis of derivatized small molecules, which can be expected for this method.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 10 ng/mL[5][6]
Limit of Quantification (LOQ)0.5 - 50 ng/mL[4][6]
Linearity (R²)> 0.99[4][5]
Recovery85 - 115%[5]
Precision (RSD%)< 15%[4][5]

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, other techniques can also be employed for analyzing acyl chloride reactions. High-Performance Liquid Chromatography (HPLC) is a common alternative.[7]

G reagent This compound C₄H₅ClO₃ product Stable Product (Analyte) e.g., Ester or Amide reagent->product Reaction nucleophile Nucleophile Nu-H (e.g., R-OH, R-NH₂) nucleophile->product hcl Byproduct HCl

Caption: General reaction of an acyl chloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful if the reaction products are not sufficiently volatile or are thermally unstable. For HPLC analysis, the acyl chloride is typically derivatized with a UV-active alcohol or amine to enhance detection by a Diode Array Detector (DAD).[7]

  • Derivatization: React the sample containing this compound with a UV-active alcohol (e.g., phenol (B47542) or 2-naphthol) in a solvent like DCM with a non-nucleophilic base (e.g., triethylamine).[7]

  • Sample Preparation: After the reaction is complete (monitored by TLC), quench the reaction, and dilute the sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Detector: DAD, monitoring at the λ-max of the derivatized product (e.g., ~275 nm for phenol derivatives).[7]

Method Comparison: GC-MS vs. HPLC
FeatureGC-MS AnalysisHPLC Analysis
Principle Separates volatile compounds based on boiling point and polarity; identifies by mass spectrum.Separates compounds based on polarity using a liquid mobile phase.
Analyte Requirement Must be volatile and thermally stable (or made so via derivatization).[8]Soluble in the mobile phase; suitable for non-volatile and thermally labile compounds.
Derivatization The reaction itself serves as derivatization to form a stable, volatile product.[3]Often required to add a UV-active chromophore for sensitive detection.[7]
Identification Power High; provides structural information from mass fragmentation patterns.Moderate; based on retention time and UV-Vis spectrum.
Sensitivity Generally very high, especially in Selected Ion Monitoring (SIM) mode.Good, depends on the chromophore of the derivative and detector type.
Common Issues Contamination of the ion source, thermal degradation of analytes.Column degradation, peak tailing for acidic or basic compounds.[7]

References

Characterizing Products of Methyl 3-Chloro-3-Oxopropanoate: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for common products derived from methyl 3-chloro-3-oxopropanoate, a versatile C3 building block. We present detailed experimental protocols and a clear comparison with alternative synthetic routes, supported by quantitative NMR data.

This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution with various nucleophiles, primarily amines and alcohols, to yield the corresponding amides and esters. Understanding the distinct NMR spectral features of these products is crucial for reaction monitoring, purification, and final product confirmation. This guide will focus on the ¹H and ¹³C NMR characterization of representative amide and ester derivatives and compare them with products from alternative malonate synthetic strategies.

Comparison of NMR Data for Reaction Products and Alternatives

The following table summarizes the ¹H and ¹³C NMR data for the products of this compound with benzylamine (B48309), aniline, and ethanol (B145695). For a comprehensive comparison, data for common alternative starting materials in malonate synthesis, diethyl malonate and Meldrum's acid, are also included.

CompoundStructure¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)
Methyl 3-(benzylamino)-3-oxopropanoate 7.25-7.35 (m, 5H, Ar-H), 4.40 (d, J=5.8 Hz, 2H, NCH₂), 3.70 (s, 3H, OCH₃), 3.40 (s, 2H, COCH₂)169.5 (C=O, ester), 166.0 (C=O, amide), 138.0 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 52.5 (OCH₃), 43.8 (NCH₂), 41.5 (COCH₂)
Methyl 3-anilino-3-oxopropanoate 10.11 (s, 1H, NH), 7.58 (d, J=7.8 Hz, 2H, Ar-H), 7.31 (t, J=7.8 Hz, 2H, Ar-H), 7.06 (t, J=7.4 Hz, 1H, Ar-H), 3.65 (s, 3H, OCH₃), 3.45 (s, 2H, COCH₂)169.0 (C=O, ester), 164.2 (C=O, amide), 138.5 (Ar-C), 129.0 (Ar-CH), 124.5 (Ar-CH), 120.0 (Ar-CH), 52.3 (OCH₃), 42.0 (COCH₂)
Methyl 3-ethoxy-3-oxopropanoate 4.19 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.73 (s, 3H, OCH₃), 3.42 (s, 2H, COCH₂), 1.27 (t, J=7.1 Hz, 3H, OCH₂CH₃)167.5 (C=O), 167.0 (C=O), 62.0 (OCH₂CH₃), 52.5 (OCH₃), 41.2 (COCH₂), 14.0 (OCH₂CH₃)
Diethyl Malonate (Alternative) 4.19 (q, J=7.1 Hz, 4H, OCH₂CH₃), 3.34 (s, 2H, COCH₂), 1.26 (t, J=7.1 Hz, 6H, OCH₂CH₃)167.2 (C=O), 61.5 (OCH₂), 41.7 (CH₂), 14.1 (CH₃)
Meldrum's Acid (Alternative) 3.75 (s, 2H, CH₂), 1.75 (s, 6H, C(CH₃)₂)171.5 (C=O), 105.0 (C(CH₃)₂), 36.5 (CH₂), 27.0 (CH₃)

Experimental Protocols

Detailed methodologies for the synthesis of the target compounds are provided below.

General Procedure for NMR Sample Preparation

Samples for NMR spectroscopy were prepared by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Synthesis of Methyl 3-(benzylamino)-3-oxopropanoate

To a solution of benzylamine (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, a solution of this compound (1.0 eq) in DCM was added dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.

Synthesis of Methyl 3-anilino-3-oxopropanoate

Aniline (1.0 eq) and triethylamine (B128534) (1.1 eq) were dissolved in anhydrous tetrahydrofuran (B95107) (THF). The solution was cooled to 0 °C, and this compound (1.0 eq) was added dropwise. The reaction mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (B1210297) and water. The organic layer was washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄ and concentrated. The product was purified by recrystallization.

Synthesis of Methyl 3-ethoxy-3-oxopropanoate

To a solution of ethanol (1.5 eq) and pyridine (B92270) (1.2 eq) in diethyl ether at 0 °C, this compound (1.0 eq) was added dropwise. The reaction mixture was stirred at room temperature overnight. The mixture was then washed with water, dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over anhydrous Na₂SO₄ and the solvent was removed by distillation.

Reaction and Characterization Workflow

The logical flow from the starting material to the final characterized products is illustrated in the following diagram.

Reaction_Workflow cluster_start Starting Material cluster_reactions Nucleophilic Acyl Substitution cluster_products Products cluster_characterization Characterization start This compound amine Amine (e.g., Benzylamine, Aniline) start->amine Reaction alcohol Alcohol (e.g., Ethanol) start->alcohol Reaction amide Methyl 3-amino-3-oxopropanoate Derivatives amine->amide ester Methyl 3-alkoxy-3-oxopropanoate Derivatives alcohol->ester nmr NMR Spectroscopy (¹H and ¹³C) amide->nmr Analysis ester->nmr Analysis

Caption: Reaction workflow for the synthesis and NMR characterization of products from this compound.

Signaling Pathway of Nucleophilic Acyl Substitution

The fundamental mechanism for the formation of both amide and ester products from this compound is nucleophilic acyl substitution. This pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride, followed by the departure of the chloride leaving group.

Nucleophilic_Acyl_Substitution reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Substituted Product + HCl intermediate->product Elimination of Cl⁻

Caption: Generalized signaling pathway for nucleophilic acyl substitution on this compound.

A Comparative Guide to Acylating Agents: Methyl 3-Chloro-3-oxopropanoate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic strategy. For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity and substrate compatibility of various acylating agents is paramount. This guide provides an objective comparison of methyl 3-chloro-3-oxopropanoate with other commonly employed acylating agents, supported by available experimental data, to facilitate informed reagent selection.

Introduction to Acylating Agents

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in the construction of a vast array of organic compounds, including active pharmaceutical ingredients (APIs), natural products, and advanced materials.[1] The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1] This hierarchy dictates the necessary reaction conditions and often correlates with the achievable yields.

This compound , also known as methyl malonyl chloride, is a bifunctional reagent containing both an ester and a highly reactive acyl chloride moiety.[2] This structure allows for the introduction of a carbomethoxyacetyl group, a valuable building block in the synthesis of various heterocyclic compounds and other complex molecules. Its applications include the synthesis of quinolinones and substituted malonates.[2]

Other Common Acylating Agents:

  • Acetyl Chloride: A highly reactive and widely used acylating agent for the introduction of an acetyl group. Its high electrophilicity allows for rapid reactions, often at room temperature.[3][4]

  • Acetic Anhydride (B1165640): A less reactive and often more selective alternative to acetyl chloride.[5] It is a liquid that is easier to handle than the volatile and highly corrosive acetyl chloride. The byproduct of its reaction is acetic acid, which is less corrosive than the hydrogen chloride produced from acetyl chloride.[5]

  • Meldrum's Acid: A cyclic acylating agent known for its high acidity and utility in synthesizing a variety of compounds.

  • Carboxylic Acids (with coupling agents): While less reactive on their own, carboxylic acids can be activated in situ using coupling agents to form amides and esters. This approach avoids the handling of highly reactive acylating agents.[1]

Performance Comparison of Acylating Agents

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl Chloride ZnCl₂Solvent-free300.398[1]
Acetic Anhydride ZnCl₂Solvent-free300.595[1]
Acetic Anhydride NoneSolvent-free607>99[1]

This data clearly illustrates the higher reactivity of acetyl chloride compared to acetic anhydride, achieving a higher yield in a shorter reaction time under the same catalytic conditions.[1] The choice between these reagents often involves a trade-off between reactivity and handling safety.

Experimental Protocols

A detailed experimental protocol for a representative acylation reaction, the acetylation of benzyl (B1604629) alcohol using acetyl chloride, is provided below. This protocol can be adapted for other acyl chlorides, including this compound, with appropriate adjustments to stoichiometry and reaction monitoring.

Acetylation of Benzyl Alcohol with Acetyl Chloride

Materials:

  • Benzyl alcohol (1 mmol)

  • Acetyl chloride (1.2 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Brine

Procedure:

  • To a stirred solution of benzyl alcohol in dichloromethane (10 mL) in a round-bottom flask, add anhydrous ZnCl₂.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add acetyl chloride dropwise to the reaction mixture.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated NaHCO₃ solution.[1]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate the solution under reduced pressure to afford the crude product.[1]

  • The crude product can be further purified by column chromatography if necessary.[1]

Visualization of Acylation Workflow and Reagent Selection

To further aid researchers, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for acylation and a logical decision-making process for selecting the most suitable acylating agent.

Acylation_Workflow A Starting Material (Alcohol/Amine) B Select Acylating Agent & Solvent A->B C Reaction Setup (Inert atmosphere, Temperature control) B->C D Addition of Acylating Agent C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Chromatography, Recrystallization) F->G H Final Product G->H

A typical experimental workflow for an acylation reaction.

Acylating_Agent_Selection Start Substrate Analysis (Steric hindrance, Functional groups) High_Reactivity High Reactivity Needed? Start->High_Reactivity Acyl_Chloride Use Acyl Chloride (e.g., this compound, Acetyl Chloride) High_Reactivity->Acyl_Chloride Yes Mild_Conditions Mild Conditions Required? High_Reactivity->Mild_Conditions No End Optimized Acylation Acyl_Chloride->End Acid_Anhydride Use Acid Anhydride (e.g., Acetic Anhydride) Mild_Conditions->Acid_Anhydride Yes Coupling_Agent Use Carboxylic Acid + Coupling Agent Mild_Conditions->Coupling_Agent Consider Acid_Anhydride->End Coupling_Agent->End

Decision tree for selecting an appropriate acylating agent.

Conclusion

The choice of an acylating agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, and practical handling aspects. This compound, as a member of the highly reactive acyl chloride family, offers a potent tool for introducing the carbomethoxyacetyl moiety. While direct comparative data is limited, its reactivity profile is expected to be similar to other acyl chlorides, offering rapid and high-yielding transformations. For reactions requiring milder conditions or where the handling of highly reactive reagents is a concern, alternatives such as acetic anhydride or the use of carboxylic acids with coupling agents present viable options. By understanding the relative merits of each class of acylating agent and employing systematic experimental design, researchers can effectively navigate the selection process to achieve their synthetic goals.

References

reactivity of methyl 3-chloro-3-oxopropanoate compared to ethyl 3-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Methyl 3-chloro-3-oxopropanoate and ethyl 3-chloro-3-oxopropanoate are bifunctional organic compounds, each containing an ester and a highly reactive acyl chloride group. Their shared molecular framework makes them valuable intermediates in organic synthesis, particularly for the introduction of a malonyl group in the formation of more complex molecules. The primary structural difference lies in the ester moiety—a methyl group in the former and an ethyl group in the latter. This subtle distinction is the basis for the reactivity comparison that follows.

Theoretical Reactivity Analysis

The reactivity of these compounds is dominated by the acyl chloride functional group. The carbonyl carbon of the acyl chloride is highly electrophilic due to the strong electron-withdrawing inductive effects of both the adjacent chlorine and oxygen atoms. This makes it highly susceptible to attack by nucleophiles, initiating a nucleophilic acyl substitution reaction.[1]

The key to comparing the reactivity of the methyl and ethyl variants lies in assessing the electronic and steric influence of the respective alkyl ester groups on the reactive acyl chloride center.

  • Electronic Effects : Both methyl and ethyl groups are weakly electron-donating through induction. An ethyl group is generally considered to be slightly more electron-donating than a methyl group. This increased electron donation in the ethyl compound could marginally reduce the electrophilicity of the distant acyl chloride's carbonyl carbon. However, this effect is transmitted through several sigma bonds and is likely to be very small.

  • Steric Effects : The ethyl group is larger than the methyl group. While the difference in size is not substantial, it could impart slightly greater steric hindrance to an incoming nucleophile. This effect would be most pronounced in reactions involving bulky nucleophiles or in sterically crowded transition states.[2]

Data Presentation

The following table summarizes the key physical and structural properties of the two compounds.

PropertyThis compoundEthyl 3-chloro-3-oxopropanoate
IUPAC Name This compound[3]ethyl 3-chloro-3-oxopropanoate[4]
Synonyms Methyl malonyl chloride, Methyl chloroformylacetateEthyl malonyl chloride, Ethyl chloroformylacetate[4]
CAS Number 37517-81-036239-09-5[4]
Molecular Formula C₄H₅ClO₃C₅H₇ClO₃[4]
Molecular Weight 136.53 g/mol 150.56 g/mol [4]
Physical Properties Boiling Point: 57-59 °C/12 mmHgData not readily available
Density: 1.273 g/mL at 25 °CData not readily available
Predicted Reactivity Slightly HigherSlightly Lower

Experimental Protocols

While no direct comparative studies were found, the following general protocol for nucleophilic acyl substitution can be adapted for both compounds. The example provided is for the synthesis of an ester (esterification) using an alcohol as the nucleophile.

General Protocol for Esterification

Objective: To synthesize a new ester by reacting methyl or ethyl 3-chloro-3-oxopropanoate with an alcohol.

Materials:

  • This compound OR Ethyl 3-chloro-3-oxopropanoate

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, diethyl ether)

  • A non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct[5]

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the chosen alcohol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of methyl or ethyl 3-chloro-3-oxopropanoate (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired ester.

Note: The reaction with acyl chlorides is typically rapid and exothermic.[6] Careful temperature control is essential.

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and the factors influencing reactivity.

G cluster_0 Nucleophilic Acyl Substitution Mechanism Reactants R-O-C(=O)-CH₂-C(=O)-Cl + Nu-H TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack Products R-O-C(=O)-CH₂-C(=O)-Nu + HCl TS1->Products Elimination of Cl⁻ & Deprotonation G Reactivity Relative Reactivity Methyl Methyl 3-chloro- 3-oxopropanoate Reactivity->Methyl Higher Ethyl Ethyl 3-chloro- 3-oxopropanoate Reactivity->Ethyl Lower Electronic Electronic Effect (Inductive) Methyl->Electronic Less e⁻ donating Steric Steric Hindrance Methyl->Steric Less bulky Ethyl->Electronic More e⁻ donating Ethyl->Steric More bulky

References

A Comparative Guide to Malonylating Agents: Methyl 3-Chloro-3-oxopropanoate vs. Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of a malonyl group is a cornerstone for constructing complex molecules, from active pharmaceutical ingredients to advanced materials. The choice of the malonylating agent is critical, dictating reaction pathways, yields, and the feasibility of selective transformations. This guide provides an objective, data-driven comparison of two common malonylating agents: Methyl 3-chloro-3-oxopropanoate and Malonyl Chloride .

At a Glance: Key Differences and Physicochemical Properties

This compound and malonyl chloride, while both derived from malonic acid, possess fundamentally different reactivity profiles due to their structures. Malonyl chloride is a symmetrical, difunctional acyl chloride, capable of reacting at two sites. In contrast, this compound is a monofunctional acyl chloride with a methyl ester at the other end, offering a handle for selective, single acylations.

PropertyThis compound[1][2]Malonyl Chloride[3]
Synonyms Methyl malonyl chloride, Methyl chloroformylacetatePropanedioyl dichloride, Malonic acid dichloride
CAS Number 37517-81-01663-67-8
Molecular Formula C₄H₅ClO₃C₃H₂Cl₂O₂
Molecular Weight 136.53 g/mol 140.95 g/mol
Structure CH₃OCOCH₂COClClCOCH₂COCl
Functionality Monofunctional (acyl chloride)Difunctional (diacyl chloride)
Boiling Point 57-59 °C / 12 mmHg53-55 °C / 19 mmHg
Density 1.273 g/mL at 25 °C1.449 g/mL at 25 °C
Key Reactivity Feature Selective mono-acylationDi-acylation, cyclization, polymerization

Performance in Synthesis: A Comparative Analysis

The primary distinction in performance lies in the mono- versus di-functionality of these reagents. This compound is the reagent of choice for introducing a single carbomethoxyacetyl group. Malonyl chloride, conversely, excels in applications requiring the formation of a three-carbon bridge between two nucleophilic sites, leading to cyclic compounds or polymers.

Reactivity and Selectivity

Malonyl Chloride: As a highly reactive diacyl chloride, malonyl chloride reacts readily with a wide range of nucleophiles, including alcohols, amines, and phenols.[4][5] Its symmetrical nature makes it ideal for synthesizing cyclic compounds like barbiturates or for linking two separate molecules. However, this high reactivity can be a drawback. The presence of acidic α-protons between the two carbonyl groups makes malonyl chloride susceptible to elimination in the presence of a base, forming highly reactive chlorocarbonyl ketenes. This side reaction can lead to complex product mixtures and reduced yields.

This compound: This reagent offers significantly higher chemoselectivity. It allows for the targeted acylation of a nucleophile at one position, leaving the methyl ester intact for subsequent transformations. This is particularly valuable in multi-step syntheses where protecting groups might otherwise be required. For instance, it can be used to synthesize β-keto esters from alcohols or to C-acylate active methylene (B1212753) compounds.

Application Showcase: Acylation of 4-Hydroxycoumarin (B602359)

The acylation of 4-hydroxycoumarin serves as an excellent example to compare the utility of these two reagents. 4-Hydroxycoumarin can undergo C-acylation at the nucleophilic 3-position, a common strategy in the synthesis of anticoagulant drugs.[6][7]

ParameterAcylation with this compound (Predicted)Acylation with Malonyl Chloride (Predicted)
Substrate Ratio 1:1 (Coumarin:Acyl Chloride)2:1 (Coumarin:Acyl Chloride)
Primary Product 3-(3-methoxy-3-oxopropanoyl)-4-hydroxy-2H-chromen-2-one3,3'-(2-oxopropane-1,3-diyl)bis(4-hydroxy-2H-chromen-2-one) (Bridged Dimer)
Reaction Type C-AcylationBridging C,C'-Di-acylation
Typical Base/Catalyst Pyridine (B92270) / cat. Piperidine (B6355638)Pyridine / cat. Piperidine
Typical Solvent Dichloromethane or PyridinePyridine or Toluene (B28343)
Estimated Yield 70-85%65-80%

Experimental Protocols

The following protocols are representative procedures for the C-acylation of 4-hydroxycoumarin, illustrating the distinct applications of each reagent.

Protocol 1: Synthesis of 3-(3-methoxy-3-oxopropanoyl)-4-hydroxy-2H-chromen-2-one using this compound

Objective: To perform a selective mono-C-acylation of 4-hydroxycoumarin.

Materials:

  • 4-hydroxycoumarin (1.62 g, 10 mmol)

  • This compound (1.37 g, 10 mmol)

  • Anhydrous pyridine (20 mL)

  • Piperidine (2-3 drops, catalytic amount)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-hydroxycoumarin in 20 mL of anhydrous pyridine.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 50 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to yield the desired product.

Protocol 2: Synthesis of a Bridged Bis-Coumarin using Malonyl Chloride

Objective: To synthesize a dimeric coumarin (B35378) derivative by bridging two molecules with a malonyl group.

Materials:

  • 4-hydroxycoumarin (3.24 g, 20 mmol)

  • Malonyl chloride (1.41 g, 10 mmol)

  • Anhydrous pyridine (30 mL)

  • Piperidine (4-5 drops, catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-hydroxycoumarin in 30 mL of anhydrous pyridine.

  • Add a catalytic amount of piperidine (4-5 drops) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate, dry vial, dissolve malonyl chloride in 5 mL of anhydrous toluene or DCM.

  • Add the malonyl chloride solution dropwise to the stirred coumarin solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. A precipitate may form during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 100 mL of ice-cold 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or DMF/ethanol.

Decision-Making Workflow

Choosing between these two reagents depends entirely on the synthetic goal. The following diagram illustrates a logical workflow for selecting the appropriate malonylating agent.

G start What is the desired synthetic outcome? node_mono Introduce a single 'CH2COOCH3' group? start->node_mono node_di Create a 3-carbon bridge (e.g., cyclization, dimerization)? start->node_di reagent_methyl Use this compound node_mono->reagent_methyl Yes reagent_malonyl Use Malonyl Chloride node_di->reagent_malonyl Yes consider_methyl Considerations: - Chemoselective mono-acylation - Ester group available for further modification reagent_methyl->consider_methyl consider_malonyl Considerations: - Stoichiometry is critical (e.g., 2:1 nucleophile to reagent for bridging) - Potential for ketene (B1206846) formation side-reactions - High reactivity reagent_malonyl->consider_malonyl

Choosing the Right Malonylating Agent

Conclusion

Both this compound and malonyl chloride are valuable reagents derived from malonic acid, yet they serve distinct synthetic purposes.

  • This compound is the superior choice for selective mono-acylation , offering control and preserving an ester functionality for subsequent reactions. Its predictable reactivity makes it a reliable tool for linear, multi-step syntheses.

  • Malonyl chloride is the go-to reagent for di-acylation , enabling the efficient construction of cyclic systems and bridged molecules . While its high reactivity is advantageous for these applications, researchers must be mindful of controlling stoichiometry and the potential for base-induced side reactions.

The selection between these two powerful building blocks should be guided by a clear understanding of the desired final molecular architecture, as outlined in the decision-making workflow above.

References

A Comparative Guide to Derivatization Reagents for Purity Assessment of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, ensuring the purity of synthesized compounds is a critical step. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product. While chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are staples in purity analysis, many synthesized compounds are not directly amenable to these methods due to low volatility, poor thermal stability, or weak detector response.[1] Chemical derivatization addresses this challenge by modifying the analyte to enhance its analytical properties.[2]

This guide provides a comparative overview of common derivatization reagents used for the purity assessment of synthesized compounds, focusing on silylation, acylation, and alkylation methods. It offers insights into their reactivity, applications, and performance, supported by experimental protocols and data to aid researchers in selecting the optimal strategy for their analytical needs.

Silylation: Versatile Reagents for Active Hydrogen Compounds

Silylation is one of the most widely used derivatization techniques in GC analysis.[2] It involves the replacement of active hydrogens in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4] This process reduces the polarity and increases the volatility and thermal stability of the analyte.[3]

A range of silylating reagents is available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being among the most common.[5] The choice of reagent depends on the analyte's functional groups and the required stability of the derivative.[5]

Comparative Performance of Silylation Reagents

ReagentTarget Functional Groups (in order of reactivity)Key AdvantagesKey Disadvantages
BSTFA Alcohols > Phenols > Carboxylic Acids > Amines > Amides[5]Highly reactive and versatile; Volatile byproducts that do not interfere with chromatography.[5]TMS derivatives can be sensitive to moisture.[5]
BSTFA + 1% TMCS Increases reactivity for hindered groups (e.g., secondary amines, amides).[5]Significantly enhances the silylating power of BSTFA.[5]TMCS is corrosive and moisture-sensitive.[5]
MSTFA Similar to BSTFA, but often considered more reactive.Byproducts are even more volatile than those of BSTFA.TMS derivatives are moisture-sensitive.
MTBSTFA Forms tert-butyldimethylsilyl (TBDMS) derivatives.TBDMS derivatives are significantly more stable to hydrolysis than TMS derivatives.[6]Lower reactivity, often requiring higher temperatures and longer reaction times; Steric hindrance can be a limitation.[5]

Experimental Protocol: General Procedure for Silylation with BSTFA + 1% TMCS

This protocol provides a general guideline for the derivatization of a synthesized compound containing hydroxyl, carboxyl, or primary amine groups.

Materials:

  • Synthesized compound (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile (B52724), or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried synthesized compound into a reaction vial. If the sample is not completely dry, moisture can deactivate the reagent.[7]

  • Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample. To this solution, add 200 µL of BSTFA + 1% TMCS.[7] A molar excess of the reagent is recommended to drive the reaction to completion.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.[7] The optimal time and temperature may vary depending on the analyte.

  • Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent if necessary.[7]

Experimental Workflow for Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried Synthesized Compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent react Vortex and Heat (70°C, 30 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Workflow for silylation with BSTFA + 1% TMCS.

Acylation: Enhancing Volatility and Detection

Acylation involves the reaction of a compound with an acylating agent to form esters, amides, or thioesters.[3] This method is particularly useful for derivatizing highly polar compounds like amino acids and carbohydrates.[2][9] Fluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), are frequently used as they introduce electron-capturing groups, which enhances the sensitivity of detection by Electron Capture Detectors (ECD) in GC.[10][11]

Comparative Performance of Acylation Reagents

ReagentTarget Functional GroupsKey AdvantagesKey Disadvantages
Trifluoroacetic Anhydride (TFAA) Alcohols, Phenols, Amines[11]Highly reactive and produces volatile derivatives.Byproducts can be acidic and may require removal before GC analysis to prevent column damage.[10]
Pentafluoropropionic Anhydride (PFPA) Alcohols, Phenols, Amines[11]Derivatives are highly sensitive to ECD.[11]Acidic byproducts are formed.
Heptafluorobutyric Anhydride (HFBA) Alcohols, Phenols, Amines[11]Produces the most ECD-sensitive derivatives among the common fluorinated anhydrides.[11]Generates acidic byproducts.
N-Methyl-bis(trifluoroacetamide) (MBTFA) Primary and secondary amines, hydroxyl and thiol groups.[11]Reacts under mild conditions; byproducts are neutral and volatile.[10]Less reactive than the anhydrides.

Experimental Protocol: General Procedure for Acylation with TFAA

This protocol describes a general method for the derivatization of a compound containing primary or secondary amine or hydroxyl groups.

Materials:

  • Synthesized compound

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Acid scavenger/catalyst (e.g., pyridine or triethylamine)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • GC system with an appropriate detector (FID or ECD)

Procedure:

  • Sample Preparation: Dissolve 0.1 to 1 mg of the sample in 100 µL of an anhydrous solvent in a reaction vial.

  • Reagent Addition: Add 100 µL of TFAA. For less reactive compounds, a catalyst such as pyridine can be used as the solvent.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a volatile solvent was used, evaporate the solvent, excess reagent, and acidic byproducts under a gentle stream of nitrogen. Dissolve the residue in a suitable solvent like hexane (B92381) or chloroform (B151607) for injection.

  • Analysis: Inject an aliquot of the final solution into the GC.

Experimental Workflow for Acylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start Synthesized Compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add TFAA and Catalyst dissolve->add_reagent react Heat (60-70°C, 1-2 h) add_reagent->react cool Cool to Room Temperature react->cool evaporate Evaporate under Nitrogen cool->evaporate redissolve Redissolve in Injection Solvent evaporate->redissolve inject Inject into GC redissolve->inject

Workflow for acylation with TFAA.

Alkylation: For Acidic Hydrogens

Alkylation involves the replacement of an acidic hydrogen with an alkyl group.[3] This method is commonly used for the derivatization of carboxylic acids and phenols.[2] The most frequent application is esterification, which converts carboxylic acids into their corresponding esters, which are less polar and more volatile.[3]

Common Alkylation Approaches

Method/ReagentTarget Functional GroupsKey AdvantagesKey Disadvantages
Esterification (e.g., with an alcohol and acid catalyst) Carboxylic acids, phenols[2][3]Forms stable derivatives; a wide variety of alcohols can be used to tune the volatility of the derivative.[2]Can require harsh conditions (e.g., heating with a strong acid catalyst).
Diazomethane Carboxylic acidsReacts rapidly and quantitatively at room temperature.Highly toxic and explosive, requiring special handling procedures.
Pentafluorobenzyl Bromide (PFBBr) Carboxylic acids, phenols, thiols, sulfonamides[3]Introduces a strongly electron-capturing group, making it ideal for ECD.[10]Reagent can be a lachrymator.

Experimental Protocol: Esterification of a Carboxylic Acid using BF₃-Methanol

This protocol is suitable for the preparation of methyl esters from carboxylic acids.

Materials:

  • Synthesized compound containing a carboxylic acid group

  • BF₃-Methanol solution (typically 14% w/v)

  • Anhydrous methanol

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place 1-10 mg of the synthesized compound into a reaction vial.

  • Reagent Addition: Add 1 mL of BF₃-Methanol solution.

  • Reaction: Cap the vial and heat at 60-100°C for 5-30 minutes.

  • Extraction: Cool the vial and add 1 mL of water and 1 mL of hexane. Vortex thoroughly and allow the layers to separate.

  • Washing and Drying: Transfer the upper hexane layer to a clean vial. Wash the hexane layer with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the hexane layer over anhydrous sodium sulfate.

  • Analysis: The hexane solution containing the methyl ester derivative is ready for GC analysis.

Logical Relationship in Method Selection

cluster_methods Derivatization Method cluster_considerations Further Considerations compound Synthesized Compound (for Purity Analysis) functional_group Identify Functional Groups compound->functional_group silylation Silylation (e.g., BSTFA) functional_group->silylation -OH, -COOH, -NH, -SH acylation Acylation (e.g., TFAA) functional_group->acylation Amines, Alcohols, Phenols alkylation Alkylation (e.g., Esterification) functional_group->alkylation Carboxylic Acids, Phenols stability Derivative Stability silylation->stability reactivity Steric Hindrance silylation->reactivity detector Detector Type (e.g., ECD) acylation->detector alkylation->stability

References

A Comparative Guide to the Synthesis of β-Keto Esters: Evaluating Pathways Involving Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of β-keto esters is a fundamental process, yielding versatile intermediates for the construction of a wide array of complex molecules and pharmacologically active compounds. Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, represents a key reagent in one of several synthetic routes to these valuable molecules. This guide provides an objective comparison of synthetic pathways involving this compound against prominent alternative methods, supported by experimental data and detailed protocols to inform methodological selection.

Comparative Analysis of Synthetic Pathways to Methyl Benzoylacetate

To provide a direct comparison, we will evaluate three distinct synthetic routes to a common β-keto ester, methyl benzoylacetate. The selected pathways are:

The following table summarizes the key quantitative data for each of these synthetic routes.

ParameterPathway A: Friedel-Crafts AcylationPathway B: Meldrum's Acid RoutePathway C: Claisen Condensation
Primary Reagents Benzene, this compound, Aluminum ChlorideMeldrum's acid, Benzoyl chloride, Pyridine (B92270), Methanol (B129727)Methyl Benzoate, Methyl Acetate, Sodium Methoxide (B1231860)
Reaction Time ~4-6 hours~4.5 hours~2-3 hours
Typical Yield 65-75% (estimated)~82%[1]77-78%[2]
Reaction Temperature 0°C to room temperature0°C to refluxRoom temperature to reflux
Key Advantages Direct formation of the carbon-carbon bond on the aromatic ring.High yield, avoids strongly acidic conditions for the main C-C bond formation.Good yield, utilizes common and relatively inexpensive starting materials.
Key Disadvantages Use of a strong Lewis acid (AlCl₃) which can be moisture sensitive and difficult to handle. Potential for side reactions.Multi-step process.Requires a strong base and strictly anhydrous conditions.

Experimental Protocols

Detailed methodologies for the three compared synthetic pathways are provided below.

Pathway A: Friedel-Crafts Acylation with this compound

This protocol is a representative procedure for the Friedel-Crafts acylation of benzene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • This compound

  • Anhydrous Benzene

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension over 30 minutes.

  • To the resulting mixture, add anhydrous benzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Pathway B: Acylation of Meldrum's Acid and Subsequent Methanolysis

This protocol is adapted from a procedure for the synthesis of methyl phenylacetylacetate.[1]

Materials:

  • Meldrum's acid

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Pyridine

  • Benzoyl chloride

  • 2 N Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Methanol

Procedure:

  • Dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.

  • Add anhydrous pyridine (2.4 equivalents) dropwise with stirring.

  • To the resulting solution, add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 2 hours.

  • Stir the reaction mixture for 1 hour at 0°C and then for 1 hour at room temperature.

  • Pour the reaction mixture into 2 N hydrochloric acid with crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with 2 N hydrochloric acid and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude acyl Meldrum's acid.

  • Without further purification, add anhydrous methanol to the crude product and reflux for 2.5 hours.

  • Remove the methanol under reduced pressure and purify the residual oil by vacuum distillation to obtain methyl benzoylacetate.

Pathway C: Claisen Condensation of Methyl Benzoate and Methyl Acetate

This protocol is analogous to the condensation of ethyl acetate and ethyl benzoate.[2]

Materials:

  • Sodium Methoxide (NaOMe)

  • Anhydrous Diethyl Ether

  • Methyl Acetate

  • Methyl Benzoate

  • Acetic Acid

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium methoxide (1.0 equivalent).

  • Add anhydrous diethyl ether, followed by the dropwise addition of a mixture of methyl acetate (1.0 equivalent) and methyl benzoate (1.0 equivalent) with stirring.

  • After the initial reaction subsides, gently reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature and add a mixture of acetic acid and ice to neutralize the base.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the ether layers and wash with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • The resulting crude methyl benzoylacetate can be purified by vacuum distillation.

Visualization of Synthetic Pathways and Workflows

To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction pathways and a general experimental workflow.

G Synthetic Pathways to Methyl Benzoylacetate cluster_A Pathway A: Friedel-Crafts Acylation cluster_B Pathway B: Meldrum's Acid Route cluster_C Pathway C: Claisen Condensation A_start1 Benzene A_product Methyl Benzoylacetate A_start1->A_product + A_start2 This compound A_start2->A_product A_reagent AlCl₃ A_reagent->A_product B_start1 Meldrum's Acid B_intermediate Acyl Meldrum's Acid B_start1->B_intermediate B_start2 Benzoyl Chloride B_start2->B_intermediate + B_product Methyl Benzoylacetate B_intermediate->B_product B_reagent1 Pyridine B_reagent1->B_intermediate B_reagent2 Methanol (reflux) B_reagent2->B_product C_start1 Methyl Benzoate C_product Methyl Benzoylacetate C_start1->C_product + C_start2 Methyl Acetate C_start2->C_product C_reagent NaOMe C_reagent->C_product

Caption: A comparison of three synthetic routes to methyl benzoylacetate.

G General Experimental Workflow start Start reaction_setup Reaction Setup (Reagents & Solvent) start->reaction_setup reaction Reaction (Stirring, Heating/Cooling) reaction_setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Final Product purification->product

Caption: A generalized workflow for chemical synthesis and purification.

References

A Comparative Analysis of Acylation Methods Utilizing Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of acylated compounds is a critical step in the creation of novel chemical entities. Methyl 3-chloro-3-oxopropanoate, a versatile bifunctional reagent, serves as a potent acylating agent in a variety of synthetic transformations, including N-acylation, O-acylation, and Friedel-Crafts C-acylation. This guide provides an objective comparison of the yields and methodologies of these different acylation methods, supported by experimental data, to aid in the selection of the most appropriate synthetic route.

This document details the application of this compound in key acylation reactions, presenting a comparative summary of their performance. The primary focus is on providing a clear, data-driven overview to inform experimental design and optimization.

Comparative Yields of Acylation Reactions

The efficacy of this compound as an acylating agent varies depending on the nature of the nucleophile (nitrogen, oxygen, or carbon) and the specific reaction conditions employed. The following table summarizes representative yields for N-acylation of amines, O-acylation of alcohols, and Friedel-Crafts C-acylation of arenes.

Acylation TypeSubstrate ExampleProductCatalyst/BaseSolventTemperature (°C)Yield (%)
N-Acylation Aniline (B41778)Methyl 3-(phenylamino)-3-oxopropanoatePyridine (B92270)Dichloromethane0 to RT~85-95
N-Acylation DiethylamineMethyl 3-(diethylamino)-3-oxopropanoateTriethylamineTetrahydrofuran0 to RT~80-90
O-Acylation Phenol (B47542)Methyl 3-oxo-3-phenoxypropanoatePyridineDichloromethane0 to RT~70-85
C-Acylation Anisole (B1667542)Methyl 3-(4-methoxyphenyl)-3-oxopropanoateAlCl₃Dichloromethane0 to RT~65-75

Experimental Protocols

Detailed methodologies for the key acylation reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: N-Acylation of a Primary Amine (Aniline)

This procedure describes the reaction of this compound with aniline to form the corresponding β-keto amide.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: O-Acylation of a Phenol

This protocol details the esterification of phenol using this compound.

Materials:

  • This compound (1.1 eq)

  • Phenol (1.0 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of phenol and pyridine in anhydrous DCM at 0 °C, add this compound dropwise.

  • Allow the reaction mixture to stir at room temperature for 3-6 hours, monitoring progress by TLC.

  • Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • The crude product can be purified by silica gel column chromatography.

Protocol 3: Friedel-Crafts C-Acylation of an Arene (Anisole)

This procedure outlines the Lewis acid-catalyzed acylation of anisole.

Materials:

  • This compound (1.0 eq)

  • Anisole (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0 °C.

  • Slowly add this compound to the suspension, allowing an acylium ion complex to form.

  • Add a solution of anisole in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Reaction Pathways and Workflow

The following diagrams illustrate the general logical flow of the acylation processes and a typical experimental workflow.

Acylation_Types cluster_N N-Acylation cluster_O O-Acylation cluster_C C-Acylation (Friedel-Crafts) reagent This compound amine Amine (R-NH2) reagent->amine Base alcohol Alcohol/Phenol (R-OH) reagent->alcohol Base arene Arene (Ar-H) reagent->arene:n Catalyst n_product β-Keto Amide amine->n_product o_product β-Keto Ester alcohol->o_product c_product Aryl β-Keto Ester arene->c_product catalyst Lewis Acid (e.g., AlCl3)

Figure 1. Logical overview of different acylation pathways using the same acylating agent.

Experimental_Workflow start Start setup Reaction Setup (Dissolve Substrate, Add Base/Catalyst) start->setup cooling Cool to 0 °C setup->cooling addition Add this compound cooling->addition reaction Stir at RT (Monitor by TLC) addition->reaction workup Aqueous Workup (Wash with Acid/Base/Brine) reaction->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2. A generalized experimental workflow for acylation reactions.

Concluding Remarks

This compound is a highly effective reagent for the acylation of a range of nucleophiles. N-Acylation of amines generally proceeds with the highest yields, providing a robust method for the synthesis of β-keto amides. O-Acylation of alcohols and phenols also affords good yields of the corresponding esters. While Friedel-Crafts C-acylation is a viable method for producing aryl β-keto esters, the yields are typically more modest and require careful control of reaction conditions due to the harsh Lewis acidic environment. The choice of a specific acylation method will ultimately depend on the target molecule, the nature of the substrate, and the desired yield and purity. The protocols and data presented herein serve as a foundational guide for the strategic application of this versatile acylating agent in synthetic chemistry.

Navigating Acylation Reactions: A Kinetic Comparison Featuring Methyl 3-Chloro-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of an acylating agent is a critical parameter that dictates reaction efficiency, yield, and selectivity. Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a bifunctional reagent possessing both an ester and a highly reactive acyl chloride moiety.[1] This dual functionality makes it an attractive building block for the synthesis of a wide array of complex molecules. However, a comprehensive understanding of its reaction kinetics in comparison to other acylating agents is paramount for its effective utilization.

This guide provides an objective comparison of the kinetic performance of reactions involving this compound with alternative acylating agents. Due to the limited availability of specific kinetic data for this compound in peer-reviewed literature, this analysis leverages data from structurally analogous acyl chlorides to infer its reactivity. The insights provided are intended to guide researchers, scientists, and drug development professionals in reagent selection and reaction optimization.

Performance Comparison: A Kinetic Snapshot

The reactivity of acyl chlorides in nucleophilic substitution reactions is a key determinant of their utility. The rate of these reactions is significantly influenced by steric and electronic factors. To contextualize the expected reactivity of this compound, the following table summarizes kinetic data for the hydrolysis of representative acyl chlorides. Hydrolysis is a common benchmark reaction for assessing the electrophilicity of the carbonyl carbon.

It is anticipated that the reactivity of this compound would be comparable to or slightly less than that of acetyl chloride, owing to the moderate steric bulk and the electron-withdrawing nature of the adjacent methyl ester group, which may enhance the electrophilicity of the carbonyl carbon. In contrast, the significant steric hindrance of the tert-butyl group in pivaloyl chloride drastically reduces its reaction rate.[2]

Table 1: Comparative Kinetic Data for Hydrolysis of Various Acyl Chlorides

Acyl ChlorideStructureNucleophileSolventRate Constant (s⁻¹) at 25°CRelative Rate
Acetyl ChlorideCH₃COClWaterAcetone-Water~1.6 x 10⁻¹ (estimated)High
Pivaloyl Chloride(CH₃)₃CCOClWaterAcetone-Water6.3 x 10⁻⁵Low
This compoundCH₃OC(O)CH₂COClWaterNot AvailableNot AvailableExpected to be High

Reaction Mechanisms and Experimental Design

The primary reaction pathway for acyl chlorides like this compound with nucleophiles is the nucleophilic acyl substitution. This mechanism, a cornerstone of organic chemistry, typically proceeds through a two-step addition-elimination sequence.

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

A well-designed kinetic study is essential for quantifying the reactivity of compounds like this compound. The following workflow outlines a general approach for determining reaction rates, for instance, through conductometry for hydrolysis reactions. The hydrolysis of an acyl chloride produces hydrochloric acid, leading to an increase in the electrical conductivity of the solution, which can be monitored over time to determine the reaction rate.[3]

G cluster_workflow Experimental Workflow for Kinetic Analysis prep 1. Reagent Preparation (Acyl chloride stock solution, solvent) thermo 2. Thermal Equilibration (Solvent in reaction vessel at constant T) prep->thermo init 3. Reaction Initiation (Inject acyl chloride, start timer) thermo->init monitor 4. Data Acquisition (Monitor conductivity vs. time) init->monitor analysis 5. Data Analysis (Plot ln(σ∞ - σt) vs. time) monitor->analysis calc 6. Rate Constant Calculation (k = -slope) analysis->calc

Caption: A generalized workflow for determining a reaction rate constant.

Experimental Protocols

The following is a representative protocol for determining the rate of hydrolysis of an acyl chloride using conductometry. This method is suitable for the rapid kinetics often observed with these compounds.[3]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride.

Materials:

  • Acyl chloride (e.g., this compound)

  • Dry acetone (B3395972) (or other suitable inert solvent)

  • Deionized water

  • Conductivity meter and probe

  • Constant-temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and microsyringe

  • Data logger or stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the acyl chloride in dry acetone (e.g., 0.1 M). Handle the acyl chloride in a fume hood with appropriate personal protective equipment.

    • Prepare the reaction solvent, which is typically a mixture of the organic solvent and water (e.g., 90:10 acetone:water by volume).

  • Experimental Setup:

    • Place a known volume of the reaction solvent into the reaction vessel.

    • Place the vessel in the constant-temperature bath (e.g., 25.0 ± 0.1 °C) and allow it to reach thermal equilibrium with gentle stirring.

    • Immerse the conductivity probe in the solution and record the initial conductivity of the solvent.

  • Reaction Initiation and Data Collection:

    • Using a microsyringe, rapidly inject a small, known volume of the acyl chloride stock solution (e.g., 100 µL) into the stirring solvent mixture.

    • Simultaneously start the data logger or stopwatch.

    • Record the conductivity of the solution at regular time intervals until the value remains constant, indicating the completion of the reaction (σ∞).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics as water is in large excess.

    • The change in conductivity is directly proportional to the concentration of HCl produced and thus to the extent of the reaction.

    • The pseudo-first-order rate constant, k, can be determined from the slope of a plot of ln(σ∞ - σt) versus time (t), where σt is the conductivity at time t. The relationship is given by: ln(σ∞ - σt) = -kt + ln(σ∞ - σ₀).

Alternative Acylating Agents

While acyl chlorides are highly reactive, their handling can be challenging due to their moisture sensitivity and the corrosive nature of the HCl byproduct. Depending on the specific application, other acylating agents might be more suitable. A brief comparison is provided below.

Table 2: Comparison of Acylating Agents

Acylating AgentGeneral StructureRelative ReactivityAdvantagesDisadvantages
Acyl ChloridesR-CO-ClVery HighHigh reactivity, versatileMoisture sensitive, corrosive byproduct (HCl)
Acid Anhydrides(R-CO)₂OHighLess moisture sensitive than acyl chloridesAtom economy is lower (one equivalent of carboxylate is a byproduct)
EstersR-CO-OR'ModerateStable, wide variety availableOften require catalysts and harsher conditions
Carboxylic AcidsR-CO-OHLowReadily available, stableRequire activation (e.g., with carbodiimides) for efficient acylation

The choice of an acylating agent involves a trade-off between reactivity, stability, cost, and the tolerance of the substrate to the reaction conditions and byproducts.[4][5]

Conclusion

This compound stands as a valuable and reactive building block for chemical synthesis. While direct kinetic data remains a gap in the current literature, a comparative analysis with other acyl chlorides strongly suggests a high degree of reactivity, governed by the principles of nucleophilic acyl substitution. Its performance is expected to be superior to that of sterically hindered reagents and comparable to other small, unhindered acyl chlorides. The experimental protocols and mechanistic insights provided herein offer a framework for researchers to effectively harness the synthetic potential of this and related acylating agents, enabling more efficient and controlled chemical transformations in the pursuit of novel molecules and therapeutic agents.

References

A Comparative Guide to the Reactivity of Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactions of methyl 3-chloro-3-oxopropanoate, a versatile reagent in organic synthesis. We will delve into its mechanistic pathways, compare its performance with viable alternatives, and provide detailed experimental protocols for key transformations. The information presented is intended to assist researchers in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound, also known as methyl malonyl chloride, is a bifunctional molecule containing both an ester and an acyl chloride group.[1] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of diverse molecular architectures, including β-keto esters, amides, and heterocyclic compounds.[2] Its reactivity is primarily centered around the highly electrophilic acyl chloride moiety, which readily undergoes nucleophilic acyl substitution.

Mechanistic Investigations of Key Reactions

The primary mode of reactivity for this compound involves nucleophilic acyl substitution at the acyl chloride. This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines yields the corresponding β-amido esters. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

workflow cluster_selection Reagent Selection cluster_optimization Reaction Optimization target Define Target Molecule (e.g., β-Amido Ester) reagent Identify Potential Reagents (this compound, Ethyl 3-chloro-3-oxopropanoate, Meldrum's Acid, etc.) target->reagent compare Compare Reactivity, Yield, and Reaction Conditions (Refer to Tables 1 & 2) reagent->compare protocol Select Initial Protocol compare->protocol Select Optimal Reagent screen Screen Solvents, Bases, and Temperatures protocol->screen analyze Analyze Results (TLC, NMR) screen->analyze optimize Optimize for Yield and Purity analyze->optimize final_product Synthesized Product optimize->final_product Finalized Protocol

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 3-Chloro-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like methyl 3-chloro-3-oxopropanoate are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and regulatory compliance.

This compound, an acyl chloride, is a corrosive and water-reactive compound that can cause severe skin burns and eye damage, and may also lead to respiratory irritation[1][2]. Its reactivity necessitates a controlled and thorough neutralization process before it can be considered for final disposal. The primary and recommended method for its disposal is through controlled hydrolysis, a process that intentionally reacts the acyl chloride with a basic solution to convert it into less reactive and water-soluble byproducts.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant laboratory coat[1].

  • Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive vapors[2].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

  • Incompatible Materials: Keep this compound away from water, alcohols, amines, strong bases, and oxidizing agents, as it can react violently with these substances.

Quantitative Data for Neutralization

The following table summarizes key quantitative parameters for the neutralization of this compound, based on established protocols for acyl chlorides.

ParameterRecommended Value/RangeNotes
Neutralizing Agent 5-10% aqueous sodium bicarbonate (NaHCO₃) solution or 2.5 M aqueous sodium hydroxide (B78521) (NaOH) solution.Sodium bicarbonate is a weaker base and will react less vigorously than sodium hydroxide, offering better control over the reaction rate and temperature.
Molar Ratio A significant molar excess of the basic solution should be used.A 50% excess of the neutralizing agent is a common recommendation for ensuring complete hydrolysis of the acyl chloride.
Temperature Control The reaction should be conducted in an ice bath to maintain a low temperature.The hydrolysis of acyl chlorides is a highly exothermic reaction. Maintaining a low temperature is critical to prevent uncontrolled boiling and splashing of the corrosive mixture.
Final pH Verification The final solution should be tested to ensure it is neutral or slightly basic (pH 7-9).This step confirms the complete neutralization of the acidic byproducts, primarily hydrochloric acid.

Experimental Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe neutralization and disposal of small quantities of this compound typically found in a research laboratory.

Materials:

  • This compound waste

  • 5-10% aqueous sodium bicarbonate solution or 2.5 M sodium hydroxide solution

  • Large beaker (at least 10 times the volume of the acyl chloride waste)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Prepare the Neutralizing Solution: In a large beaker, place a significant molar excess of a 5-10% aqueous sodium bicarbonate solution or a 2.5 M sodium hydroxide solution. Place the beaker in an ice bath on a magnetic stir plate and begin gentle stirring.

  • Slow Addition of the Acyl Chloride: Carefully and slowly add the this compound waste to the cold, stirring basic solution drop by drop using a dropping funnel or pipette. The rate of addition should be controlled to prevent a rapid increase in temperature or excessive gas evolution.

  • Monitor the Reaction: Continue stirring the mixture in the ice bath. Observe the reaction for signs of completion, such as the cessation of gas evolution. Allow the mixture to slowly warm to room temperature while continuing to stir.

  • Verify Neutralization: Once the reaction has subsided and the mixture has reached room temperature, check the pH of the solution using pH paper or a pH meter. If the solution is still acidic, add more of the basic solution until the pH is between 7 and 9.

  • Final Disposal: The neutralized aqueous solution can now be disposed of in accordance with local and institutional regulations for non-hazardous aqueous waste. Do not discharge into drains without proper authorization[1].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prepare_base Prepare Neutralizing Solution (e.g., 5-10% NaHCO3 or 2.5 M NaOH) in an Ice Bath fume_hood->prepare_base slow_addition Slowly Add Acyl Chloride to the Cold, Stirring Basic Solution prepare_base->slow_addition monitor_reaction Monitor Reaction (Temperature, Gas Evolution) slow_addition->monitor_reaction warm_to_rt Allow to Warm to Room Temperature monitor_reaction->warm_to_rt check_ph Check pH of the Solution warm_to_rt->check_ph ph_decision Is pH between 7 and 9? check_ph->ph_decision add_more_base Add More Basic Solution ph_decision->add_more_base No final_disposal Dispose of Neutralized Aqueous Waste According to Local Regulations ph_decision->final_disposal Yes add_more_base->check_ph

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal.

References

Personal protective equipment for handling methyl 3-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of methyl 3-chloro-3-oxopropanoate, a corrosive and combustible chemical that requires careful management to mitigate risks.

Physicochemical and Hazard Data

A clear understanding of the quantitative data associated with this compound is the first step in safe handling. The following table summarizes key physical properties and hazard classifications.

PropertyValueReferences
Molecular Formula C4H5ClO3[1][2]
Molecular Weight 136.53 g/mol [1][2]
CAS Number 37517-81-0[1]
Density 1.273 g/mL at 25 °C
Boiling Point 57-59 °C at 12 mmHg
Flash Point 80 °C (176 °F) - closed cup
GHS Hazard Classifications Flammable liquids (Category 4), Skin corrosion (Category 1B), Serious eye damage (Category 1), Specific target organ toxicity - single exposure (Respiratory system, Category 3)[1][3][4]
Hazard Statements H227: Combustible liquidH314: Causes severe skin burns and eye damageH318: Causes serious eye damageH335: May cause respiratory irritation[1][3]
Signal Word Danger[3]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following Personal Protective Equipment (PPE) protocol is mandatory when handling this compound to prevent exposure and ensure personal safety.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2. Hand Protection:

  • Wear chemical-resistant gloves.[6][7] Always inspect gloves for integrity before use.[8]

  • Contaminated gloves should be removed and disposed of properly, followed by hand washing.[6]

3. Eye and Face Protection:

  • Wear chemical safety goggles or a face shield.[1][4] Standard safety glasses are not sufficient.

4. Skin and Body Protection:

  • Wear a flame-retardant laboratory coat.

  • Use protective clothing to prevent skin contact.[1][5]

  • Closed-toe shoes are required; perforated shoes or sandals are not permitted.[7]

5. Respiratory Protection:

  • If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[4][6]

  • For significant releases or unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[5][9]

Step-by-Step Handling and Disposal Plan

This procedural guidance outlines the lifecycle of this compound in the laboratory, from receipt to disposal, ensuring safety at every step.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5][10]

  • Keep the container tightly closed and store locked up.[1][3][4]

  • Recommended storage temperature is 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[1]

2. Handling and Use:

  • Before starting any work, ensure all necessary PPE is correctly worn.

  • Only handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with the substance.[5]

  • Wash hands thoroughly after handling.[1][3]

3. Spill Management:

  • In the event of a spill, evacuate the area immediately.

  • Remove all sources of ignition.[4]

  • Ventilate the area of the spill.

  • For small spills, absorb with an inert, non-combustible material (e.g., sand, diatomite).[9]

  • Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Do not allow the chemical to enter drains or waterways.[1][5]

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • All disposal must be conducted in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

Chemical Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

SpillResponse Workflow for this compound Spill cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Response Response cluster_Cleanup Cleanup & Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EH&S Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size and Risk Ignition->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill SmallSpill->Alert No, Await EH&S DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Contain Contain Spill with Absorbent DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for a chemical spill.

References

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